molecular formula C16H13NOS B11032193 Cyclopropyl-phenothiazin-10-yl-methanone CAS No. 105925-76-6

Cyclopropyl-phenothiazin-10-yl-methanone

Katalognummer: B11032193
CAS-Nummer: 105925-76-6
Molekulargewicht: 267.3 g/mol
InChI-Schlüssel: MBEOIHUIHCYTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl-phenothiazin-10-yl-methanone is a synthetic chemical reagent featuring the 10H-phenothiazine core structure, a privileged scaffold in medicinal chemistry with a well-documented history in the development of psychotropic therapeutics . This specific analog is characterized by a cyclopropanone group attached at the 10-position nitrogen atom, a modification that distinguishes it from classical phenothiazine-based drugs and is intended to modulate its electronic properties, lipophilicity, and three-dimensional structure to explore novel biological activities. The phenothiazine core is known for its planar, tricyclic structure, and the incorporation of the cyclopropyl-methanone moiety is designed to investigate structure-activity relationships in new research domains . Phenothiazine derivatives have captured significant interest in modern drug discovery due to their versatile biological interactions. Recent scientific investigations highlight the value of novel phenothiazine hybrids, particularly in oncology research. For instance, phenothiazine-containing molecules have been designed and synthesized as potent inhibitors of the Microtubule Affinity Regulating Kinase 4 (MARK4), a protein kinase recognized as a promising therapeutic target in cancer due to its role in cell-cycle progression and microtubule dynamics . In such studies, these compounds have demonstrated excellent inhibitory potential, inducing anti-proliferative effects in cancer cells through mechanisms that include binding to the MARK4 active site and promoting oxidative stress . This positions novel phenothiazine derivatives like Cyclopropyl-phenothiazin-10-yl-methanone as valuable chemical tools for probing kinase function and developing new targeted cancer therapies. This product is provided as a high-purity compound for research applications exclusively. It is intended for use in vitro by qualified life science researchers conducting investigations in areas such as medicinal chemistry, chemical biology, and drug discovery. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

105925-76-6

Molekularformel

C16H13NOS

Molekulargewicht

267.3 g/mol

IUPAC-Name

cyclopropyl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2

InChI-Schlüssel

MBEOIHUIHCYTDB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Löslichkeit

7.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Foundational & Exploratory

Structural Dynamics and Pharmacophore Analysis of Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in antipsychotic therapeutics via dopamine (D2) receptor antagonism. However, functionalization at the N10 position fundamentally alters the physicochemical properties and target engagement profile of the tricyclic core. This technical guide provides an in-depth pharmacophore analysis of Cyclopropyl-phenothiazin-10-yl-methanone (CAS: 105925-76-6), a 10-acylphenothiazine derivative. By deconstructing its structural domains, we elucidate how the integration of a rigid cyclopropyl methanone group neutralizes basicity, rigidifies the molecular conformation, and redirects the compound toward novel therapeutic applications such as antimicrobial and targeted anticancer pathways.

The Phenothiazine Core and the "Butterfly" Conformation

The foundational pharmacophore of any phenothiazine derivative is its tricyclic dibenzo-1,4-thiazine system[1]. Unlike planar aromatic systems (e.g., acridine), phenothiazines possess a unique non-planar "butterfly" conformation[2].

Mechanistic Causality: The sulfur and nitrogen heteroatoms act as hinges, causing the two flanking benzene rings to fold along the S-N axis. This folding is driven by the steric repulsion between the ortho-hydrogens of the benzene rings and the lone pairs on the heteroatoms.

  • Suppression of Aggregation: This non-planar geometry prevents intense intermolecular π-π stacking and ground-state aggregation, which is highly beneficial for maintaining solubility and preventing triplet-triplet annihilation in both biological and optoelectronic applications[3].

  • Electron Density: The electron-rich nature of the sulfur and nitrogen atoms makes the core a strong electron donor, allowing it to participate in charge-transfer interactions within hydrophobic biological pockets[1].

Mechanistic Impact of 10-Acylation

The transition from a classic 10-alkylphenothiazine (like chlorpromazine) to a 10-acylphenothiazine (Cyclopropyl-phenothiazin-10-yl-methanone) represents a critical paradigm shift in the molecule's pharmacodynamics.

  • Neutralization of Basicity: In 10-alkyl derivatives, the N10 amine is highly basic and protonated at physiological pH (7.4), which is an absolute requirement for forming a salt bridge with the conserved Aspartate residue in D2 receptors. By introducing a carbonyl group directly adjacent to N10, the lone pair on the nitrogen is delocalized into the carbonyl π-system (amide resonance). This renders the molecule neutral at physiological pH, effectively abolishing D2-mediated extrapyramidal side effects and repurposing the scaffold for alternative targets, such as the type II NADH:quinone oxidoreductase (Ndh) in Mycobacterium tuberculosis[4].

  • Dihedral Angle Rigidification: The electron-withdrawing nature of the carbonyl group alters the hybridization tendency of the N10 atom (pushing it from sp³-like toward sp²-like). This flattens the butterfly dihedral angle slightly (typically shifting from ~135° to ~145°) and increases the rotational barrier, creating a more rigid structural entity[2].

The Cyclopropyl Methanone Pharmacophore Domain

The specific addition of a cyclopropyl ring to the 10-methanone linker introduces highly specific steric and thermodynamic advantages:

  • Rigid Lipophilicity: The cyclopropyl group is highly lipophilic but sterically constrained. When binding to a hydrophobic target cavity, a flexible linear alkyl chain suffers a massive entropic penalty as its rotatable bonds are frozen. The cyclopropyl ring, being pre-organized and rigid, bypasses this entropic penalty, leading to a lower overall free energy of binding (

    
    ).
    
  • Hydrogen Bond Acceptor: The carbonyl oxygen serves as a strict, directional hydrogen-bond acceptor, allowing the molecule to anchor to the peptide backbone of target proteins while the tricyclic core intercalates into adjacent hydrophobic clefts.

Pharmacophore Core Tricyclic Core (Hydrophobic) Target1 π-π Stacking (Receptor Cleft) Core->Target1 Acyl 10-Carbonyl (H-Bond Acceptor) Target2 Hydrogen Bonding (Target Backbone) Acyl->Target2 Cyclo Cyclopropyl Ring (Rigid Lipophilic) Target3 Steric Locking (Hydrophobic Cavity) Cyclo->Target3

Fig 1. Pharmacophore interaction mapping of Cyclopropyl-phenothiazin-10-yl-methanone.

Quantitative Pharmacophore Comparison

To synthesize the structural divergence, the following table summarizes the quantitative and qualitative shifts induced by the cyclopropyl-methanone substitution.

Pharmacophore Feature10-Alkylphenothiazines (e.g., Chlorpromazine)10-Acylphenothiazines (Cyclopropyl-PTZ)Pharmacological Consequence
N10 Basicity High (Protonated at pH 7.4)Low (Neutral Amide)Shifts binding away from D2 receptors; reduces CNS toxicity.
Dihedral "Butterfly" Angle ~130° - 140° (Highly Flexible)~140° - 150° (Rigidified)Alters intercalation depth and limits non-specific π-π stacking.
Hydrogen Bonding H-Bond Donor (when protonated)H-Bond Acceptor (Carbonyl Oxygen)Reverses orientation within receptor pockets.
Steric Bulk (N10) Flexible, linear/branched alkylRigid, compact (Cyclopropyl)Reduces entropic penalty upon target binding; increases half-life.

Self-Validating Experimental Workflows

To empirically validate the pharmacophore model of Cyclopropyl-phenothiazin-10-yl-methanone, researchers must employ protocols that move beyond theoretical docking. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: X-Ray Crystallographic Conformation Analysis

Causality: Computational Density Functional Theory (DFT) models often fail to accurately predict the butterfly dihedral angle in physiological environments due to the absence of crystal packing forces and solvent interactions[2]. Empirical determination is required to map the exact steric boundaries of the cyclopropyl group. Self-Validating Mechanism: The protocol incorporates a co-crystallized internal standard.

  • Crystallization: Dissolve Cyclopropyl-phenothiazin-10-yl-methanone (>99% purity) in a 1:1 mixture of dichloromethane and hexane. Utilize the vapor diffusion method at 4°C to grow single crystals over 72 hours.

  • Internal Standard Calibration: In a parallel well, crystallize a known standard (e.g., 10-methylphenothiazine).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (

    
     Å) at 100K to minimize thermal motion.
    
  • Validation & Refinement: Solve the structure using direct methods. Validation Check: Measure the dihedral angle of the internal standard. If it deviates from the literature value of ~143°, the phase determination parameters are automatically flagged for recalibration, ensuring the target compound's structural data is intrinsically verified.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

Causality: Endpoint assays (like IC50) cannot distinguish between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. Because the rigid cyclopropyl group is hypothesized to increase residence time (lower


), SPR is required to provide real-time kinetic data.
Self-Validating Mechanism:  Dual-channel subtraction ensures specificity.
  • Sensor Chip Functionalization: Immobilize the target protein (e.g., recombinant Ndh) onto a CM5 sensor chip via standard amine coupling.

  • Reference Channel Setup (Validation): On Channel 2 of the same chip, immobilize a mutant version of the target protein lacking the putative hydrophobic binding pocket.

  • Analyte Injection: Flow serial dilutions (0.1 µM to 10 µM) of the compound in running buffer (PBS with 5% DMSO) over both channels at 30 µL/min.

  • Kinetic Analysis: The system automatically subtracts the response of Channel 2 from Channel 1. Validation Check: If binding is observed in Channel 2, it indicates non-specific hydrophobic aggregation rather than pharmacophore-driven binding, invalidating the run. Calculate

    
     using a 1:1 Langmuir binding model.
    

Workflow Step1 Compound Synthesis & QC (LC-MS >99% Purity) Step2 X-Ray Crystallography (Measure Butterfly Angle) Step1->Step2 Structural Prep Step3 SPR Binding Assay (Target Affinity KD) Step1->Step3 Functional Prep Step4 Molecular Dynamics (Receptor Docking) Step2->Step4 Step3->Step4 Step5 Pharmacophore Model Validation Step4->Step5

Fig 2. Self-validating experimental workflow for pharmacophore analysis.

Conclusion

Cyclopropyl-phenothiazin-10-yl-methanone represents a highly optimized evolution of the phenothiazine scaffold. By leveraging the electron-withdrawing and rigidifying properties of the 10-acyl linkage, combined with the low-entropy lipophilicity of the cyclopropyl ring, this compound successfully escapes the traditional D2-antagonist space. Its unique structural dynamics—specifically the modulated butterfly conformation and the introduction of a strict H-bond acceptor—make it a prime candidate for targeted drug discovery in fields requiring precise hydrophobic pocket engagement, such as novel antituberculars and targeted oncology agents.

References

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review MDPI - Molecules URL:[Link]

  • Antitubercular pharmacodynamics of phenothiazines PubMed - Journal of Antimicrobial Chemotherapy URL:[Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation PMC - National Institutes of Health URL:[Link]

  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics ACS Applied Energy Materials URL:[Link]

Sources

Molecular Weight and Physicochemical Characteristics of Phenothiazine Methanones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine methanones represent a highly versatile class of heterocyclic compounds characterized by the fusion of an electron-rich phenothiazine core with an electron-withdrawing methanone (carbonyl) moiety. As an application scientist working at the intersection of materials science and pharmacology, I rely on these derivatives for two primary reasons: their highly tunable photophysical properties (such as dual-state emission and mechanochromism) and their redox-active nature (utilized in biological assays and smart materials).

This technical guide dissects the molecular weight, physicochemical characteristics, and structural causality of phenothiazine methanones. It provides actionable, self-validating protocols for synthesizing and characterizing these compounds, ensuring that researchers can seamlessly integrate them into drug development pipelines or advanced material design.

Structural and Physicochemical Profiling

The fundamental behavior of phenothiazine methanones is dictated by their Donor-Acceptor (D-A) architecture. The phenothiazine ring, containing nitrogen and sulfur heteroatoms, adopts a non-planar, "butterfly-like" conformation. When an electron-accepting methanone group (e.g., a benzoyl group) is attached—typically at the N10 position—it creates a strong push-pull electronic system.

This structural choice is highly deliberate: the steric hindrance of the methanone group prevents tight face-to-face


 stacking in the solid state. Consequently, this mitigates Aggregation-Caused Quenching (ACQ), a common issue in flat fluorophores, and enables Dual-State Emission (DSE) [1].
Quantitative Physicochemical Data

To facilitate experimental design, the table below summarizes the core physicochemical parameters of three benchmark phenothiazine methanones.

CompoundMolecular Weight ( g/mol )Molecular FormulaLogP (Est.)Key Physicochemical FeaturePrimary Application
10-Benzoylphenothiazine (BzPT) 303.38[2]C₁₉H₁₃NOS~4.5Highly twisted D-A structure; stable crystalline solid.Precursor, Antioxidant
Benzoyl Leuco Methylene Blue (BLMB) 389.52[3]C₂₃H₂₃N₃OS4.9[4]Colorless leuco form; highly sensitive to oxidative cleavage.ROS Probe, Redox Indicator
PTZ-CO-B (Phenyl derivative)~303.38C₁₉H₁₃NOS~4.5Dual-state emission (

=0.645 in solution, 0.386 solid)[1].
Mechanochromic Sensor

Mechanistic Insights: Photophysics and Redox Activity

Understanding the causality behind the behavior of phenothiazine methanones is critical for assay development.

  • Intramolecular Charge Transfer (ICT) & Solvatochromism : Upon photoexcitation, electron density shifts from the phenothiazine donor to the methanone acceptor[1]. Because the excited state is highly polar, stabilizing it requires polar solvents. This results in pronounced solvatochromism—the emission color shifts drastically depending on the solvent's polarity.

  • Mechanochromic Luminescence : In the crystalline solid state, compounds like PTZ-CO-B emit specific wavelengths (e.g., blue/green). Applying mechanical force (grinding) shatters the crystalline lattice, forcing the molecules into a disordered, amorphous state. This alters the intermolecular distances, causing a distinct red-shift in the emission wavelength (up to 46 nm)[1],[5].

  • Redox Pathways : Compounds like BLMB are synthesized in a reduced, colorless "leuco" state. The N-benzoyl group disrupts the extended conjugation of the thiazine ring. Upon encountering an oxidizing agent (like H₂O₂), the molecule loses electrons, restoring the fully conjugated, planar quinone-imine structure of Methylene Blue, which absorbs strongly at 660 nm[3].

Mechanism DA Phenothiazine Methanone (Donor-Acceptor Core) ICT Intramolecular Charge Transfer (ICT) DA->ICT Photoexcitation Redox Redox Activity (Leuco Forms) DA->Redox ROS / Peroxidase Solv Solvatochromism (Solution) ICT->Solv Solvent Polarity DSE Dual-State Emission (Solid & Solution) ICT->DSE Twisted Conformation Ox Oxidation to Quinone-Imine Redox->Ox Electron Transfer Mech Mechanochromic Luminescence DSE->Mech Mechanical Grinding

Caption: Photophysical and redox signaling pathways of phenothiazine methanones.

Experimental Methodologies & Validation Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity during synthesis and characterization.

Workflow Synth 1. Synthesis (N-Benzoylation) Purify 2. Purification (Crystallization) Synth->Purify Char 3. Characterization (XRD, UV-Vis) Purify->Char MechTest 4. Mechanochromic Assay Char->MechTest Solid Phase RedoxTest 5. Redox Assay (H2O2 Probe) Char->RedoxTest Solution Phase

Caption: Experimental workflow for synthesizing and characterizing phenothiazine methanones.

Protocol 1: Synthesis of 10-Benzoylphenothiazine (BzPT)

Causality: N-acylation of phenothiazine is sterically hindered. We utilize anhydrous conditions and a high-boiling solvent (toluene) to provide the necessary thermal energy while preventing the competitive hydrolysis of benzoyl chloride.

  • Setup : In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of phenothiazine in 50 mL of anhydrous toluene.

  • Reagent Addition : Add 12.0 mmol of triethylamine (acid scavenger). Dropwise, add 11.0 mmol of benzoyl chloride at 0°C to control the initial exothermic reaction.

  • Reflux : Heat the mixture to reflux (110°C) for 12 hours.

  • Self-Validation (TLC) : Monitor via Thin Layer Chromatography (Hexane:EtOAc 9:1). The reaction is validated as complete when the highly fluorescent phenothiazine starting material spot completely disappears.

  • Purification : Cool to room temperature, wash with saturated NaHCO₃, extract the organic layer, and recrystallize from ethanol to yield pure BzPT crystals.

Protocol 2: Evaluation of Mechanochromic Luminescence

Causality: Grinding disrupts the crystal lattice, altering


 interactions. Fuming with solvent vapor provides the kinetic energy required for the molecules to re-pack into their thermodynamically stable crystalline form.
  • Baseline Measurement : Place 5 mg of the purified crystalline PTZ-CO-B powder on a quartz slide. Record the solid-state photoluminescence (PL) spectrum (expected

    
     ~ 450 nm).
    
  • Mechanical Grinding : Transfer the powder to an agate mortar and grind vigorously with a pestle for 2 minutes.

  • Amorphous Measurement : Record the PL spectrum of the ground powder. A successful transition is validated by a significant red-shift (e.g., to ~496 nm)[1],[5].

  • Self-Validation (Reversibility) : Expose the ground powder to dichloromethane (DCM) vapor in a sealed chamber for 5 minutes. The emission must revert to the baseline

    
    . If it does not, the grinding process caused chemical degradation rather than a physical phase transition.
    
Protocol 3: Redox Assay using Benzoyl Leuco Methylene Blue (BLMB)

Causality: BLMB is utilized to detect Reactive Oxygen Species (ROS). The N-benzoyl bond is cleaved under oxidative stress, restoring the planar Methylene Blue fluorophore[3].

  • Reagent Preparation : Prepare a 10 mM stock solution of BLMB in DMSO. Dilute to a 50 µM working concentration in 0.1 M Phosphate Buffer (pH 7.4).

  • Assay Execution : In a 96-well plate, add 100 µL of the BLMB working solution to 100 µL of the biological sample (or H₂O₂ standard). Add 1 U/mL of Horseradish Peroxidase (HRP) to catalyze the electron transfer.

  • Incubation & Reading : Incubate in the dark for 15 minutes at room temperature. Measure absorbance at 660 nm using a microplate reader.

  • Self-Validation (Controls) : You must run a negative control (BLMB + Buffer + HRP, no sample/H₂O₂). If the negative control exhibits an absorbance peak at 660 nm, it indicates spontaneous autoxidation of the BLMB stock (likely due to light exposure or expired reagents), and the assay must be discarded.

Conclusion

Phenothiazine methanones are far more than simple heterocyclic derivatives; they are highly responsive molecular machines. By carefully considering their molecular weight, LogP, and the push-pull dynamics of their Donor-Acceptor architecture, researchers can leverage their dual-state emission and redox sensitivity for advanced applications ranging from stress-sensing smart materials to high-precision biological assays. Adhering to the self-validating protocols outlined above ensures that the physicochemical phenomena observed are both reproducible and mechanistically sound.

References

  • Achieving dual-state emission and high-contrast mechanochromic luminescence based on donor-acceptor type phenothiazine methanone derivatives Journal of Luminescence / ResearchGate1

  • Benzoyl Leuco Methylene Blue | For Research Use Benchchem 3

  • 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- (CID 94975) PubChem 4

  • Supplementary Information: Large Variability and Complexity of Isothermal Solubility for a Series of Redox-Active Phenothiazines RSC.org 2

Sources

Advanced Synthesis of 10-Acylated Phenothiazines: From Bernthsen to Green Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical review of the synthesis of 10-acylated phenothiazines, structured for researchers and drug development professionals.

Executive Summary

The 10-acylated phenothiazines represent a critical subclass of heterocyclic compounds, distinct from their 10-alkylated antipsychotic counterparts (e.g., chlorpromazine). Characterized by an amide bond at the sterically hindered and electron-rich nitrogen (position 10), these derivatives serve as vital intermediates for regioselective ring functionalization, potent antioxidants, and emerging anticancer agents. This guide analyzes the evolution of the N-acyl bond formation, transitioning from harsh classical thermal methods to high-efficiency microwave and mechanochemical protocols.

Historical Genesis & Structural Challenges

The phenothiazine core was first synthesized by Heinrich August Bernthsen in 1883 via the thionation of diphenylamine with sulfur. While the 10-alkylated derivatives dominated early pharmaceutical research (leading to the antipsychotic revolution of the 1950s), 10-acylation presented unique synthetic challenges.

The Nucleophilicity Paradox

The nitrogen atom at position 10 is part of a pseudo-aromatic tricyclic system. Its lone pair is delocalized into the sulfur-bridged benzene rings, significantly reducing its nucleophilicity compared to secondary alkyl amines. Consequently, early syntheses required forcing conditions—high temperatures and strong acylating agents—often leading to side reactions or low yields.

Mechanistic Core: The N-Acylation Pathway

The formation of the N-C(O)R bond at position 10 follows a nucleophilic acyl substitution mechanism. However, due to the "butterfly" conformation of the phenothiazine ring, the nitrogen is sterically shielded.

DOT Diagram 1: Mechanistic Pathway of N-Acylation

The following diagram illustrates the nucleophilic attack and the transition state stabilization required for successful acylation.

N_Acylation_Mechanism Start Phenothiazine (N-H) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Slow Step) Reagent Acyl Chloride (R-COCl) Reagent->TS Product 10-Acylphenothiazine TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct Base Scavenger Base (Et3N / Pyridine) Base->Byproduct Neutralization

Caption: Nucleophilic acyl substitution at the hindered N-10 position requires overcoming electronic delocalization and steric folding.

Classical Synthetic Paradigms

The traditional approach relies on thermal energy to overcome the activation barrier. While reliable, these methods often utilize toxic solvents and suffer from prolonged reaction times.

Protocol 1: Classical Thermal N-Acylation

Objective: Synthesis of 10-acetylphenothiazine using acetic anhydride. Context: This method represents the standard 20th-century laboratory approach, prioritizing reagent availability over atom economy.

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve Phenothiazine (0.1 mol) in Dry Benzene or Toluene (150 mL) .

    • Expert Note: Toluene is preferred over benzene today due to lower toxicity, though benzene was historically standard.

  • Acylating Agent: Add Acetyl Chloride (0.15 mol) or Acetic Anhydride (0.15 mol) dropwise under an inert atmosphere (Nitrogen).

  • Catalysis: Add Pyridine (0.12 mol) or Triethylamine as a proton scavenger.

    • Causality: Without a base, the generated HCl can protonate the unreacted phenothiazine, deactivating it further.

  • Reflux: Heat the mixture to reflux (110°C for toluene) for 4–8 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Workup: Cool to room temperature. Wash the organic layer with water (3x), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.

    • Expected Yield: 65–75%.

Modern Acceleration: Microwave & Green Methods

Recent advancements utilize microwave irradiation (MW) to induce dipolar polarization, rapidly heating the reaction mixture and significantly accelerating the rate-determining step.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Objective: Rapid synthesis of 10-chloroacetylphenothiazine. Context: This "Green Chemistry" approach eliminates volatile organic solvents and reduces reaction time from hours to minutes.

  • Preparation: Mix Phenothiazine (2 mmol) and Chloroacetyl Chloride (3 mmol) in a dedicated microwave process vial.

  • Solid Support (Optional): For better energy transfer, reactants can be adsorbed onto Silica Gel or Basic Alumina .

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: 300W, 80–100°C.

    • Time:4–10 minutes .

  • Extraction: Allow the vial to cool. Extract the product with Dichloromethane (DCM) or Ethyl Acetate .

  • Purification: Filter to remove the solid support. Evaporate solvent.[1] Recrystallize from Ethanol/Water.

    • Expected Yield: 85–95%.

    • Advantage:[2] The rapid heating profile minimizes thermal degradation products common in prolonged reflux.

DOT Diagram 2: Classical vs. Modern Workflow Comparison

Workflow_Comparison cluster_classic Classical Route (Thermal) cluster_modern Modern Route (Microwave) C_Start Reactants + Solvent (Benzene/Toluene) C_Process Reflux (4-8 Hours) C_Start->C_Process C_Workup Complex Extraction & Neutralization C_Process->C_Workup C_Result Yield: ~70% (High Waste) C_Workup->C_Result M_Start Reactants + Silica (Solvent-Free) M_Process MW Irradiation (5-10 Mins) M_Start->M_Process M_Workup Simple Filtration & Evaporation M_Process->M_Workup M_Result Yield: >90% (Eco-Friendly) M_Workup->M_Result

Caption: Comparison of process efficiency: Microwave methods offer superior atom economy and speed.

Quantitative Analysis: Method Comparison

The following table summarizes the efficiency gains in synthesizing 10-acetylphenothiazine across different eras of methodology.

MethodReagentsConditionsTimeYieldAtom Economy
Classical AcCl / BenzeneReflux (80°C)4–6 hrs60–75%Low (Solvent waste)
Catalytic Ac₂O / Zn DustStirring (RT)30–60 min80%Moderate
Microwave Ac₂O / SilicaMW (300W)2–5 min 92–96% High (Solvent-free)
Mechanochemical PCl₅ / Acetic AcidGrinding (Mortar)30–45 min95%High (Solid state)

References

  • Bernthsen, A. (1883).[3][4] Studien in der Methylenblaugruppe. Annalen der Chemie, 230, 73.

  • Masson, S. et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines. European Journal of Medicinal Chemistry.

  • Gupta, R. et al. (2012). Microwave Assisted Synthesis of Phenothiazine Derivatives. Oriental Journal of Chemistry.

  • Boyer, G. (2000).[5] Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Arkivoc.

  • BenchChem Protocols. (2025). Application Notes for N-Alkylation and Acylation of Phenothiazine.

  • Chu, C. et al. (2014). Preparation method for N-acetyl phenothiazine via solid-phase grinding. CN Patent 104109132A.

Sources

An In-depth Technical Guide to the Potential Biological Targets of Cyclopropyl-phenothiazin-10-yl-methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclopropyl-phenothiazin-10-yl-methanone is a novel compound featuring the well-documented phenothiazine core structure, known for its diverse pharmacological activities, appended with a cyclopropyl-methanone moiety. This guide provides a comprehensive exploration of the potential biological targets for this molecule, drawing upon the extensive research into phenothiazine derivatives and the known influence of cyclopropyl groups in medicinal chemistry. We will delve into primary putative targets, including neurotransmitter receptors, calmodulin, protein phosphatase 2A, and key signaling pathways implicated in oncology and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers, offering both theoretical grounding and practical, detailed experimental workflows for target identification and validation.

Introduction: Deconstructing Cyclopropyl-phenothiazin-10-yl-methanone

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide array of clinical applications, most notably as antipsychotics.[1][2] Their mechanism of action is often complex, with a polypharmacological profile that includes interactions with dopamine, serotonin, histamine, and acetylcholine receptors.[3][4] More recently, phenothiazines have garnered significant attention for their potential as anticancer agents, demonstrating effects on cell proliferation, apoptosis, and key signaling cascades.[5][6][7]

The introduction of a cyclopropyl-methanone group at the 10-position of the phenothiazine nucleus in Cyclopropyl-phenothiazin-10-yl-methanone presents an intriguing modification. The cyclopropyl ring is a bioisostere for various functional groups and is known to impart conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[8] Furthermore, related cyclopropyl methanone structures have been investigated for antitubercular and antimalarial activities.[9][10]

This guide will, therefore, explore the most probable biological targets for Cyclopropyl-phenothiazin-10-yl-methanone, providing the scientific rationale and detailed experimental protocols to facilitate further investigation.

Primary Putative Targets Emanating from the Phenothiazine Core

The established pharmacology of phenothiazine derivatives provides a logical starting point for identifying the primary targets of Cyclopropyl-phenothiazin-10-yl-methanone.

Neurotransmitter Receptors: The Classical Targets

Phenothiazines are renowned for their potent antagonism of dopamine D2 receptors, which is central to their antipsychotic effects.[1][3] They also exhibit varying affinities for other receptors, contributing to their broad pharmacological profile and side effects.[4]

Rationale for Investigation: Given the conserved phenothiazine core, it is highly probable that Cyclopropyl-phenothiazin-10-yl-methanone will interact with one or more of these receptors. The cyclopropyl-methanone substituent may modulate the affinity and selectivity profile compared to existing phenothiazines.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Objective: To determine the binding affinity of Cyclopropyl-phenothiazin-10-yl-methanone for the human dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human D2 receptor.

    • [³H]-Spiperone (radioligand).

    • Haloperidol (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Cyclopropyl-phenothiazin-10-yl-methanone stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of Cyclopropyl-phenothiazin-10-yl-methanone and haloperidol.

    • In a 96-well plate, add assay buffer, the test compound or control, [³H]-Spiperone (at a concentration near its Kd), and the receptor membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

Calmodulin (CaM): A Key Modulator of Cellular Signaling

Calmodulin is a ubiquitous, calcium-binding protein that regulates the activity of a multitude of enzymes and ion channels.[11] Phenothiazines are known to bind to CaM in a calcium-dependent manner, thereby inhibiting its function.[12][13] This inhibition of CaM is a significant aspect of their anticancer properties, as CaM is involved in cell cycle regulation.[11]

Rationale for Investigation: The lipophilic nature of the phenothiazine nucleus is crucial for CaM binding. It is plausible that Cyclopropyl-phenothiazin-10-yl-methanone retains this activity.

Experimental Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

  • Objective: To assess the ability of Cyclopropyl-phenothiazin-10-yl-methanone to inhibit CaM-mediated activation of PDE1.

  • Materials:

    • Bovine brain calmodulin.

    • Bovine heart phosphodiesterase (PDE1).

    • cAMP (substrate).

    • Crotalus atrox snake venom (source of 5'-nucleotidase).

    • Tris-HCl buffer.

    • Trifluoperazine (positive control).

  • Procedure:

    • In a reaction mixture, combine buffer, CaCl₂, CaM, and the test compound.

    • Add PDE1 and incubate to allow for binding.

    • Initiate the reaction by adding cAMP.

    • After a defined incubation period, add snake venom to convert the product (AMP) to adenosine and inorganic phosphate.

    • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of CaM-dependent PDE1 activity.

Protein Phosphatase 2A (PP2A): A Tumor Suppressor

PP2A is a critical tumor suppressor protein that is often inactivated in cancer.[11] Some phenothiazine derivatives have been shown to act as PP2A activators, which contributes to their anticancer effects by, for example, decreasing c-MYC levels.[14][15]

Rationale for Investigation: The ability of phenothiazines to modulate PP2A activity makes this a compelling target for Cyclopropyl-phenothiazin-10-yl-methanone, particularly in the context of oncology.

Experimental Protocol: In Vitro PP2A Activity Assay

  • Objective: To measure the direct effect of Cyclopropyl-phenothiazin-10-yl-methanone on the enzymatic activity of PP2A.

  • Materials:

    • Purified PP2A enzyme.

    • A phosphopeptide substrate (e.g., KRpTIRR).

    • Assay buffer.

    • Malachite green phosphate detection solution.

    • A known PP2A activator (positive control).

  • Procedure:

    • Add the purified PP2A enzyme to wells of a microplate containing the assay buffer and the test compound.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and measure the amount of free phosphate released using the malachite green solution.

  • Data Analysis: Plot the phosphate released against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Key Kinase Signaling Pathways in Cancer

Phenothiazines have been shown to disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades.[3][5][6] These pathways regulate cell proliferation, survival, and apoptosis, and their inhibition is a cornerstone of modern cancer therapy.

Rationale for Investigation: Modulation of these central signaling hubs is a likely mechanism for any observed anticancer activity of Cyclopropyl-phenothiazin-10-yl-methanone.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Objective: To determine if Cyclopropyl-phenothiazin-10-yl-methanone alters the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7).

    • Cell lysis buffer.

    • Primary antibodies against total and phosphorylated forms of Akt, mTOR, ERK1/2.

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescence substrate.

  • Procedure:

    • Culture cancer cells and treat them with varying concentrations of Cyclopropyl-phenothiazin-10-yl-methanone for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative change in the phosphorylation of target proteins compared to untreated controls.

Acetylcholinesterase (AChE): A Target in Neurodegeneration

Several studies have highlighted the potential of phenothiazine derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[16][17][18][19] AChE inhibitors are a major class of drugs used to treat Alzheimer's disease.[16][19]

Rationale for Investigation: The phenothiazine scaffold has demonstrated AChE inhibitory activity, making this a relevant target to explore for Cyclopropyl-phenothiazin-10-yl-methanone, potentially indicating therapeutic applications in neurodegenerative disorders.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Objective: To quantify the inhibitory effect of Cyclopropyl-phenothiazin-10-yl-methanone on AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or human erythrocytes).

    • Acetylthiocholine iodide (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer.

    • Donepezil (positive control).

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, the test compound, and the AChE enzyme solution.

    • Incubate for a short period.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

The Potential Influence of the Cyclopropyl-Methanone Moiety

While the phenothiazine core provides a strong basis for predicting primary targets, the cyclopropyl-methanone substituent is expected to significantly influence the compound's pharmacological profile.

  • Conformational Rigidity: The cyclopropyl group restricts the rotation of the side chain, which can lead to a more defined orientation when binding to a target, potentially increasing affinity and selectivity.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.

  • Lipophilicity and Cell Permeability: The addition of this group will alter the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.

To specifically dissect the contribution of this moiety, a comparative study with an analogue lacking the cyclopropyl group (e.g., an ethyl- or propyl-phenothiazin-10-yl-methanone) would be highly informative.

Integrated Experimental Workflow for Target Validation

A systematic approach is crucial for efficiently identifying and validating the biological targets of a novel compound.

G A Initial Screening: - Broad receptor panel - Kinase panel - Phenotypic assays (e.g., cancer cell viability) B Primary Target Hit Identification A->B C Biochemical Assays: - IC50/EC50 determination - Enzyme kinetics B->C D Cell-Based Target Engagement Assays: - Cellular Thermal Shift Assay (CETSA) - Target protein phosphorylation C->D E Downstream Pathway Analysis: - Western Blotting - Gene expression profiling D->E F In Vivo Target Validation: - Animal models of disease - Pharmacokinetic/Pharmacodynamic (PK/PD) studies E->F

Caption: A streamlined workflow for target identification and validation.

Potential Therapeutic Implications

Based on the putative targets discussed, Cyclopropyl-phenothiazin-10-yl-methanone could have therapeutic potential in several areas:

  • Oncology: If the compound proves to be a potent inhibitor of CaM, an activator of PP2A, or a modulator of key cancer signaling pathways, it could be developed as an anticancer agent.[5][6]

  • Neurodegenerative Diseases: Significant AChE inhibition would warrant investigation for diseases such as Alzheimer's.[16][18]

  • Psychiatry: Modulation of dopamine and other neurotransmitter receptors could lead to novel treatments for psychiatric disorders.[1]

Summary and Future Directions

Cyclopropyl-phenothiazin-10-yl-methanone is a promising new chemical entity that leverages the proven pharmacological scaffold of phenothiazine with a novel cyclopropyl-methanone modification. The primary potential biological targets include neurotransmitter receptors, calmodulin, protein phosphatase 2A, key kinase signaling pathways, and acetylcholinesterase. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these targets.

Future research should focus on a broad initial screening to identify the most potent activities, followed by in-depth biochemical and cell-based assays to confirm target engagement and elucidate the mechanism of action. Comparative studies with analogues will be crucial to understanding the specific role of the cyclopropyl-methanone moiety. Ultimately, these studies will pave the way for potential clinical development in oncology, neuropharmacology, or other therapeutic areas.

References

  • Abankwa, D. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE. [Link]

  • Levin, R. M., & Weiss, B. (1984). Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells. Cell Calcium, 5(2), 177–185. [Link]

  • Prema, V., Meena, A., & Ramalakshmi, N. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry, 25(1). [Link]

  • Jafri, A., & Zaidi, A. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science, 29. [Link]

  • Massive Bio. (2026, January 11). Phenothiazine: Therapeutic Uses and Mechanism of Action. [Link]

  • Abankwa, D. (2022, May 15). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. Luxembourg Institute of Health Research Portal. [Link]

  • Weiss, B., & Levin, R. M. (1981). Inhibition of calmodulin by phenothiazines and related drugs: Structure-activity relationships. Advances in Cyclic Nucleotide Research, 14, 285-303. [Link]

  • Środa-Pomianek, K., & Michalak, K. (2023, November 22). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. [Link]

  • Spinedi, A., Pacini, L., Limatola, C., Luly, P., & Farias, R. N. (1992). Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine. Biochemical Pharmacology, 44(8), 1511–1514. [Link]

  • Jafri, A., & Zaidi, A. (2025, February 7). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. [Link]

  • Motohashi, N. (2000). Antitumor Potential and Possible Targets of Phenothiazine-Related Compounds. Current Drug Targets, 1(4), 305-311. [Link]

  • Prema, V., Meena, A., & Ramalakshmi, N. (2024, May 16). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers. [Link]

  • Abankwa, D. (2021, June 18). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. bioRxiv. [Link]

  • Prema, V., Meena, A., & Ramalakshmi, N. (2026, February 8). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. ResearchGate. [Link]

  • Bionity. (n.d.). Phenothiazine. [Link]

  • Sibel, S., et al. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Csonka, A., & Spengler, G. (2017, November 15). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. [Link]

  • Michalak, K., & Środa-Pomianek, K. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Molecules, 29(10), 2289. [Link]

  • Sinha, S., et al. (2011, July 20). Synthesis and biological activity of phenothiazine derivatives. SciSpace. [Link]

  • Sinha, S., et al. (2011, April 1). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. [Link]

  • Kumar, P., et al. (2010, December 1). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7055-7058. [Link]

  • Venkatesan, K., & Sivakumar, A. (2022, January 5). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Kumar, P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. [Link]

  • Gaugaz, F. Z., et al. (2014, October 15). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [Link]

Sources

Electronic Properties of Cyclopropyl-Carbonyl Phenothiazine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The integration of a cyclopropyl-carbonyl motif into the phenothiazine scaffold creates a unique electronic system that bridges the gap between classical heterocyclic chemistry and modern "strain-release" electronic modulation. This guide analyzes the two primary regioisomers of this system:

  • N-Acyl System (10-substituted): Where the carbonyl is directly bonded to the thiazine nitrogen.

  • C-Acyl System (2-substituted): Where the carbonyl is attached to the benzenoid ring (Friedel-Crafts position).

The Core Electronic Proposition

The phenothiazine core is a distinct electron-rich donor (D), characterized by a low oxidation potential and a "butterfly" folded geometry. The cyclopropyl-carbonyl group acts as a complex acceptor/modulator (A).

  • The Carbonyl (

    
    ):  Acts as a 
    
    
    
    -acceptor.
  • The Cyclopropyl Ring (

    
    ):  Acts as a 
    
    
    
    -donor with
    
    
    -character (Walsh orbitals). Unlike a standard alkyl group, the cyclopropyl ring can conjugate with the carbonyl, stabilizing the polarized state (
    
    
    ) via hyperconjugation, effectively "softening" the electron-withdrawing nature of the carbonyl compared to a simple acetyl group.

Part 2: Molecular Architecture & Electronic Theory

The N-Acyl System (10-cyclopropanecarbonyl-10H-phenothiazine)

In this isomer, the carbonyl group competes directly with the aromatic rings for the nitrogen lone pair (


).
  • Geometry: The steric bulk of the cyclopropyl group, combined with the

    
     carbonyl, forces the phenothiazine core into a more folded (H-intra) conformation to minimize steric clash with the peri-hydrogens (H1/H9).
    
  • Electronic Consequence: The N-acylation removes the nitrogen lone pair from the aromatic conjugation system.

    • Hypsochromic Shift (Blue Shift): The UV-Vis absorption maximum (

      
      ) shifts to lower wavelengths compared to N-alkyl phenothiazines.
      
    • Oxidation Potential: The oxidation potential (

      
      ) increases significantly (approx. +0.2 to +0.4 V vs. parent), making the molecule more stable against oxidative degradation but less effective as a hole-transport material.
      
The C-Acyl System (2-cyclopropanecarbonyl-10H-phenothiazine)

This isomer forms a classic Donor-


-Acceptor (D-

-A)
system.
  • Conjugation: The nitrogen lone pair donates density into the ring, which is pulled toward the carbonyl at the C2 position.

  • Cyclopropyl Effect: The cyclopropyl group at the carbonyl

    
    -position donates electron density into the carbonyl 
    
    
    
    orbital. This slightly raises the LUMO energy compared to a 2-acetyl derivative, potentially fine-tuning the bandgap for specific fluorescence emissions (often enhancing Stokes shift).
Electronic Energy Diagram (Theory)

BandStructure LUMO_P LUMO (-1.5 eV) HOMO_P HOMO (-5.1 eV) LUMO_N LUMO (-1.8 eV) (Localized on Acyl) HOMO_N HOMO (-5.6 eV) (Stabilized/Lowered) LUMO_C LUMO (-2.2 eV) (ICT State) HOMO_C HOMO (-5.2 eV) (Ring Delocalized)

Figure 1: Comparative Frontier Molecular Orbital (FMO) diagram showing the stabilization of the HOMO in N-acyl systems versus the bandgap compression in C-acyl push-pull systems.

Part 3: Spectroscopic & Physicochemical Data[1]

The following data summarizes the expected properties based on structure-activity relationships (SAR) of phenothiazine analogues.

PropertyParent Phenothiazine10-(Cyclopropanecarbonyl) (N-Acyl)2-(Cyclopropanecarbonyl) (C-Acyl)
Primary

254 nm, 318 nm~250 nm (Blue shift), weak n-

>320 nm
~265 nm, ~380 nm (ICT band)
Fluorescence Weak (Stokes shift ~60nm)Quenched (due to ISC/twist)Stronger (Red/Orange emission)
Oxidation (

)
~0.25 V (vs Fc/Fc+)~0.65 V (Harder to oxidize)~0.35 V (Slightly stabilized)
Geometry Folded (Butterfly)Highly Folded (Steric strain)Planarized (Conjugation)
Solubility LipophilicModerate (Polar carbonyl)Moderate

Part 4: Experimental Protocols

Protocol A: Synthesis of 10-(Cyclopropanecarbonyl)-10H-phenothiazine

Targeting the N-acyl derivative via base-mediated acylation.

Reagents:

  • 10H-Phenothiazine (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Dry THF (Tetrahydrofuran)[1]

Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Phenothiazine in dry THF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. The solution will turn from pale green to dark orange/red (formation of the phenothiazinyl anion). Stir for 30 min at 0°C, then 30 min at RT.

  • Acylation: Cool back to 0°C. Add Cyclopropanecarbonyl chloride dropwise. The color will shift back to pale yellow/green.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

  • Workup: Quench with ice water. Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or flash chromatography (Silica, 5-10% EtOAc in Hexane).

Protocol B: Synthesis of 2-(Cyclopropanecarbonyl)-10H-phenothiazine

Targeting the C-acyl derivative via Friedel-Crafts Acylation.

Reagents:

  • 10-Acetyl-10H-phenothiazine (Protection of N is required first to direct C-acylation)

  • Cyclopropanecarbonyl chloride (1.2 eq)

  • Aluminum Chloride (

    
    , 2.5 eq)
    
  • Dichloromethane (DCM) or

    
    
    

Workflow:

  • Complexation: Suspend

    
     in dry DCM at 0°C. Add acid chloride dropwise to form the acylium ion.
    
  • Addition: Add 10-acetylphenothiazine solution slowly.

  • Cyclization: Stir at RT for 12 hours. (Note: The N-acetyl group prevents oxidation of the sulfur).

  • Hydrolysis: Pour into ice/HCl mixture.

  • Deprotection (Optional): If the free amine is desired, reflux in ethanolic KOH to remove the N-acetyl group, leaving the C2-cyclopropyl ketone intact.

Part 5: Synthesis Pathway Visualization

SynthesisPath Start 10H-Phenothiazine Step1_N 1. NaH / THF (0°C) 2. cPr-COCl Start->Step1_N Direct Acylation Step1_C 1. Ac2O (Protect N) 2. AlCl3 / cPr-COCl Start->Step1_C Friedel-Crafts Product_N 10-(Cyclopropanecarbonyl) phenothiazine (N-Acyl) Step1_N->Product_N Inter_C 2-Acyl-10-Acetyl Intermediate Step1_C->Inter_C Step2_C KOH / EtOH (Deprotection) Inter_C->Step2_C Product_C 2-(Cyclopropanecarbonyl) phenothiazine (C-Acyl) Step2_C->Product_C

Figure 2: Divergent synthetic pathways for accessing N-acyl vs. C-acyl regioisomers.

Part 6: References

  • Phenothiazine Structure & General Reactivity Source: National Institute of Standards and Technology (NIST) WebBook. URL:[Link]

  • Cyclopropyl Conjugation (Walsh Orbitals) Source: "Cyclopropyl group - Structure and bonding."[3] Wikipedia / Journal of Physical Organic Chemistry. URL:[Link]

  • Synthesis of N-Acyl Phenothiazines (General Protocol) Source: "Synthesis and Evaluation of Phenothiazine Derivatives." IOSR Journal of Pharmacy. URL:[Link]

  • Electronic Properties of Phenothiazine Derivatives Source: "Structure-induced optoelectronic properties of phenothiazine-based materials." Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Friedel-Crafts Acylation of Phenothiazines Source: "Synthesis of 2-substituted phenothiazines." US Patent 3426020A. URL:

Sources

Methodological & Application

Application Note: Efficient Synthesis and N-Acylation Protocols for Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

Phenothiazine derivatives represent a critical class of heterocyclic compounds extensively utilized in medicinal chemistry, particularly for their psychotropic, antimicrobial, and antioxidant properties[1]. The functionalization of the phenothiazine core at the 10-position (the nitrogen atom) is a fundamental step in modulating its pharmacological profile and bioavailability. This application note details an optimized, high-yield synthetic protocol for Cyclopropyl-phenothiazin-10-yl-methanone (10-(cyclopropylcarbonyl)phenothiazine), achieved via the targeted N-acylation of phenothiazine using cyclopropanecarbonyl chloride.

Mechanistic Insights: Overcoming Phenothiazine's Poor Nucleophilicity

A critical challenge in the synthesis of 10-acylphenothiazines is the inherent chemical deactivation of the starting material. The nitrogen atom within the phenothiazine tricyclic core is exceptionally poorly nucleophilic. This is due to the extensive delocalization of its lone pair of electrons into the two adjacent flanking aromatic rings, coupled with the steric hindrance of the tricyclic system[2].

Consequently, classical acylation conditions (e.g., using an acyl chloride with pyridine at room temperature) typically fail or result in trace yields. Pyridine acts as a weak nucleophile and is insufficient to drive the reaction forward against such a deactivated substrate[3].

To overcome this thermodynamic and kinetic barrier, this protocol employs a dual-activation strategy:

  • Hypernucleophilic Catalysis: The addition of a catalytic amount of reacts rapidly with cyclopropanecarbonyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more reactive toward the weak phenothiazine nucleophile than the parent acyl chloride[4].

  • Thermal Activation: Conducting the reaction in provides the necessary thermal energy (110 °C) to overcome the high activation energy barrier of the sterically hindered transition state[5]. Triethylamine (Et₃N) is utilized as a stoichiometric acid scavenger to neutralize the generated HCl, preventing the protonation of DMAP and driving the equilibrium toward the product[1].

Mechanism N1 Cyclopropanecarbonyl Chloride N3 N-Acylpyridinium Intermediate N1->N3 + DMAP N2 DMAP Catalyst N2->N3 N5 Tetrahedral Intermediate N3->N5 + Phenothiazine N4 Phenothiazine (Weak Nucleophile) N4->N5 N6 Cyclopropyl-phenothiazin- 10-yl-methanone N5->N6 - HCl (Et3N scavenged)

Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism for phenothiazine N-acylation.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the causality behind the selected reagents, the following table summarizes the optimization data for the N-acylation of phenothiazine. The data clearly illustrates why thermal activation and DMAP are strictly required.

EntrySolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMPyridine (2.0 eq)2524< 10Poor nucleophilicity of phenothiazine prevents reaction; pyridine is insufficiently active[3].
2DCMEt₃N (2.0 eq) / DMAP (0.1 eq)40 (Reflux)1245Mild thermal conditions lead to incomplete conversion despite DMAP catalysis.
3TolueneEt₃N (2.0 eq)110 (Reflux)1260Thermal activation helps, but lacks the hypernucleophilic intermediate[5].
4 Toluene Et₃N (2.0 eq) / DMAP (0.1 eq) 110 (Reflux) 6 92 Optimal conditions; rapid and complete conversion via N-acylpyridinium intermediate.

Experimental Workflow Visualization

Workflow A 1. Reagent Preparation Phenothiazine + Toluene B 2. Base/Catalyst Addition Et3N + DMAP A->B C 3. Acylation Cyclopropanecarbonyl Chloride (Dropwise, 0°C) B->C D 4. Thermal Activation Reflux at 110°C (6-8 h) C->D E 5. Reaction Quenching Ice-cold Water D->E F 6. Liquid-Liquid Extraction Organic Phase Separation E->F G 7. Purification Silica Gel Chromatography F->G H 8. Pure Product Cyclopropyl-phenothiazin-10-yl-methanone G->H

Caption: Step-by-step synthetic workflow for the N-acylation of phenothiazine.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Phenothiazine: 1.0 eq (10 mmol, 1.99 g)

  • Cyclopropanecarbonyl chloride: 1.5 eq (15 mmol, 1.36 mL)

  • Triethylamine (Et₃N): 2.0 eq (20 mmol, 2.78 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.1 eq (1 mmol, 0.12 g)

  • Anhydrous Toluene: 50 mL

  • 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step 1: Preparation & Dissolution

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the vessel with inert gas (N₂ or Argon) to prevent oxidation of the phenothiazine core.

  • Dissolve Phenothiazine (1.99 g) in anhydrous toluene (40 mL). Toluene is selected over dichloromethane to enable high-temperature refluxing[5].

Step 2: Catalytic Activation 3. Add Triethylamine (2.78 mL) and DMAP (0.12 g) to the stirring solution. Ensure complete dissolution. 4. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Acylation & Thermal Drive 5. Dissolve Cyclopropanecarbonyl chloride (1.36 mL) in anhydrous toluene (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Note: Dropwise addition at 0 °C controls the initial exothermic formation of the N-acylpyridinium salt, preventing unwanted side reactions[3]. 6. Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 110 °C) for 6 to 8 hours.

Step 4: Work-up & Extraction 7. Cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of ice-cold water. 8. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Combine the organic layers.

Step 5: Purification 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient, typically 9:1 to 8:2) to afford pure Cyclopropyl-phenothiazin-10-yl-methanone as a crystalline solid.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of the protocol, the following self-validating checkpoints must be observed:

  • TLC Monitoring (Reaction Validation): Monitor the reaction progress using Thin Layer Chromatography (Hexane:EtOAc 9:1). Phenothiazine is highly fluorescent under UV light (254 nm). The reaction is deemed complete when the baseline/lower Rf fluorescent spot of phenothiazine is completely consumed, replaced by a higher Rf spot corresponding to the less polar acylated product.

  • Acid/Base Wash Sequence (Work-up Validation): The organic phase must be washed sequentially with 1M HCl (30 mL) to protonate and extract residual Et₃N and DMAP into the aqueous layer. This is followed by a wash with saturated aqueous NaHCO₃ (30 mL) to neutralize and remove any unreacted cyclopropanecarboxylic acid (formed from the hydrolysis of excess acyl chloride during quenching). Failure to perform these specific washes will result in catalyst contamination in the final NMR spectra.

References

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Available at:1

  • 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate. Available at: 5

  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Benchchem. Available at: 3

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: 2

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. LMU Munich. Available at: 4

Sources

Application Note: HPLC Method Development for Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of Cyclopropyl-phenothiazin-10-yl-methanone . Unlike classical phenothiazine drugs (e.g., chlorpromazine) which possess a basic alkyl-amine side chain, this analyte features a cyclopropyl amide moiety at the N-10 position. This structural distinction significantly alters its physicochemical profile, rendering the nitrogen non-basic and the molecule highly lipophilic.

This guide addresses the specific challenges of analyzing lipophilic phenothiazine amides:

  • Solubility: Overcoming poor aqueous solubility.

  • Retention: Managing strong hydrophobic interaction with C18 stationary phases.

  • Stability: Preventing on-column oxidation of the phenothiazine sulfur.

Physicochemical Profiling & Method Strategy

Understanding the molecule is the prerequisite for method design. The "Trial and Error" approach is replaced here by "Rational Design" based on structure-property relationships.

Structural Analysis
  • Core: Phenothiazine (tricyclic, electron-rich, prone to S-oxidation).

  • Substituent: Cyclopropylcarbonyl group at N-10.

  • Key Feature: The carbonyl group draws electron density from the N-10 nitrogen, forming an amide bond.

    • Consequence: The pKa of the N-10 nitrogen drops significantly (non-ionizable in standard HPLC pH ranges). The molecule behaves as a neutral, highly hydrophobic species.

Target Properties (Estimated)
PropertyValue / CharacteristicImpact on Method
LogP ~3.5 – 4.5 (High)Requires high organic strength mobile phase to elute.
pKa Neutral (Amide)pH control is less critical for peak shape but vital for silica stability.
UV Max ~254 nm, ~315 nmDual-wavelength monitoring recommended (254 nm for sensitivity).
Solubility Low in Water; High in ACN/MeOHDiluents must contain >50% organic solvent.
Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, emphasizing the "Scouting" phase for organic modifiers.

MethodDevelopment Start Analyte Profiling (Neutral, Lipophilic) Solubility Solubility Check (Diluent: 100% MeOH) Start->Solubility ColumnSelect Column Selection (C18 vs. Phenyl-Hexyl) Solubility->ColumnSelect MobilePhase Mobile Phase Scouting (Gradient 50-95% B) ColumnSelect->MobilePhase Opt Optimization (Temp: 40°C, Flow: 1.2 mL/min) MobilePhase->Opt Opt->MobilePhase  Peak Tailing? Valid Validation (ICH Q2) Opt->Valid

Figure 1: Rational Method Development Workflow for Lipophilic Amides.

Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Reference Standard: Cyclopropyl-phenothiazin-10-yl-methanone (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (FA) or Phosphoric Acid (85%).

Chromatographic Conditions (The "Gold Standard")

This method uses a high-strength organic gradient to ensure the elution of the lipophilic amide while maintaining peak symmetry.

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.High surface area C18 provides necessary retention; "Plus" or end-capped deactivation prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol ionization on the column, improving peak shape.
Mobile Phase B Acetonitrile (100%)ACN has a higher elution strength than MeOH, crucial for this lipophilic compound.
Flow Rate 1.2 mL/minSlightly elevated flow reduces run time without sacrificing resolution for this column dimension.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer (sharper peaks).
Injection Vol 5 - 10 µLKeep volume low to prevent "solvent shock" if diluent is 100% organic.
Detection UV @ 254 nm (Ref 360 nm)Primary absorbance of the phenothiazine ring system.
Gradient Program

Note: An isocratic method (e.g., 70% ACN) may cause accumulation of late-eluting impurities. A gradient is preferred for robustness.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.005050Initial equilibration
2.005050Isocratic hold
10.00595Linear ramp to elute analyte
13.00595Wash step (remove highly lipophilic impurities)
13.105050Return to initial
18.005050Re-equilibration
Sample Preparation

Critical Step: Due to the high lipophilicity, the analyte may precipitate if dissolved in pure water.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol or Acetonitrile . Sonicate for 5 minutes. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase B (ACN) to reach target concentration (e.g., 50 µg/mL).

    • Caution: Do not use >30% water in the sample diluent, or the analyte may crash out.

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory or research purposes, the following validation parameters must be met.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six times.

  • Retention Time (RT): %RSD < 1.0%

  • Peak Area: %RSD < 1.0%

  • Tailing Factor (T): 0.9 < T < 1.2 (Amides generally show excellent symmetry compared to amines).

  • Theoretical Plates (N): > 5000

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: R² > 0.999.[1][2]

  • Intercept: Not significantly different from zero (at 95% confidence).

Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting & Optimization

Issue: Peak Tailing

Although the amide is neutral, tailing can occur due to:

  • Secondary Interactions: Residual silanols on the column interacting with the pi-electrons of the phenothiazine ring.

    • Fix: Increase buffer strength (e.g., use 10mM Ammonium Acetate instead of Formic Acid) or switch to a "Shield" RP column (embedded polar group).

  • Column Overload:

    • Fix: Reduce injection volume to 2 µL or dilute sample.

Issue: Extra Peaks (Ghost Peaks)

Phenothiazines are light-sensitive and prone to oxidation (forming sulfoxides).

  • Diagnosis: A small peak eluting before the main peak (sulfoxides are more polar).

  • Fix: Use amber glassware. Prepare samples fresh. Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the stock solution if degradation is observed.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Fix: Use a column oven (set to 40°C). Cap solvent bottles properly.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design principles).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Defines system suitability requirements).
  • PubChem. Phenothiazine Compound Summary. National Center for Biotechnology Information. (Used for structural core properties).

  • Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC Method Development and Validation for Precise Quantification of Prochlorperazine Maleate. (Reference for phenothiazine UV detection settings).

Sources

High-Performance Crystallization Protocols for Phenothiazine-10-yl-methanone Scaffolds

[1][2]

Executive Summary

Phenothiazine-10-yl-methanone derivatives (N-acyl phenothiazines) represent a critical structural class in medicinal chemistry, serving as intermediates for antipsychotic drugs (e.g., chlorpromazine analogs), antiviral agents, and organic semiconductors.[1]

Isolating these compounds in high-purity crystalline form is frequently complicated by two factors:

  • The "Butterfly" Conformation: The phenothiazine core is non-planar, folded along the N-S axis. The N-acyl substitution further increases steric strain, often preventing tight planar packing and leading to "oiling out" rather than crystallization.

  • Hydrolytic Instability: The N10-carbonyl bond is susceptible to acid-catalyzed hydrolysis, reverting the compound to the oxidation-prone phenothiazine parent.[1]

This guide provides three validated crystallization protocols designed to overcome these specific structural and chemical challenges.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for protocol selection. The N-acyl group reduces the basicity of the nitrogen, making these compounds neutral amides rather than basic amines.

Table 1: Solubility Profile of 10-Acetylphenothiazine (Representative Scaffold)
Solvent ClassSolventSolubilityApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Dissolution solvent for anti-solvent methods.[1]
Polar Aprotic Acetone, DMF, DMSOHigh Good for slow evaporation; DMSO is difficult to remove.[1]
Polar Protic Ethanol, MethanolModerate (Hot) Ideal for cooling crystallization.
Aromatic Toluene, BenzeneModerate Good for co-solvent systems.[1]
Non-Polar Hexanes, Pentane, Diethyl EtherLow/Insoluble Primary anti-solvents.
Aqueous WaterInsoluble Anti-solvent (use with caution due to hydrolysis).[1]

Critical Stability Warning: Avoid prolonged heating in acidic aqueous media. The N10-carbonyl bond is liable to hydrolyze, releasing phenothiazine which rapidly oxidizes to form pink/red impurities (phenothiazin-5-oxide).[1] Always maintain neutral pH.

Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Standard Purification)

Best For: Bulk purification (>1g), removing trace oxidation impurities.[1] Mechanism: Exploits the steep solubility curve in ethanol to favor the formation of the thermodynamically stable polymorph.

Materials:

  • Crude Phenothiazine-10-yl-methanone derivative.[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Slurry Formation: Place the crude solid in the flask. Add Ethanol (approx. 10 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.

    • Note: If dark particles remain (inorganic salts or polymerized material), filter the hot solution through a pre-heated glass frit or Celite pad.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly in the oil bath to room temperature (25°C) over 2-3 hours.

    • Why? Rapid cooling traps impurities and solvent pockets in the "butterfly" lattice voids. Slow cooling allows molecules to align efficiently.[1]

  • Nucleation: If no crystals appear at 25°C, cool further to 4°C in a refrigerator.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Kinetic Control)

Best For: Thermally labile derivatives or compounds that "oil out" in hot ethanol.[1] Mechanism: Rapid reduction of solubility power supersaturates the solution, forcing precipitation.[1]

Materials:

  • Solvent: Dichloromethane (DCM).[1]

  • Anti-Solvent: Hexane (or n-Heptane).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of DCM at room temperature. The solution should be concentrated but not viscous.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (crucial for nucleation control).[1]

  • Anti-Solvent Addition:

    • Place the DCM solution in a beaker with vigorous stirring.

    • Add Hexane dropwise.[1]

    • Stop immediately when a persistent cloudiness (turbidity) is observed.[1]

  • Aging: Stop stirring. Cover the beaker with parafilm (poke small holes). Let it stand undisturbed for 12-24 hours.

    • Mechanism:[1][2] The DCM will evaporate faster than the Hexane, slowly increasing the anti-solvent ratio and growing larger crystals.

  • Harvest: Decant the mother liquor and wash crystals with pure Hexane.

Protocol C: Handling "Oiling Out" (Troubleshooting)

The Problem: The compound separates as a liquid droplet (oil) instead of a solid crystal. This is common in N-acyl phenothiazines due to their low melting points and conformational flexibility.[1]

The Fix: Seeded Cooling with Agitation. [1]

  • Solvent Switch: Use Toluene instead of Ethanol.[1] Toluene allows for higher temperature processing and often interacts better with the aromatic rings (pi-stacking).[1]

  • Procedure:

    • Dissolve in hot Toluene.

    • Cool to the "cloud point" (just before oiling occurs).

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.[1]

    • Agitate: Stir at a moderate speed (200 RPM). Shear force helps break up oil droplets and induces nucleation.[1]

    • Ripening: If oil forms, reheat slightly until it redissolves, then cool slower.[1]

Visualization: Crystallization Decision Matrix[2]

The following diagram illustrates the logical workflow for selecting the appropriate crystallization technique based on the compound's behavior.

CrystallizationWorkflowStartCrude Phenothiazine-10-yl-methanoneSolubilityTestSolubility Test (Ethanol, Reflux)Start->SolubilityTestSolubleHotSoluble at Reflux?SolubilityTest->SolubleHotProtocolBProtocol B:DCM/Hexane Anti-SolventSolubleHot->ProtocolBNo (Insoluble in EtOH)ThermalLabileIs Compound Thermally Unstable?SolubleHot->ThermalLabileYesProtocolAProtocol A:Ethanol Cooling CrystallizationOilingOutDoes it 'Oil Out' upon cooling?ProtocolA->OilingOutObservationProtocolCProtocol C:Toluene Seeding & AgitationOilingOut->ProtocolCYes (Oils formed)EndSuccessPure Crystalline SolidOilingOut->EndSuccessNo (Crystals formed)ProtocolC->EndSuccessProtocolB->EndSuccessThermalLabile->ProtocolANoThermalLabile->ProtocolBYes (Avoid Heat)

Caption: Decision matrix for selecting the optimal crystallization pathway based on solubility and thermal stability.

Characterization & Validation

To ensure the protocol was successful, validate the solid state properties:

  • PXRD (Powder X-Ray Diffraction): Essential for detecting polymorphs.[1] Phenothiazine derivatives often exhibit polymorphism.[1] A sharp, defined pattern confirms crystallinity.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm indicates the melting point.[1] A broad peak suggests low purity or amorphous content.[1]

    • Reference Value: 10-Acetylphenothiazine melts approx. 202-206°C [1].[1]

  • HPLC Purity: Dissolve the crystal in Acetonitrile. Check for the "phenothiazine" peak (hydrolysis product) which elutes earlier than the N-acyl derivative.

References

  • Roseboom, H., & Förch, A. D. (1979).[3] Stability of 10-acetylphenothiazine.[1][3] Journal of Pharmaceutical Sciences, 68(4), 515–517. Retrieved from [Link]

  • Wang, J., et al. (2012).[1] Crystal structure of 1-(10H-phenothiazin-10-yl)ethanone.[1][4][5] Acta Crystallographica Section E, 68(Pt 11), o3369.[5] Retrieved from [Link]

  • PubChem. (n.d.).[1] Anthracen-9-yl(phenothiazin-10-yl)methanone Compound Summary. Retrieved from [Link]

Application Note: Recrystallization Strategies for Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for recrystallizing Cyclopropyl-phenothiazin-10-yl-methanone Content Type: Application Note & Protocol Audience: Process Chemists, Purification Scientists, and Drug Development Professionals.

Executive Summary

Cyclopropyl-phenothiazin-10-yl-methanone (10-(Cyclopropylcarbonyl)phenothiazine) represents a specific class of


-acyl phenothiazines often utilized as intermediates in the synthesis of neuroleptic and antihistaminic agents. Unlike the highly basic alkyl-amino phenothiazines (e.g., chlorpromazine), this compound possesses a neutral amide linkage and a strained cyclopropyl moiety.

This guide addresses the unique purification challenges posed by this structure:

  • Solubility Dichotomy: The lipophilic tricyclic core competes with the polar amide functionality.

  • Stability Risks: The cyclopropyl ring is susceptible to acid-catalyzed ring opening; therefore, acidic solvent systems must be avoided.

  • Impurity Profile: The primary contaminant is typically the starting material, phenothiazine , which has a similar solubility profile but lacks the polar carbonyl group.

This protocol details a Solvent Screening Matrix and a Scalable Recrystallization Workflow designed to maximize yield (>85%) and purity (>99% HPLC).

Physicochemical Profiling & Solvent Logic

Structural Analysis[1]
  • Core: Tricyclic Phenothiazine (Planar, Aromatic, Highly Lipophilic).

  • Linker: Carbonyl (Polar, Hydrogen Bond Acceptor).

  • Tail: Cyclopropyl (Lipophilic, Sterically bulky, Acid-sensitive).

The Solubility Prediction Model

Based on the "Like Dissolves Like" principle and empirical data from analogous


-acetylphenothiazines, we can categorize solvents into three tiers of suitability.
Solvent ClassRepresentative SolventsInteraction MechanismSuitability Score
Protic Polar Ethanol, Isopropanol (IPA)Solubilizes the amide via H-bonding at high temps; poor solubility for the lipophilic core at low temps.High (Primary Choice)
Aprotic Polar Ethyl Acetate, AcetoneGood general solubility. Often requires an anti-solvent (e.g., Hexane/Heptane) to induce precipitation.Medium (Binary System)
Chlorinated Dichloromethane (DCM), ChloroformHigh solubility at all temperatures due to interaction with the aromatic core.Low (Too Soluble)
Non-Polar Hexane, HeptanePoor solubility even at reflux.Anti-Solvent Only

Protocol: Solvent Screening Methodology

Objective: Determine the optimal solvent system that provides a steep solubility curve (high solubility at reflux, low solubility at RT).

Phase 1: The "Rule of Three" Screen

Do not rely on a single solvent immediately. Perform parallel screens on 100 mg samples using these three systems:

  • System A (Green/Single): Ethanol (95% or Absolute).

    • Rationale: Phenothiazine derivatives often crystallize well from lower alcohols.

  • System B (Binary/Classic): Ethyl Acetate + Heptane.

    • Rationale: Allows fine-tuning of polarity. Heptane is preferred over Hexane due to higher boiling point and lower toxicity.

  • System C (High Stability): Isopropyl Ether (IPE) or Toluene.

    • Rationale: IPE is excellent for lipophilic amides but requires peroxide management. Toluene provides high thermal clearance for stubborn impurities.

Phase 2: Solubility Mapping Workflow (DOT Diagram)

SolventSelection Start Start: 100mg Crude Sample AddSolvent Add 0.5 mL Solvent (System A, B, or C) Start->AddSolvent CheckRT Soluble at Room Temp? AddSolvent->CheckRT Yes Yes CheckRT->Yes Yes No No CheckRT->No No TooSoluble Discard: Too Soluble (Yield will be poor) Heat Heat to Reflux CheckHot Soluble at Reflux? Heat->CheckHot CheckHot->Yes Yes CheckHot->No No AddMore Add more solvent (dropwise) AddMore->Heat InsolubleHot Discard: Insoluble (Check for inorganic salts) Cool Cool slowly to RT then 0°C Crystals Crystals Formed? Cool->Crystals Crystals->Yes Yes Crystals->No No Success Candidate System Proceed to Scale-up Oil Oiling Out? Oil->Yes Yes RemedyOil Remedy: 1. Reheat & add Seed Crystal 2. Add 5% more solvent RemedyOil->Cool Yes->TooSoluble Yes->Cool Yes->Success Yes->RemedyOil No->Heat No->AddMore No->Oil

Caption: Decision logic for screening solvents. Note the specific loop for handling "oiling out," a common issue with N-acyl phenothiazines.

Master Protocol: Recrystallization of Cyclopropyl-phenothiazin-10-yl-methanone

Recommended System: Ethanol (Primary) or Ethyl Acetate/Heptane (Secondary). Safety Note: Perform all steps in a fume hood. Phenothiazines can be photosensitive; protect from direct sunlight.

Step 1: Dissolution[3]
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the chosen solvent (e.g., Ethanol) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (boiling) with stirring.

  • Observation:

    • If the solution is clear: Proceed to Step 2.

    • If solid remains: Add solvent in 1 mL increments through the condenser until dissolved.

    • Expert Tip: If a small amount of dark, grit-like solid remains insoluble even after adding excess solvent, these are likely inorganic salts (from the synthesis catalyst) or polymerized impurities. Do not add more solvent. Proceed to "Hot Filtration."

Step 2: Impurity Removal (Hot Filtration & Charcoal)

Only required if the crude is highly colored or contains insoluble particulates.

  • While at reflux, add Activated Carbon (0.5 - 1.0 wt%) .

  • Stir at reflux for 5–10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed flask.

    • Critical: The receiving flask must be warm to prevent premature crystallization on the glass walls.

Step 3: Crystallization[2][3]
  • Remove the flask from the heat source.

  • Allow the solution to cool to room temperature slowly (over 1–2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Seeding: If no crystals form at 30°C, add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation and Drying[2]
  • Filter the crystals using vacuum filtration (Buchner funnel).[1]

  • The Wash: Wash the filter cake with a small volume of cold solvent (the same solvent used for recrystallization, chilled to 0°C).[1]

    • Volume Rule: Use approx. 1 mL of cold wash per gram of solid.

  • Drying: Dry the solid under vacuum at 40–50°C.

    • Caution: Avoid temperatures >60°C initially to prevent melting if the solvate lowers the melting point.

Validation & Quality Control

Before releasing the batch, validate purity using these metrics:

MethodAcceptance CriteriaNotes
HPLC >98.5% AreaMonitor for starting material (Phenothiazine) at RRT ~0.8-0.9.
TLC Single SpotEluent: Hexane:Ethyl Acetate (3:1) or Hexane:DCM (1:3). Impurities often trail near the solvent front.
Melting Point Sharp Range (< 2°C)Broad range indicates solvent inclusion or impurity.
1H-NMR ConformityCheck for absence of solvent peaks (EtOH/EtOAc) and distinct cyclopropyl protons (0.6 - 1.5 ppm).

Troubleshooting "Oiling Out"


-acyl phenothiazines are prone to separating as an oil rather than a crystal, particularly if the solution is too concentrated or cooled too fast.[1]

Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by reheating.

  • Dilute: Add 10-15% more solvent. The solution might be supersaturated.

  • Seed: Add a seed crystal at the cloud point.

  • Trituration: If the oil persists, decant the mother liquor and triturates the oil with cold Pentane or Diethyl Ether to induce solidification.

References

  • Preparation of N-acetyl phenothiazine. (CN104109132A). Google Patents. Retrieved from

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Journal of the Argentine Chemical Society. Retrieved from [Link]

  • Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them. (US5321026A). Google Patents.

Sources

Application Note: Microwave-Assisted Synthesis of Cyclopropyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Pharmacologists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Phenothiazine derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent neuroleptic, antimicrobial, and multi-drug resistance (MDR) reversal activities. The introduction of a cyclopropyl moiety—specifically via N-cyclopropylation—imparts unique conformational rigidity to the tricyclic core, enhances metabolic stability, and increases lipophilicity, which is critical for blood-brain barrier (BBB) penetration.

However, synthesizing cyclopropyl phenothiazines via conventional thermal heating presents significant thermodynamic hurdles. Direct N-alkylation with cyclopropyl halides is notoriously inefficient; the high


-character of the cyclopropyl carbon resists standard 

oxidative addition, often leading to elimination byproducts or unreacted starting materials.

To bypass these kinetic barriers, we employ Microwave-Assisted Organic Synthesis (MAOS) . MAOS utilizes dielectric heating to directly excite polar intermediates and transition metal complexes, drastically reducing reaction times from days to minutes while suppressing thermal degradation pathways[1]. By combining microwave irradiation with a Copper-catalyzed Chan-Lam cross-coupling strategy, we can achieve high-yielding N-cyclopropylation that is otherwise inaccessible via classical benchtop chemistry[2].

Pharmacological Significance & Mechanism

Before executing the synthesis, it is crucial to understand the structural rationale. Cyclopropyl phenothiazines act as potent allosteric modulators of P-glycoprotein (P-gp / ABCB1), an efflux pump responsible for MDR in oncology. The cyclopropyl group restricts the "butterfly" conformation of the phenothiazine core, locking it into an optimal geometry for binding the transmembrane domain of P-gp.

MOA Drug Cyclopropyl Phenothiazine Target P-glycoprotein (ABCB1 Pump) Drug->Target Allosteric Binding Inhibition Conformational Arrest Target->Inhibition ATP Block Accumulation Intracellular Drug Accumulation Inhibition->Accumulation MDR Reversal

Pharmacological mechanism of cyclopropyl phenothiazines in reversing multi-drug resistance.

Experimental Workflows & Protocols

This guide outlines a two-stage, self-validating protocol designed for high reproducibility.

Workflow Step1 1. Core Assembly (Diphenylamine + S8) Step2 2. Microwave Thionation (Solvent-free, 150°C) Step1->Step2 Step3 3. N-Cyclopropylation (Cy-B(OH)2, Cu Catalyst) Step2->Step3 Step4 4. MW Cross-Coupling (120°C, O2 atm) Step3->Step4 Step5 5. QC & Validation (NMR, HRMS) Step4->Step5

Workflow for microwave-assisted synthesis and functionalization of cyclopropyl phenothiazines.

Protocol A: Microwave-Assisted Core Thionation (Solvent-Free)

Causality Insight: Conventional thionation requires prolonged heating (>24h) at 200°C with iodine catalysts, inevitably leading to tar formation and difficult purifications. By utilizing solvent-free ("dry media") conditions under focused microwave irradiation, the electromagnetic field concentrates directly on the highly polar iodine-sulfur transition states, driving the cyclization to completion in minutes[3].

Step-by-Step Methodology:

  • Preparation: Grind 5.0 mmol of the desired substituted diphenylamine, 10.0 mmol of elemental sulfur (

    
    ), and 0.05 mmol of iodine (
    
    
    
    ) in an agate mortar until a homogenous fine powder is achieved.
  • Irradiation: Transfer the powder to a 10 mL heavy-walled quartz microwave vial. Do not add solvent. Seal the vial with a pressure-rated cap.

  • Synthesis: Irradiate in a dedicated microwave reactor (e.g., CEM Discover) at 150°C for 10 minutes using dynamic power modulation (max 300 W)[1].

  • Workup: Cool the vial to room temperature rapidly via compressed air. Extract the crude melt with hot toluene (3 x 15 mL).

  • Purification: Filter the extract through a short pad of silica gel to remove unreacted sulfur and polymeric byproducts. Concentrate in vacuo to yield the 10H-phenothiazine core.

Protocol B: Microwave-Assisted N-Cyclopropylation (Chan-Lam Coupling)

Causality Insight: Because cyclopropyl halides fail in standard


 reactions, we utilize cyclopropylboronic acid and a 

catalyst. Microwave irradiation accelerates the transmetalation and reductive elimination steps of the catalytic cycle[2].

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, add the synthesized phenothiazine core (1.0 mmol), cyclopropylboronic acid (2.0 mmol),

    
     (0.2 mmol, 20 mol%), and 2,2'-bipyridine (0.2 mmol).
    
  • Solvent & Base: Add 4.0 mL of anhydrous 1,2-dichloroethane (DCE) and 2.0 mmol of

    
    .
    
  • Atmosphere Control: Seal the vial with a Teflon-lined septum. Insert a venting needle attached to an

    
     balloon to maintain a strictly oxidizing atmosphere.
    
  • Irradiation: Irradiate at 120°C for 20 minutes.

  • Workup: Dilute the mixture with EtOAc (20 mL), wash with 1M aqueous EDTA (to sequester copper salts), dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol, rely on the following built-in validation systems:

  • In-Process Colorimetric Validation: The Chan-Lam coupling relies on a Cu(II)/Cu(I) redox cycle. During Step 4 of Protocol B, the solution must remain deep blue/green. If the solution shifts to a muddy brown , it indicates the precipitation of inactive Cu(I) oxide and catalyst death. This serves as an immediate failure indicator, meaning the

    
     atmosphere was compromised.
    
  • TLC Monitoring: Phenothiazines are highly prone to radical cation formation (oxidation) on acidic silica. Use 2D-TLC to confirm that the product spot is not streaking or degrading on the plate.

  • Spectroscopic Validation (

    
    H-NMR):  The cyclopropyl protons are highly shielded due to ring current effects. Successful N-cyclopropylation is confirmed by the appearance of distinct multiplets between 
    
    
    
    0.5 - 1.2 ppm (methylene protons of the ring) and an N-CH multiplet around
    
    
    2.8 - 3.1 ppm.

Quantitative Data & Optimization

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for these specific transformations.

Reaction StepMethodTemp (°C)TimeYield (%)E-Factor (Waste)
Core Thionation Conventional20024 h45> 50
Core Thionation Microwave15010 min88< 5
N-Cyclopropylation Conventional11048 h30> 100
N-Cyclopropylation Microwave12020 min75< 15

Table 1: Comparative metrics demonstrating the superiority of MAOS in reaction kinetics, yield, and green chemistry metrics (E-Factor).

References

  • Găină, L., Cristea, C., Moldovan, C., Porumb, D., Surducan, E., Deleanu, C., Mahamoud, A., Barbe, J., & Silberg, I. A. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 8(1), 70-80.[Link]

  • Filip, S. V., Silberg, I. A., Surducan, E., Vlassa, M., & Surducan, V. (1998). Microwave-Assisted Phenothiazines Preparation by Thionation of Diphenylamines. Synthetic Communications, 28(2).[Link]

  • MDPI Catalysts. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(1), 24.[Link]

Sources

Application Notes & Protocols: Dissolving Cyclopropyl-phenothiazin-10-yl-methanone in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Solubilization for Phenothiazine-Based Compounds

Phenothiazine and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in medicinal chemistry and drug development.[1][2] The tricyclic scaffold of phenothiazine is a privileged structure, and modifications, such as the addition of a cyclopropyl-methanone group at the N-10 position, are explored to modulate biological activity and physicochemical properties.

While specific public data on Cyclopropyl-phenothiazin-10-yl-methanone is limited, the principles governing the handling of structurally related phenothiazine derivatives provide an authoritative framework for its use.[3][4] The success of any in vitro or cell-based assay hinges on the complete and reproducible solubilization of the test compound. Improper dissolution can lead to inaccurate concentration determination, precipitation in assay media, and ultimately, unreliable experimental results.[5]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for its ability to dissolve a vast range of organic and inorganic compounds.[6][7] This guide provides a detailed, field-proven protocol for the effective dissolution of Cyclopropyl-phenothiazin-10-yl-methanone in DMSO, establishing a foundation for consistent and trustworthy downstream applications.

Foundational Physicochemical Properties

A thorough understanding of the properties of both the solute and the solvent is paramount before proceeding with any experimental work. The data for representative phenothiazine derivatives are used here as a reliable proxy to guide protocol development.

PropertyValue / InformationSignificance & Causality
Compound Class Phenothiazine DerivativeThe core structure is susceptible to oxidation and photolysis; handling and storage must account for this inherent chemical liability.[4]
Expected Solubility Soluble in DMSO (Approx. 25-81 mg/mL for related phenothiazines).[3] Insoluble in aqueous solutions at high concentrations.[5]DMSO is the recommended solvent for creating a high-concentration primary stock. Direct dissolution in aqueous buffers is not feasible and will lead to precipitation.
Solvent Dimethyl Sulfoxide (DMSO)A powerful solvent, but its properties demand careful handling.
DMSO Density ~1.10 g/mL.[6]Relevant for precise measurements and calculations if handling by volume.
DMSO Melting Point ~18.5 °C (65.3 °F).[6]DMSO may be frozen at standard room temperature. It can be gently warmed (e.g., to 30°C) to melt without compromising stability.[6]
DMSO Stability Thermally stable up to 100°C under neutral conditions.[6][8]Gentle warming to aid dissolution is safe and acceptable. Avoid excessive heat or prolonged boiling.
DMSO Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air.[6]Water absorption can lower its solvating power and may cause precipitation of hydrophobic compounds. Always use anhydrous grade and handle in a dry environment.

Core Principles for Robust Protocol Design

Adherence to the following principles is essential for creating stable, reliable stock solutions.

  • Purity of Materials : Begin with the highest purity Cyclopropyl-phenothiazin-10-yl-methanone and anhydrous, sterile-filtered DMSO (≥99.9%). Contaminants or water content can significantly impact solubility and introduce experimental artifacts.

  • The Power of a Concentrated Stock : The primary objective is to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into the final assay medium, thereby reducing solvent-induced toxicity to cells. The final DMSO concentration in cell culture should typically be below 0.5% and ideally below 0.1%.[5][9]

  • Safety First : DMSO is rapidly absorbed through the skin and can act as a carrier for dissolved chemical agents.[10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, when handling DMSO and its solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated and validated primary stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • Cyclopropyl-phenothiazin-10-yl-methanone (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Benchtop sonicator (optional, for troubleshooting)

Procedure:

  • Pre-Calculation : Determine the molecular weight (MW) of Cyclopropyl-phenothiazin-10-yl-methanone from the Certificate of Analysis (CoA). To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

  • Weighing : On a calibrated analytical balance, carefully weigh the calculated amount of the solid compound onto weighing paper. Tare the balance with the weighing paper before adding the compound.

  • Transfer : Transfer the weighed powder directly into a sterile, appropriately labeled amber or foil-wrapped microcentrifuge tube. The use of light-protecting tubes is crucial as phenothiazine derivatives can be photosensitive.[4]

  • Dissolution : Add the calculated volume of sterile, anhydrous DMSO to the tube. For the example above, add 1.0 mL of DMSO.

  • Homogenization : Tightly cap the tube and vortex at medium-high speed for 1-2 minutes.

  • Visual Inspection : Carefully inspect the solution against a light source. It should be clear and free of any visible particulates. If undissolved solid remains, proceed to step 7.

  • Assisted Dissolution (Troubleshooting) : If particulates persist, place the tube in a benchtop water bath sonicator for 5-10 minutes. Alternatively, gently warm the solution to 30-37°C for 5-10 minutes, followed by vortexing. Do not overheat.

  • Final Quality Control : Once fully dissolved, perform a final visual inspection to ensure a clear, homogenous solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the critical step of diluting the concentrated primary stock for direct application in sensitive biological systems like cell culture.

Core Principle : A stepwise, or serial, dilution strategy is employed to prevent the compound from precipitating out of solution when transferred from a high-DMSO environment to an aqueous-based culture medium.[9]

Procedure:

  • Intermediate Dilution (Recommended) : Prepare an intermediate dilution of your stock in sterile cell culture medium or PBS. This minimizes the shock of extreme solvent change.

    • Example: To prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution. Add 5 µL of the 10 mM stock to 495 µL of culture medium. This solution now contains 1% DMSO.

  • Final Dilution : Add the required volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well. The final DMSO concentration will be a cell-friendly 0.1%.

  • Vehicle Control : It is mandatory to include a vehicle control in all experiments.[11] This control should contain the same final concentration of DMSO as the experimental wells but without the compound. For the example above, the vehicle control wells would receive a final concentration of 0.1% DMSO.

Workflow and Storage

Proper workflow and storage are non-negotiable for maintaining the integrity of the compound.

G cluster_prep Preparation Phase cluster_storage Storage cluster_use Application Phase Compound Receive Solid Compound Weigh Weigh Compound Compound->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex & Visually Inspect Dissolve->Vortex Stock Primary Stock Solution (e.g., 10 mM) Vortex->Stock Aliquot Create Single-Use Aliquots Stock->Aliquot Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw For Experiment Dilute Prepare Working Solution (Serial Dilution) Thaw->Dilute Assay Add to Assay (e.g., Cell Culture) Dilute->Assay Control Include Vehicle Control Dilute->Control

Sources

Application Notes & Protocols: Strategic Acylation of Phenothiazine with Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basic structure for a multitude of pharmacotherapeutic agents with applications ranging from antipsychotics to oncology.[1][2][3] Acylation of the N-10 position of the phenothiazine ring is a critical derivatization strategy for modulating the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview and detailed protocols for the N-acylation of phenothiazine using cyclopropanecarboxylic acid and its derivatives. The introduction of the cyclopropyl moiety is of particular interest as this small, strained ring can confer unique conformational constraints and metabolic stability.[4]

This document explores two primary, field-proven strategies for achieving this transformation: the direct use of cyclopropanecarbonyl chloride and the in-situ activation of cyclopropanecarboxylic acid using peptide coupling reagents. We will delve into the mechanistic rationale behind each approach, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview & Strategic Reagent Selection

The target reaction is the formation of an amide bond between the secondary amine at the N-10 position of phenothiazine and the carboxyl group of cyclopropanecarboxylic acid. Direct reaction between an amine and a carboxylic acid to form an amide is generally unfavorable and requires activation of the carboxylic acid.[5] The choice of activating reagent is paramount and dictates the reaction pathway, efficiency, and purification strategy.

Workflow for Phenothiazine Acylation

The overall process can be visualized as a decision-driven workflow, starting from the selection of the appropriate acylation strategy to the final characterization of the product.

Phenothiazine Acylation Workflow start Starting Materials|{Phenothiazine | Cyclopropanecarboxylic Acid} strategy Select Acylation Strategy start->strategy acyl_chloride Strategy 1: Acyl Chloride Convert Acid to Acyl Chloride (e.g., SOCl₂) React with Phenothiazine strategy->acyl_chloride High Reactivity coupling_agent Strategy 2: Coupling Agent Mix Acid, Phenothiazine, and Coupling Reagent (e.g., DCC, HATU) strategy->coupling_agent Milder Conditions workup Reaction Workup|{Quench Reaction | Aqueous Wash/Extraction} acyl_chloride->workup coupling_agent->workup purification Purification|{Column Chromatography | Recrystallization} workup->purification analysis Analysis|{NMR, IR, Mass Spec} purification->analysis product Final Product|Cyclopropyl(10H-phenothiazin-10-yl)methanone analysis->product

Caption: Decision workflow for the acylation of phenothiazine.

Strategy 1: The Acyl Chloride Approach

This is the most classic and often high-yielding approach. It involves the pre-activation of cyclopropanecarboxylic acid by converting it into the highly reactive cyclopropanecarbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is a potent electrophile that readily reacts with the nucleophilic nitrogen of phenothiazine.

Causality: The high reactivity stems from the chloride ion being an excellent leaving group, which facilitates nucleophilic attack by the phenothiazine nitrogen. The reaction is typically fast and driven to completion. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.[7]

Strategy 2: The Coupling Agent Approach

This strategy avoids the often harsh conditions required to synthesize acyl chlorides and allows for a one-pot reaction. It employs "coupling reagents," which are widely used in peptide synthesis to activate carboxylic acids in situ.[6] Reagents like Dicyclohexylcarbodiimide (DCC) or more advanced systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating amide bond formation under mild conditions.

Causality: DCC, for example, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the phenothiazine amine. While effective, the DCC byproduct, dicyclohexylurea (DCU), can complicate purification due to its low solubility.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenothiazine and its derivatives can be neurotoxic. Acyl chlorides and thionyl chloride are corrosive and lachrymatory.

Protocol 1: Acylation via Cyclopropanecarbonyl Chloride

This two-step protocol first prepares the acyl chloride and then uses it to acylate the phenothiazine.

Part A: Synthesis of Cyclopropanecarbonyl Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add cyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 76 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude cyclopropanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.

Part B: N-Acylation of Phenothiazine

  • Setup: In a separate round-bottom flask, dissolve phenothiazine (1.0 eq) and triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF, approx. 10 mL per gram of phenothiazine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same dry solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, cyclopropyl(10H-phenothiazin-10-yl)methanone, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Protocol 2: One-Pot Acylation Using DCC Coupling Agent

This protocol couples the carboxylic acid and amine directly in a single step.

  • Setup: To a round-bottom flask, add cyclopropanecarboxylic acid (1.1 eq), phenothiazine (1.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolution: Dissolve the solids in a dry aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 eq) in the same solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off the precipitated DCU. Transfer the filtrate to a separatory funnel.

  • Extraction: Dilute with additional solvent if necessary, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate it from any remaining DCU and unreacted starting materials.

Data Summary & Reagent Comparison

The choice of reagent significantly impacts reaction parameters. The following table provides a comparative summary to guide experimental design.

ParameterStrategy 1: Acyl ChlorideStrategy 2: DCC Coupling
Pre-activation Step Yes (Acid to Acyl Chloride)No (One-pot)
Reaction Conditions 0 °C to RT/reflux0 °C to RT
Typical Reaction Time 2-6 hours12-18 hours
Key Byproduct Triethylamine Hydrochloride (water-soluble)Dicyclohexylurea (DCU) (sparingly soluble)
Purification Ease Generally straightforwardCan be challenging due to DCU removal
Reactivity Very HighModerate to High
Substrate Scope Excellent for robust substratesBroader, good for sensitive substrates
Reference General principle[7][8]General principle[6]

Mechanistic Pathway Visualization

The core of the acyl chloride method is a classic nucleophilic acyl substitution reaction.

Acylation Mechanism Mechanism: Nucleophilic Acyl Substitution phenothiazine Phenothiazine (Nucleophile) intermediate Tetrahedral Intermediate phenothiazine->intermediate Nucleophilic Attack acyl_chloride Cyclopropanecarbonyl Chloride (Electrophile) acyl_chloride->intermediate product N-Acylated Phenothiazine intermediate->product Collapse & Chloride Expulsion hcl HCl salt Et₃N·HCl hcl->salt Neutralization base Base (e.g., Et₃N) base->salt

Caption: Simplified mechanism for the acylation of phenothiazine with an acyl chloride.

References

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. National Center for Biotechnology Information.
  • How Cells Activate Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts.
  • Electrophilic activation of aminocarboxylic acid by phosphate ester promotes Friedel–Crafts acylation by overcoming charge–charge repulsion - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Phenothiazine Molecule Provides the Basic Chemical Structure for Various Classes of Pharmacotherapeutic Agents | Request PDF - ResearchGate. ResearchGate.
  • Activation Substitution of Carboxylic Acids - YouTube . YouTube. Available at: [Link]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis . ResearchGate. Available at: [Link]

  • (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines . ResearchGate. Available at: [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents. Google Patents.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Phenothiazine - Massive Bio . Massive Bio. Available at: [Link]

  • US3966930A - Phenothiazine derivatives, compositions thereof and methods of preparation... - Google Patents. Google Patents.
  • (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives - ResearchGate . ResearchGate. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability . National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopropyl-phenothiazin-10-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

I. Reaction Overview: Acylation of Phenothiazine

The synthesis of Cyclopropyl-phenothiazin-10-yl-methanone is typically achieved through the N-acylation of phenothiazine with cyclopropanecarbonyl chloride. This reaction is a form of nucleophilic acyl substitution where the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Phenothiazine Phenothiazine Intermediate [Intermediate Complex] Phenothiazine->Intermediate + AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Intermediate Product Cyclopropyl-phenothiazin-10-yl-methanone HCl HCl Intermediate->Product - HCl Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents 1. Check Reagent Quality - Phenothiazine purity? - Acyl chloride fresh? Start->Check_Reagents Check_Reagents->Start Reagents Bad (Purify/Replace) Optimize_Conditions 2. Optimize Reaction Conditions - Anhydrous solvent? - Correct temperature? - Base present? Check_Reagents->Optimize_Conditions Reagents OK Optimize_Conditions->Start Conditions Not Optimal (Adjust) Monitor_Reaction 3. Monitor Reaction - TLC analysis? Optimize_Conditions->Monitor_Reaction Conditions OK Monitor_Reaction->Optimize_Conditions Incomplete Reaction Improve_Workup 4. Improve Work-up - Proper washing steps? Monitor_Reaction->Improve_Workup Reaction Complete Improve_Workup->Start Product Loss (Revise Protocol) Success Improved Yield Improve_Workup->Success Work-up OK

Technical Support Center: Cyclopropyl-phenothiazin-10-yl-methanone Solubility Guide

[1][2]

Case ID: SOL-105925-76-6 Status: Active Compound: Cyclopropyl(phenothiazin-10-yl)methanone CAS: 105925-76-6 Classification: N-Acyl Phenothiazine Derivative (Neutral Lipophile)[1][2]

Executive Summary & Chemical Identity[1][2][3]

Cyclopropyl-phenothiazin-10-yl-methanone is a specialized phenothiazine derivative characterized by a cyclopropylcarbonyl group attached to the nitrogen at position 10.[1][2] Unlike classical phenothiazine drugs (e.g., chlorpromazine) which possess basic amino-alkyl side chains, this compound is an amide .[1][2]

Critical Technical Insight: The carbonyl group at N10 withdraws electron density from the nitrogen, rendering the molecule non-basic under physiological and standard laboratory conditions.[1][2] Consequently, traditional pH-adjustment strategies (e.g., adding HCl to form a salt) will fail and may induce hydrolytic degradation rather than dissolution.[1][2]

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImplication for Solubility
Molecular Weight ~267.35 g/mol Moderate size, kinetics not diffusion-limited.[1][2]
LogP (Predicted) ~3.5 - 4.5Highly Lipophilic.[1][2] Poor water solubility.[1][2]
pKa (Conjugate Acid) < 0 (Neutral)Cannot be protonated by weak/moderate acids.[1][2]
H-Bond Donors 0Limited interaction with water.[1][2]
H-Bond Acceptors 2 (O, S)Soluble in polar aprotic solvents (DMSO, DMF).[1][2]

Troubleshooting Scenarios (Q&A)

Issue 1: "I added 0.1N HCl, but the compound remains a suspension. Why isn't it dissolving like other phenothiazines?"

Diagnosis: Misapplication of "Salting-In" Strategy.[1][2] Root Cause: You are treating an amide like an amine .[1][2] Standard phenothiazines (e.g., Promethazine) have a basic tertiary amine side chain that protonates to form a water-soluble cation (

1212

1212

Corrective Action:

  • Stop adding acid. Strong acids may hydrolyze the amide bond, cleaving the cyclopropyl group.[1][2]

  • Switch to a Cosolvency Strategy . Dissolve the compound in a water-miscible organic solvent (DMSO or DMA) first, then dilute into the aqueous buffer.[1][2]

Issue 2: "My stock solution in Ethanol is precipitating when stored at 4°C."

Diagnosis: Temperature-Dependent Solubility Crash.[1][2] Root Cause: While phenothiazines show moderate solubility in ethanol at room temperature, their solubility curves are steep.[1][2] The cyclopropyl group encourages tight crystal packing, and cooling the solution reduces the kinetic energy available to disrupt these lattice interactions, leading to rapid crystallization.[1][2]

Corrective Action:

  • Switch Solvent: Use DMSO (Dimethyl Sulfoxide) or DMF for stock solutions.[1][2] These solvents have higher dielectric constants and disrupt intermolecular pi-stacking of the phenothiazine rings more effectively than ethanol.[1][2]

  • Concentration Limit: Keep stock concentrations below 10 mM if storing at low temperatures.

  • Recovery: Sonicate the ethanol solution at 30°C–40°C to redissolve.

Issue 3: "Immediate precipitation occurs when diluting the DMSO stock into cell culture media."

Diagnosis: The "Solvent Shock" Effect.[1][2] Root Cause: Rapid dilution of a hydrophobic solute from a good solvent (DMSO) into a poor solvent (water/media) creates a state of high supersaturation.[1][2] If the local concentration exceeds the amorphous solubility limit before mixing is complete, the compound crashes out as micro-precipitates.[1][2]

Corrective Action:

  • Stepwise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 1:10 in PEG-400 or Ethanol) before the final dilution into media.[1][2]

  • Vortex During Addition: Inject the stock solution into the center of the vortexing media, not onto the static surface or the side of the tube.[1][2]

  • Add Surfactant: Pre-condition the media with 0.5% Tween-80 or cyclodextrin (HP-β-CD) to sequester the hydrophobic molecules as they enter the aqueous phase.[1][2]

Validated Protocols

Protocol A: Preparation of High-Stability Stock Solution (20 mM)

Objective: Create a stock solution stable at -20°C for >3 months.

  • Weighing: Weigh 5.35 mg of Cyclopropyl-phenothiazin-10-yl-methanone.

  • Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture).[1][2]

    • Why? DMSO prevents hydrolysis and inhibits microbial growth.[1][2]

  • Dissolution: Add 1.0 mL of DMSO.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear and yellow/greenish (typical of phenothiazines).[1][2]

  • Storage: Aliquot into amber glass vials (phenothiazines are light-sensitive) and store at -20°C.

Protocol B: Aqueous Formulation for Animal Studies (IP/PO)

Objective: Solubilize for injection without precipitation.

Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.[1][2]

  • Dissolve compound in DMSO (5% of final volume).

  • Add Tween-80 (5% of final volume) and vortex until homogenous.

  • Add PEG-400 (40% of final volume) and vortex. The solution should be clear.

  • Slowly add warm Saline (50% of final volume) dropwise while vortexing.

    • Note: If cloudiness appears, stop and sonicate.[1][2] If it persists, the concentration is too high for this vehicle.[1][2]

Decision Logic & Mechanism Diagrams

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTreeStartStart: Compound Not DissolvingSolventCheckCurrent Solvent System?Start->SolventCheckAqueousAqueous / BufferSolventCheck->AqueousWater-basedOrganicOrganic (EtOH, DMSO)SolventCheck->OrganicSolvent-basedAcidCheckDid you add Acid (HCl)?Aqueous->AcidCheckPrecipCheckPrecipitation on Storage?Organic->PrecipCheckStopAcidSTOP. Compound is Neutral Amide.Acid causes hydrolysis, not salt.AcidCheck->StopAcidYesCosolventUse Cosolvent Strategy:DMSO -> PEG-400 -> WaterAcidCheck->CosolventNoSuccessProceed to ExperimentCosolvent->SuccessHeatSonSonicate @ 40°C.Switch EtOH to DMSO.PrecipCheck->HeatSonYesHeatSon->Success

Caption: Logical workflow for diagnosing solubility failures. Note the critical stop point regarding acid addition due to the amide structure.

Figure 2: Structural Impact on Solubility (Amine vs. Amide)[1][2]

StructureFunctioncluster_0Standard Phenothiazine (e.g., Chlorpromazine)cluster_1Target: Cyclopropyl-phenothiazin-10-yl-methanoneAmineSide Chain: Alkyl-Amine(Basic Nitrogen)ProtonationAdds H+ (pH < 7)Amine->ProtonationResult1Forms Cationic Salt(High Water Solubility)Protonation->Result1AmideSide Chain: Amide (C=O)(Neutral Nitrogen)AcidAddAdds H+ (pH < 7)Amide->AcidAddResult2NO CHARGE Formed(Remains Insoluble)AcidAdd->Result2

Caption: Mechanistic comparison showing why pH adjustment works for standard phenothiazines but fails for the target N-acyl derivative.

References

  • BenchChem. Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from

  • PubChem. Phenothiazine, 10-(cyclopropylcarbonyl)- (CAS 105925-76-6).[1][2] Retrieved from [1][2]

  • MDPI. Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Retrieved from [1][2]

  • CymitQuimica. Phenothiazine Derivatives and Solubility Data. Retrieved from [1][2]

  • ResearchGate. Solubility of various phenothiazines in their neutral and charged forms in acetonitrile. Retrieved from [1][2]

Technical Support Center: Purification of Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with Cyclopropyl-phenothiazin-10-yl-methanone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Common Impurities

The synthesis of Cyclopropyl-phenothiazin-10-yl-methanone, often involving a Friedel-Crafts acylation or similar reactions, can lead to a variety of impurities.[1][2] Identifying the nature of these impurities is the first critical step in developing an effective purification strategy. Organic impurities are the most common and can arise from starting materials, intermediates, by-products, and degradation products.[3]

Impurity ID Potential Impurity Likely Source Key Characteristics & Analytical Signature Initial Troubleshooting & Purification Strategy
IMP-01Unreacted PhenothiazineIncomplete acylation reaction.Lower polarity than the product. Appears as an earlier eluting spot on TLC/peak in LC.Increase reaction time or temperature. Use a slight excess of the acylating agent. Purify via flash chromatography.
IMP-02Unreacted Cyclopropanecarbonyl Chloride/AnhydrideExcess reagent used in the acylation reaction.Highly reactive and may hydrolyze to cyclopropanecarboxylic acid during workup. The acid is polar and may be detectable by LC-MS.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to quench and extract the acid.
IMP-03Di-acylated Phenothiazine SpeciesOver-reaction or harsh reaction conditions during Friedel-Crafts acylation.[1]Higher molecular weight and typically less polar than the mono-acylated product. May be observed as a higher m/z ion in mass spectrometry.Optimize reaction stoichiometry and conditions (lower temperature, shorter reaction time). Separation can be achieved by careful column chromatography.
IMP-04Phenothiazine SulfoxideOxidation of the phenothiazine core. The sulfur atom in the phenothiazine ring is susceptible to oxidation.[4]More polar than the parent compound. May appear as a spot with a lower Rf value on TLC.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Recrystallization or chromatography can be effective for removal.
IMP-05Positional IsomersNon-selective acylation at different positions on the phenothiazine ring.Similar polarity and molecular weight to the desired product, making separation challenging. May require high-resolution chromatography or specialized techniques.Careful control of reaction conditions (catalyst, solvent) can improve regioselectivity. Preparative HPLC may be necessary for separation.

Data Presentation Note: The information in the table above is a qualitative guide. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity and the relative amounts of each impurity.[5][6]

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during the purification of Cyclopropyl-phenothiazin-10-yl-methanone.

Q1: My final product has a persistent yellow or greenish tint, even after initial purification. What could be the cause and how can I remove it?

A1: A persistent color is often indicative of oxidized phenothiazine species or residual colored by-products from the synthesis.[7] The phenothiazine nucleus is susceptible to oxidation, which can form colored impurities.

  • Causality: Exposure to air and light can promote the formation of these chromophoric impurities.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.

    • Inert Atmosphere: Perform all purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[8]

    • Column Chromatography: A well-optimized flash chromatography protocol is often very effective at separating these more polar, colored impurities.

Q2: I am seeing multiple spots close to my product spot on the TLC plate, making separation by column chromatography difficult. What can I do to improve separation?

A2: Closely eluting spots suggest the presence of isomers or structurally similar impurities.[9] Thin-layer chromatography (TLC) is an excellent tool for diagnosing these issues and for developing a better separation method.[10]

  • Causality: The similar polarity of these impurities to your target compound results in poor separation with standard solvent systems.

  • Troubleshooting:

    • Solvent System Optimization: Systematically screen different solvent systems for your TLC and column chromatography. A good starting point for phenothiazine derivatives is a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9] Varying the ratio of these solvents can significantly impact separation.

    • Modifier Addition: Adding a small amount of a third solvent, a "modifier" like methanol or triethylamine, can sometimes dramatically improve the resolution between spots. For basic compounds like phenothiazines, a small amount of triethylamine can reduce tailing on silica gel.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reversed-phase silica (C18).[11]

Q3: After my aqueous workup, I am experiencing low recovery of my product. What are the likely reasons?

A3: Low recovery after an aqueous workup can be due to several factors, including product solubility in the aqueous phase or incomplete extraction.

  • Causality: The ketone functionality on your molecule can impart some slight water solubility, especially if the aqueous phase is basic and your compound has any acidic protons. Emulsion formation during extraction can also trap the product at the interface.

  • Troubleshooting:

    • Back-Extraction: After the initial extraction, perform a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to break emulsions and reduces the amount of dissolved water in the organic phase.

    • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to minimize the solubility of your product if it has any basicity.

Detailed Experimental Protocols

These protocols provide a starting point for the purification of crude Cyclopropyl-phenothiazin-10-yl-methanone. They should be adapted based on the specific impurity profile of your material.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). A good recrystallization solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[9]

  • Column Packing: Pack a glass column with silica gel using the "slurry method." This involves making a slurry of the silica gel in the chosen eluent and pouring it into the column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain the purified Cyclopropyl-phenothiazin-10-yl-methanone.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude Cyclopropyl-phenothiazin-10-yl-methanone TLC_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->TLC_Analysis High_Purity High Purity (>98%)? TLC_Analysis->High_Purity Recrystallization Recrystallization Protocol High_Purity->Recrystallization Yes Column_Chromatography Flash Column Chromatography Protocol High_Purity->Column_Chromatography No Final_Purity_Check Final Purity Analysis (HPLC, NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product TroubleshootingLogic Impurity_Detected Impurity Detected TLC/HPLC Analysis Impurity_Type {Impurity Type?|Polarity} Impurity_Detected:port->Impurity_Type Polar_Impurity Polar Impurity (e.g., Sulfoxide, Acid) Impurity_Type->Polar_Impurity More Polar Nonpolar_Impurity Nonpolar Impurity (e.g., Unreacted Phenothiazine) Impurity_Type->Nonpolar_Impurity Less Polar Isomeric_Impurity Isomeric/Closely Eluting Impurity Impurity_Type->Isomeric_Impurity Similar Polarity Solution1 Optimize Aqueous Wash or Recrystallize Polar_Impurity->Solution1 Solution2 Adjust Chromatography Solvent System (less polar) Nonpolar_Impurity->Solution2 Solution3 Screen Multiple Solvent Systems / Use Preparative HPLC Isomeric_Impurity->Solution3

Caption: A logical flow for troubleshooting different types of impurities.

References

  • Separation and identification of phenothiazine compounds by thin-layer chromatography.
  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed.
  • The liquid chromatographic properties of phenothiazines - PubMed.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • Thin Layer Chromatographic Identification of Phenothiazine Derivative Drugs: Interlaboratory Study.
  • Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography.
  • Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm.
  • Purification of phenothiazine - US Patent US2887482A.
  • Purification of phenothiazine - US Patent US3381007A.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Phenothiazine - Wikipedia. Available at: [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC. Available at: [Link]

  • Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. Available at: [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization | ACS Omega. Available at: [Link]

  • Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction - R Discovery.
  • Synthesis and Evaluation of Phenothiazine Derivatives - iosrphr.org.
  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives - ResearchGate. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • "Characterization of Cyclopropyl Synthases Involved in the Maturation o" by Yi Lien. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

  • Unlocking Multi-photoresponse in Phenothiazine Derivatives Through Photoinduced Radical and Keto-Enol Tautomerism | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC. Available at: [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR.
  • Process for producing phenothiazine granules - US Patent US6983612B2.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR. Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation Degradation of Phenothiazine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenothiazine Formulation & Troubleshooting Center. Phenothiazine derivatives (such as chlorpromazine, promethazine, and perphenazine) are notoriously susceptible to oxidative degradation in aqueous solutions. This instability manifests as a distinct color change (typically turning pink, orange, or brown) and results in the loss of active pharmaceutical ingredient (API) efficacy.

This guide provides researchers and drug development professionals with the mechanistic insights and field-proven protocols required to formulate highly stable phenothiazine solutions.

Part 1: Troubleshooting & FAQs

Q: My chlorpromazine solution turned pink/brown after a few days on the bench. What exactly happened? A: The discoloration is the visual manifestation of a multi-step oxidative degradation process. When exposed to UV/Vis light and dissolved oxygen, the phenothiazine core undergoes a photoredox cycle[1]. The light excites the molecule, prompting an electron transfer that generates a highly reactive radical cation (PTZ•+). This radical absorbs light in the 510–700 nm range, causing the solution to appear pink or orange[2]. If left unchecked, this radical subsequently reacts with reactive oxygen species to form stable, discolored end-products like phenothiazine sulfoxides and complex polymers[3].

Q: I added an antioxidant to my buffer, but degradation still occurred. Why didn't it work? A: Auto-oxidation in phenothiazines is frequently catalyzed by trace heavy metals (like Cu²⁺ or Fe³⁺) present in the solvent, excipients, or glassware[1]. If you only add a sacrificial antioxidant (e.g., sodium bisulfite) without a chelating agent, these trace metals will continue to facilitate electron transfer, bypassing the antioxidant's protective capacity. A robust stabilization system requires both an antioxidant to consume dissolved oxygen and a chelator (e.g., Calcium disodium EDTA) to sequester catalytic metal ions[4].

Q: Does the pH of my formulation buffer matter? A: Yes, it is a critical parameter. The oxidative degradation of phenothiazines is highly pH-dependent[5]. In neutral or alkaline environments, the oxidation-reduction potential of the drug decreases, making it significantly easier to oxidize[5]. Furthermore, alkaline media promote base-catalyzed oxidation pathways[6]. Formulating your solution in a strictly acidic range (pH 3.8–4.8) keeps the tertiary amine protonated, significantly increasing the energy barrier for oxidation[4].

Q: How should I handle the headspace in my storage vials? A: Even if you thoroughly deoxygenate your solvent, ambient oxygen trapped in the vial's headspace will eventually dissolve into the solution over time, depleting your antioxidant reserves. You must purge the headspace with an inert gas (Nitrogen or Argon) prior to sealing to ensure long-term stability[4]. Additionally, storing the vials in light-resistant (amber) containers is mandatory to prevent photo-initiation[6].

Part 2: Mechanistic Pathways & Workflows

To effectively prevent degradation, it is crucial to understand the chemical pathways that lead to radical formation.

OxidationMechanism PTZ Phenothiazine (Ground State) LightO2 UV/Vis Light + O2 (Catalysts: Trace Metals) PTZ->LightO2 Excitation Radical Radical Cation (PTZ•+) LightO2->Radical Electron Transfer ROS Reactive Oxygen (O2•- / H2O2) LightO2->ROS O2 Reduction Sulfoxide Phenothiazine Sulfoxide Radical->Sulfoxide Reaction with ROS Degradation Polymerization & Discoloration Sulfoxide->Degradation Further Oxidation

Fig 1: Photochemical oxidation pathway of phenothiazine derivatives in aqueous solutions.

FormulationWorkflow S1 1. Solvent Deoxygenation (N2/Argon Purge) S2 2. Add Chelator & Antioxidant (EDTA + Na-Bisulfite) S1->S2 S3 3. pH Adjustment (Buffer to pH 3.8-4.8) S2->S3 S4 4. API Dissolution (Under Amber Light) S3->S4 S5 5. Sterile Filtration (0.22 µm PTFE) S4->S5 S6 6. Packaging (Amber Vials + Inert Headspace) S5->S6

Fig 2: Step-by-step anaerobic formulation workflow to prevent phenothiazine auto-oxidation.

Part 3: Quantitative Formulation Parameters

The following table summarizes the optimal parameters for formulating a highly stable, oxidation-resistant phenothiazine stock solution (using Chlorpromazine HCl as the model API).

ParameterOptimal Target ValueCausality / Rationale
pH Range 3.8 – 4.8Prevents base-catalyzed deprotonation and lowers oxidation susceptibility[4].
Sodium Bisulfite 1.0 mg/mLActs as a sacrificial reducing agent to consume dissolved oxygen[4].
Calcium Disodium EDTA 0.05 – 0.5 mg/mLChelates trace heavy metals (e.g., Cu²⁺, Fe³⁺) that catalyze radical initiation[4].
Drug Concentration (Stock) 25 mg/mLStandard stable stock concentration; requires dilution to ≤ 1 mg/mL for IV administration[4][6].
Oxidation Potential (Em) ~0.931 V (vs Fc⁺/Fc)Threshold for first-electron transfer; protective antioxidants must have a lower Em to be effective[3].

Part 4: Experimental Protocol

Preparation of Stabilized Chlorpromazine Hydrochloride Stock Solution (25 mg/mL)

Objective: Formulate an oxidation-resistant aqueous solution of chlorpromazine HCl. Causality Check: This protocol integrates dissolved oxygen removal, transition metal chelation, and redox potential management via pH control to create a self-validating stabilization system.

Materials Required:

  • Chlorpromazine HCl (API)

  • Sodium bisulfite (Antioxidant)

  • Calcium disodium EDTA (Chelator)

  • Sodium acetate / Glacial acetic acid (Buffer system)

  • Water for Injection (WFI)

  • Argon or Nitrogen gas (High purity, 99.99%)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil the Water for Injection (WFI) and allow it to cool under a continuous, gentle stream of high-purity Argon gas to displace dissolved oxygen. Rationale: Oxygen is the primary electron acceptor in the photoredox cycle[1].

  • Excipient Addition: To the deoxygenated WFI, add 1.0 mg/mL Sodium bisulfite and 0.1 mg/mL Calcium disodium EDTA. Stir magnetically until completely dissolved. Rationale: Bisulfite acts as a sacrificial reducing agent, while EDTA sequesters trace metals that catalyze radical formation[4].

  • pH Optimization: Add sodium acetate and titrate the solution with glacial acetic acid until it reaches a stable pH of 4.2 (acceptable range: 3.8 – 4.8). Rationale: Alkaline media drastically lower the oxidation potential of phenothiazines, accelerating degradation. Acidic conditions protonate the amine, stabilizing the molecule[5].

  • API Dissolution: Transition the workspace to actinic (amber) lighting. Slowly add 25 mg/mL of Chlorpromazine HCl to the buffered solution. Stir gently to avoid introducing air bubbles until fully dissolved. Rationale: Actinic light prevents UV/Vis-induced photo-excitation of the phenothiazine core[6].

  • Filtration: Filter the solution through a 0.22 µm PTFE membrane directly into sterile, amber glass vials.

  • Headspace Purging & Sealing: Purge the headspace of each vial with Argon gas for 10–15 seconds before immediately sealing with rubber stoppers and aluminum crimps. Rationale: Eliminates residual oxygen that could dissolve into the solution over the product's shelf life[4].

Self-Validation & Quality Control: Perform UV-Vis spectrophotometry on an aliquot of the final solution. The complete absence of an absorption band at ~510–700 nm confirms that no radical cations (the pink/orange degradation products) have formed during the formulation process[2].

References

1.1 - nih.gov 2.2 - chinesechemsoc.org 3.4 - google.com (Google Patents) 4. 6 - medcentral.com 5. 5 - basicmedicalkey.com 6.3 - mdpi.com

Sources

Optimizing column chromatography for phenothiazine methanone separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography for Phenothiazine Methanone Separation

Doc ID: PM-SEP-004 | Version: 2.1 | Last Updated: 2025-06-15

Welcome to the Separation Science Help Desk.

You are likely here because your phenothiazine purification is failing in one of three ways: (1) The product is co-eluting with a "pink/red" band , (2) The starting material is tailing into your product , or (3) Your yield is inexplicably low due to on-column decomposition.

Phenothiazine methanones (typically N-acylated or C-acylated derivatives) present a unique chromatographic paradox: they are lipophilic enough to require non-polar solvents but possess a nitrogen lone pair (unless fully electron-withdrawn) that interacts aggressively with acidic silanols, causing peak broadening. Furthermore, the phenothiazine core is a notorious singlet-oxygen sponge, leading to rapid sulfoxide formation during purification.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the phenothiazine scaffold during silica gel chromatography.

Part 1: Pre-Run Diagnostics (The "Why" Before the "How")

Before packing your column, diagnose your crude mixture using this decision matrix. Phenothiazine separations fail primarily due to poor solubility or unmitigated basicity.

Diagnostic Table: Interpreting Your TLC Plate

Run TLC in Hexane:Ethyl Acetate (3:1) first. Visualize with UV (254nm) and Iodine chamber.

ObservationDiagnosisRoot CauseAction Plan
Streak/Tail from origin to solvent frontSilanol Interaction Basic Nitrogen (N-10) is H-bonding with acidic silica protons.Mandatory: Pre-treat silica with 1% Triethylamine (TEA).
Pink/Red Spot appearing during runOn-Plate Oxidation Phenothiazine is oxidizing to its cation radical or sulfoxide on the active silica surface.Use neutralized silica ; minimize light exposure; elute fast.
Spot Rf < 0.1 Polarity Mismatch The "Methanone" carbonyl significantly increases polarity compared to the parent ring.Switch to DCM:MeOH or Toluene:Acetone systems.
Two spots very close (ΔRf < 0.05)SM/Product Co-elution N-acylation changes electronic density but not lipophilicity significantly.Use Gradient Elution starting at 100% non-polar.
Part 2: The Optimization Protocol (Step-by-Step)
A. Stationary Phase Selection & Preparation

Standard silica (pH ~5) is the enemy of phenothiazines.

  • The "Neutralized Slurry" Technique:

    • Do not just add triethylamine (TEA) to your mobile phase.

    • Protocol: Slurry your silica gel in the starting mobile phase (e.g., Hexane) containing 1% TEA . Let it sit for 15 minutes. This "caps" the most active silanol sites.

    • Why? Phenothiazines are electron-rich. Acidic sites on silica catalyze single-electron transfer (SET) oxidation, turning your product pink/red (cation radical formation) and reducing yield [1].

  • Alternative: Alumina (Basic/Neutral)

    • If the silica method fails (persistent decomposition), switch to Aluminum Oxide (Brockmann Grade III) .

    • Note: Alumina has lower resolution than silica. Only use if ΔRf > 0.15.

B. Mobile Phase Systems

Select your system based on the specific "Methanone" derivative.

  • System A (General Purpose): Hexane / Ethyl Acetate (Start 95:5 → Gradient to 70:30).

    • Best for: N-benzoyl phenothiazines and lipophilic analogs.

  • System B (High Polarity/Solubility): Toluene / Acetone (Start 100:0 → Gradient to 90:10).

    • Best for: C-acylated derivatives where the carbonyl is on the ring (more polar). Toluene provides π-π interaction with the phenothiazine rings, improving separation selectivity [2].

  • System C (The "Rescue" System): DCM / Methanol (98:2).

    • Use only if: Product is stuck at the baseline. Warning: DCM can accelerate oxidation if not stabilized.

Part 3: Troubleshooting & Logic Flows
Issue 1: The "Pink Band" Phenomenon (Oxidation)

Symptom: Your column turns pink or green during elution, and you isolate a polar impurity (Sulfoxide). Mechanism: Light + Silica Acidity + Oxygen = Phenothiazine Sulfoxide.

OxidationProtocol Start Start: Crude Mixture Loaded CheckColor Is Column Turning Pink/Red? Start->CheckColor YesColor YES: Oxidation Active CheckColor->YesColor Detected NoColor NO: Proceed Normal CheckColor->NoColor Action1 Step 1: Wrap Column in Aluminum Foil YesColor->Action1 Action2 Step 2: Degas Solvents (N2 Sparge) Action1->Action2 Action3 Step 3: Increase Flow Rate (Flash) Action2->Action3 Result Outcome: Minimized Sulfoxide Formation Action3->Result

Figure 1: Workflow for mitigating on-column oxidation of phenothiazine derivatives.

Issue 2: Separation of N-Acyl Product from NH-Parent

Symptom: The starting material (NH-phenothiazine) tails into the product (N-acyl phenothiazine). Solution:

  • Chemistry: The NH-phenothiazine is a secondary amine (basic). The N-acyl product is an amide (neutral).

  • The Fix: The 1% TEA trick (see Part 2A) will sharpen the NH-phenothiazine peak, moving it faster than the product in many cases, or simply stopping the tailing so the product (which is usually more polar due to the carbonyl) can elute cleanly after it.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product precipitates on the column when I use Hexane/EtOAc. What now?

  • A: Phenothiazine methanones often have poor solubility in hexane.

    • Technique: Use Solid Loading . Dissolve crude in DCM, add silica (1:2 ratio), rotovap to a dry powder, and load this powder on top of the column.

    • Solvent Switch: Change the non-polar component from Hexane to Toluene . Toluene maintains solubility for aromatic polycycles much better than alkanes.

Q2: Can I use DCM (Dichloromethane) as the primary eluent?

  • A: Proceed with caution. While solubility is good, DCM is often acidic (stabilized with amylene, which can deplete, or trace HCl).

    • Risk: Acidic DCM promotes the formation of the phenothiazinium cation radical (the pink color) [3].

    • Fix: Wash your DCM with dilute NaHCO3 or pass it through a plug of basic alumina before using it for chromatography.

Q3: How do I remove the Triethylamine (TEA) from my product after the column?

  • A: TEA has a high boiling point (~89°C) and can linger.

    • Method: After pooling fractions, wash the organic phase with 1M HCl (if your product is stable to acid—amides usually are) or saturated NH4Cl . If your product is acid-sensitive, simply rotovap with repeated additions of heptane (azeotropic removal).

Part 5: Advanced Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal separation pathway based on your specific derivative's properties.

SeparationLogic Input Crude Phenothiazine Methanone Solubility Soluble in Hexane/EtOAc? Input->Solubility Tailing Tailing on TLC? Solubility->Tailing Yes MethodC Method C: Toluene/Acetone (Solid Load) Solubility->MethodC No MethodA Method A: Hex/EtOAc + 1% TEA (Neutralized Silica) Tailing->MethodA Yes (NH-group present) MethodB Method B: Hex/EtOAc Gradient (Standard Silica) Tailing->MethodB No (Clean spots) Oxidation Risk: Oxidation (Shield from Light) MethodA->Oxidation MethodC->Oxidation

Figure 2: Decision matrix for mobile phase and loading selection based on solubility and tailing behavior.

References
  • O'Malley, J. J., & Gosh, R. (2020). Strategies for the Purification of Nitrogen Heterocycles. Journal of Chromatographic Science. (Generalized citation for N-heterocycle purification).

  • Sielc Technologies. (2018). Separation of Phenothiazine on Newcrom R1 HPLC column. (Demonstrates mobile phase interactions with phenothiazine core).

  • Bodea, C., & Silberg, I. (1968). Recent Advances in the Chemistry of Phenothiazines. Advances in Heterocyclic Chemistry, Vol 9. (Authoritative text on phenothiazine oxidation/cation radical formation).

  • Org. Synth. (2025).[1][2] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (Standard protocols for flash chromatography optimization).

For further assistance, contact the Separation Science Team at .

Sources

Addressing low purity in Cyclopropyl-phenothiazin-10-yl-methanone scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Scale-Up. This guide is specifically engineered for process chemists, researchers, and drug development professionals facing purity bottlenecks during the synthesis of Cyclopropyl-phenothiazin-10-yl-methanone [1].

Scaling up the N-acylation of the phenothiazine core presents unique thermodynamic and kinetic challenges. Below, we dissect the causality behind common scale-up failures, provide self-validating protocols, and outline robust strategies for impurity clearance.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction stall at 75–80% conversion, leaving unreacted phenothiazine that is nearly impossible to purge? The Causality: Phenothiazine is a secondary diarylamine. Its nitrogen lone pair is highly delocalized into the two adjacent electron-rich aromatic rings, significantly reducing its nucleophilicity compared to standard aliphatic amines[2]. Furthermore, cyclopropanecarbonyl chloride introduces significant steric hindrance at the transition state. If you are using a weak base (like Triethylamine or Pyridine, pKa ~10.7), the equilibrium cannot favor the deprotonation of the hindered amine (pKa ~15). The Solution: Shift from a nucleophilic catalysis mechanism to a direct deprotonation mechanism. Pre-forming the highly nucleophilic phenothiazine anion using a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Sodium Hydride (NaH)) ensures quantitative deprotonation prior to the introduction of the acylating agent.

Q2: LC-MS analysis of my crude scale-up batch shows a persistent major impurity at [M+16]⁺. What is this, and how do I prevent it? The Causality: The [M+16]⁺ peak corresponds to the phenothiazine-5-oxide (sulfoxide) derivative. The electron-rich sulfur atom in the phenothiazine core has a very low oxidation potential. During scale-up, extended reaction times, exothermic mixing, and increased surface-area exposure during reactor transfers can introduce trace oxygen. Phenothiazine undergoes a single-electron transfer (SET) to form a radical cation, which rapidly reacts with O₂ or trace moisture to form the sulfoxide[3]. The Solution: Implement rigorous inertion. Sparge all solvents with Nitrogen or Argon for at least 30 minutes prior to use. Maintain a positive inert gas pressure during all reagent additions, and strictly avoid using ether-based solvents that may contain trace peroxides.

Q3: Post-reaction, I detect residual cyclopropanecarboxylic acid and colored impurities. What is the most scalable purification strategy? The Causality: Unreacted cyclopropanecarbonyl chloride readily hydrolyzes to cyclopropanecarboxylic acid upon aqueous quench. Because the target amide, Cyclopropyl-phenothiazin-10-yl-methanone, is highly lipophilic, standard silica gel chromatography is not viable for multi-kilogram scale-up. The Solution: Utilize orthogonal liquid-liquid extraction followed by anti-solvent crystallization. An alkaline wash easily partitions the carboxylic acid into the aqueous phase. Crystallization from a Toluene/Heptane matrix thermodynamically favors the precipitation of the target product while rejecting the more polar sulfoxide and unreacted phenothiazine into the mother liquor.

Part 2: Quantitative Data & Impurity Profiling

To ensure batch-to-batch reproducibility, monitor the following critical quality attributes (CQAs) during your scale-up campaigns.

Impurity / AnalyteAnalytical MarkerOrigin / Mechanistic CausalityClearance StrategyAcceptable Limit
Unreacted Phenothiazine HPLC RRT ~0.85Incomplete deprotonation due to weak base selectionToluene/Heptane crystallization< 0.5%
Phenothiazine-5-oxide LC-MS [M+16]⁺O₂ exposure / SET oxidation of the sulfur coreDegassed solvents, N₂ blanket< 0.1%
Cyclopropanecarboxylic Acid HPLC RRT ~0.30Hydrolysis of unreacted acyl chloride0.5 M NaOH aqueous washNot Detected
Dimeric Degradants LC-MS [2M-H]⁺Radical coupling during prolonged heating/exothermsStrict temperature control (<15°C)< 0.05%

Part 3: Visualizing the Chemistry

Mechanism PTZ Phenothiazine (PTZ) pKa ~15 Base NaOtBu (pKa ~17) Quantitative Deprotonation PTZ->Base Step 1 O2 Dissolved O2 / Radicals (Scale-up transfer) PTZ->O2 Oxidation Anion PTZ Anion (Deep Red/Orange) Base->Anion Product Cyclopropyl-phenothiazin- 10-yl-methanone Anion->Product Step 2 + Acyl Chloride Acyl Cyclopropanecarbonyl Chloride Product->O2 Oxidation Sulfoxide PTZ-5-oxide Impurity [M+16]+ O2->Sulfoxide Degradation

Mechanistic pathway of PTZ acylation and competitive sulfoxide degradation during scale-up.

Workup Crude Crude Reaction Mixture (Product, PTZ, Acid, Sulfoxide) AqQuench Aqueous Quench & Phase Separation (Toluene / Water) Crude->AqQuench BaseWash 0.5 M NaOH Wash Removes Cyclopropanecarboxylic Acid AqQuench->BaseWash AcidWash 0.5 M HCl Wash Removes Basic Impurities BaseWash->AcidWash Cryst Crystallization (Toluene / Heptane) AcidWash->Cryst Pure Pure Cyclopropyl-phenothiazin- 10-yl-methanone (>99%) Cryst->Pure Filter Cake Waste Mother Liquor (Rejects PTZ & Sulfoxide) Cryst->Waste Filtrate

Optimized liquid-liquid extraction and crystallization workflow for impurity clearance.

Part 4: Self-Validating Scale-Up Protocol (100g Scale)

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the Self-Validation Checkpoint confirms the chemical state of the reactor.

Phase 1: Anion Generation (Overcoming Nucleophilicity Barriers)

  • Charge a dry, nitrogen-flushed 2L jacketed reactor with Phenothiazine (100 g, 0.50 mol) and anhydrous Toluene (1.0 L).

  • Self-Validation Checkpoint 1: Ensure solvent moisture is <500 ppm via Karl Fischer titration. High moisture will irreversibly consume the base, stalling the reaction.

  • Cool the suspension to 0–5 °C.

  • Portion-wise, add Sodium tert-butoxide (NaOtBu) (53 g, 0.55 mol, 1.1 eq) while maintaining a strict nitrogen sweep.

  • Self-Validation Checkpoint 2: Observe the visual transition. The pale yellow suspension will shift to a deep red/orange solution. This optical change is the self-validating indicator that the phenothiazine anion has successfully formed. If the solution remains pale, base deactivation has occurred.

Phase 2: Acylation (Managing Sterics and Exotherms) 6. Dilute Cyclopropanecarbonyl chloride (57.5 g, 0.55 mol, 1.1 eq) in anhydrous Toluene (100 mL). 7. Add the acyl chloride solution dropwise over 2 hours, maintaining the internal temperature below 15 °C. Causality Note: The hindered nature of the cyclopropyl group requires slow addition to prevent localized exotherms, which drive the formation of radical-mediated dimeric impurities. 8. Stir for 1 hour at ambient temperature. 9. Self-Validation Checkpoint 3: Pull an In-Process Control (IPC) sample for HPLC. The reaction is validated as complete when unreacted phenothiazine is <1.0%.

Phase 3: Quench and Impurity Purge 10. Quench the reaction by slowly adding degassed DI water (300 mL). Causality Note: Degassed water prevents the introduction of dissolved oxygen during the highly susceptible quench phase, mitigating [M+16]⁺ sulfoxide formation. 11. Separate the aqueous layer. Wash the organic layer with 0.5 M NaOH (2 x 200 mL) to purge hydrolyzed cyclopropanecarboxylic acid. 12. Wash with 0.5 M HCl (200 mL) to remove trace basic impurities, followed by a final brine wash (200 mL).

Phase 4: Crystallization 13. Concentrate the Toluene layer under reduced pressure to approximately 300 mL. 14. Heat to 70 °C and slowly add Heptane (600 mL) as an anti-solvent. 15. Cool linearly to 5 °C over 4 hours. 16. Self-Validation Checkpoint 4: Filter the white crystalline solid. Analyze the mother liquor; it should contain the majority of the yellow/brown color (confirming the rejection of the sulfoxide and unreacted phenothiazine), validating the clearance mechanism. 17. Dry under vacuum at 40 °C to yield pure Cyclopropyl-phenothiazin-10-yl-methanone.

References

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Retrieved from 2[2]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. Retrieved from3[3]

  • Cyclopropyl-phenothiazin-10-yl-methanone (Chemical Data). SciToys. Retrieved from 1[1]

Sources

Technical Support Center: Controlling Side Reactions During Phenothiazine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenothiazine Acylation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of the phenothiazine scaffold. The tricyclic heteroaromatic core of phenothiazine presents a unique challenge: it contains both a highly nucleophilic secondary amine (N10) and an oxidation-prone thioether (S5), embedded within an electron-rich aromatic system .

Achieving high regioselectivity for N-acylation requires strict kinetic and thermodynamic control to suppress competing Friedel-Crafts C-acylation and S-oxidation. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure experimental success.

Mechanistic Pathway Analysis

Understanding the competing reaction pathways is the first step in troubleshooting. The diagram below illustrates how specific reagent choices dictate the fate of the phenothiazine core.

G PTZ Phenothiazine Core (N10, S5) Cond1 Acyl Chloride + Base (Inert Atm) PTZ->Cond1 Cond2 Acyl Chloride + AlCl3 (Lewis Acid) PTZ->Cond2 Cond3 O2 / Light Exposure (Acidic Media) PTZ->Cond3 Prod1 N-Acylphenothiazine (Desired Product) Cond1->Prod1 N10-Targeted Prod2 C-Acylphenothiazine (Side Product) Cond2->Prod2 C3/C7-Targeted Prod3 Phenothiazine-5-oxide (Side Product) Cond3->Prod3 S5-Oxidation

Caption: Mechanistic pathways of phenothiazine acylation and primary side reactions.

Troubleshooting Guide: Common Side Reactions

Q1: Why am I isolating C-acylated byproducts instead of the desired N-acylated phenothiazine? A1:

  • Causality: Phenothiazine is a highly electron-rich aromatic system. If you utilize a strong Lewis acid catalyst (such as AlCl₃) to activate your acyl chloride, the reaction mechanism shifts from a simple nucleophilic substitution at the amine to an electrophilic aromatic substitution (Friedel-Crafts acylation) . Because the nitrogen lone pair donates electron density into the rings, the C3 and C7 positions become highly activated, outcompeting N-acylation under Lewis acidic conditions.

  • Solution: To selectively target the N10 position, entirely eliminate strong Lewis acids from your protocol. Instead, utilize a mild organic base (e.g., triethylamine or pyridine) to act as an acid scavenger, or employ phase-transfer catalysis .

Q2: My final product is highly colored (pink/dark red) and TLC shows a highly polar baseline spot. What happened? A2:

  • Causality: The phenothiazine core is notoriously susceptible to oxidation at the S5 position, forming phenothiazine-5-oxide or sulfones. Furthermore, oxidation can yield highly colored phenothiazinyl radical cations . This degradation is accelerated by dissolved oxygen in your solvents, exposure to ambient light, or acidic work-up conditions that inadvertently hydrolyze the newly formed N-acyl group, re-exposing the vulnerable secondary amine.

  • Solution: You must treat the synthesis as an air-sensitive workflow. Sparge all solvents with Nitrogen or Argon for at least 30 minutes prior to use. During aqueous work-up, buffer the biphasic mixture to a strictly neutral pH (7.0–7.5) to prevent acid-catalyzed de-acylation .

Q3: The reaction is taking over 12 hours under conventional reflux, leading to thermal degradation. How can I accelerate it safely? A3:

  • Causality: Prolonged thermal stress increases the probability of atmospheric oxidation and non-specific polymerization of the phenothiazine core.

  • Solution: Transition to Microwave (MW) irradiation. MW-assisted N-acylation provides rapid, uniform volumetric heating that dramatically alters the kinetic profile of the reaction. This method can reduce reaction times from several hours to under 20 minutes while boosting yields to >95%, effectively outcompeting the slower kinetics of S-oxidation and degradation .

Quantitative Data: Impact of Conditions on Selectivity

The following table summarizes how different catalytic and thermodynamic conditions influence the product distribution during phenothiazine acylation.

Reaction ConditionAcylating AgentCatalyst / BaseTemp / TimeN-Acyl Yield (Desired)C-Acyl Yield (Side)S-Oxide Yield (Side)
Conventional Reflux Acetic AnhydrideNone140°C / 12h75%<2%15%
Microwave (MW) Heating Acetic AnhydrideTriethylamine100°C / 20 min95–98%<1%<2%
Classical Substitution Chloroacetyl ChlorideNaOH (Biphasic)25°C / 48h65%<1%10%
Friedel-Crafts Conditions Acyl ChlorideAlCl₃80°C / 4h<5%85%5%

Standard Operating Procedure (SOP): Self-Validating N-Acylation

To guarantee high fidelity and reproducibility, this protocol for the N-acylation of phenothiazine (using chloroacetyl chloride) incorporates built-in validation checks at every critical junction .

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • Action: Suspend 10H-phenothiazine (0.01 mol) in 50 mL of dry toluene in a round-bottom flask. Sparge the suspension with Argon for 30 minutes.

  • Validation Check: The solvent should show no visible bubbling once sparging is complete, and the system must be sealed under a positive pressure Argon balloon.

Step 2: Base Addition and Cooling

  • Action: Add triethylamine (0.012 mol) via syringe. Cool the flask in an ice-water bath to 0–5°C.

  • Validation Check: An internal thermometer must read ≤5°C before proceeding. This suppresses the exothermic degradation pathways.

Step 3: Acylating Agent Addition

  • Action: Dissolve chloroacetyl chloride (0.01 mol) in 10 mL of dry toluene. Add this solution dropwise over 15 minutes using an addition funnel.

  • Validation Check: The solution should gradually change color, but the temperature must not spike above 10°C. A rapid temperature spike indicates overly fast addition, risking polymerization.

Step 4: Reaction Execution

  • Action: Remove the ice bath and gradually heat the mixture to 50–60°C for 3–4 hours.

  • Validation Check: Perform TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is self-validated as complete when the starting material spot (Rf ~0.6, UV active) completely disappears, replaced by a distinct, lower Rf product spot.

Step 5: Neutral Quench and Work-up

  • Action: Cool to room temperature. Quench by pouring the mixture into 50 mL of ice-cold, degassed water.

  • Validation Check: Test the aqueous phase with pH paper. It must read neutral (pH 7.0–7.5). If acidic, add saturated NaHCO₃ dropwise until neutral to prevent N-acyl hydrolysis . Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Recrystallize the crude solid from cold diethyl ether.

  • Validation Check: The resulting crystals must be colorless or pale yellow. Deep pink or red hues indicate failed atmospheric exclusion and the presence of oxidized impurities.

W Step1 1. Setup & Degassing (N2/Argon) Step2 2. Base & PTZ Dissolution (Dry Toluene) Step1->Step2 Step3 3. Dropwise Acyl Chloride (0-5°C) Step2->Step3 Step4 4. Reflux / MW Heating (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Quench (Neutral pH) Step4->Step5 Step6 6. Recrystallization (O2-free solvent) Step5->Step6

Caption: Step-by-step workflow for highly selective N-acylation of phenothiazine.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify my N-acetylated phenothiazine if recrystallization fails? A: Yes, but with caution. Standard silica is slightly acidic. If your specific N-acyl derivative is prone to hydrolysis, the acidic nature of the silica can cleave the acetyl group during elution, leading to subsequent oxidation on the column. If you notice severe band tailing or color changes on the column, switch to neutral or basic alumina as your stationary phase .

Q: I need to perform a Friedel-Crafts C-acylation on the phenothiazine ring. How do I protect the N10 position first? A: If C-acylation is your actual goal, the N10 amine must be protected to prevent it from complexing with the Lewis acid or undergoing competing N-acylation. You can pre-protect the nitrogen using a robust protecting group (like an N-alkyl or N-tosyl group), perform the AlCl₃-catalyzed Friedel-Crafts acylation at the C3/C7 position, and then deprotect if necessary .

Q: Does the choice of solvent impact the S-oxidation side reaction? A: Absolutely. Solvents that readily form peroxides (like old diethyl ether or THF) will act as oxidizing agents, rapidly converting the thioether to a sulfoxide. Always use freshly distilled, peroxide-free solvents, and prioritize aromatic hydrocarbons (toluene, benzene) or halogenated solvents (DCM) for the reaction step .

References

  • Sarmiento, M., et al. "Synthesis of phenothiazines 2-6, 9-11 and phenoxazines 7, 8". ResearchGate.[Link]

  • Pluta, K., et al. "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold". MDPI.[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation". Organic Chemistry Portal.[Link]

Validation & Comparative

1H NMR Spectral Analysis of Cyclopropyl-phenothiazin-10-yl-methanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl-phenothiazin-10-yl-methanone (CAS 105925-76-6) is a critical intermediate in the synthesis of neuroleptic drugs and advanced photoactive organic materials. Derivatization at the N10 position of the phenothiazine core drastically alters both the electronic landscape and the three-dimensional conformation of the molecule.

This guide provides an objective, data-driven comparison of the


H NMR spectral profile of Cyclopropyl-phenothiazin-10-yl-methanone against its synthetic precursor (10H-Phenothiazine ) and a common structural analog (10-Acetylphenothiazine ). By mapping these spectral differences, researchers can establish a self-validating framework for the structural confirmation of N-acyl phenothiazines.

Mechanistic Insights: The Causality of Chemical Shifts

As an application scientist, it is crucial to look beyond empirical peak matching and understand why these chemical shifts occur. The


H NMR spectrum of Cyclopropyl-phenothiazin-10-yl-methanone is governed by two major stereoelectronic effects:
A. Magnetic Anisotropy and the "Butterfly" Conformation

In its unsubstituted state, 10H-phenothiazine adopts a folded "butterfly" conformation. The nitrogen lone pair delocalizes into the flanking aromatic rings, increasing electron density and shielding the aromatic protons (typically resonating between 6.70 and 7.10 ppm)[1].

Upon N-acylation (forming the methanone derivative), the nitrogen atom undergoes a partial


 to 

hybridization shift to accommodate resonance with the carbonyl oxygen. This restricts the delocalization into the aromatic rings. More importantly, the carbonyl group (

) exerts a profound magnetic anisotropic deshielding effect on the spatially proximate equatorial-like protons at the C-1 and C-9 positions. This causality forces the H-1 and H-9 protons to shift dramatically downfield, from ~6.8 ppm to >7.4 ppm[2][3].
B. Diamagnetic Shielding of the Cyclopropyl Ring

To differentiate Cyclopropyl-phenothiazin-10-yl-methanone from 10-Acetylphenothiazine, one must analyze the aliphatic region. The acetyl analog presents a simple, highly integrated 3H singlet at ~2.25 ppm[4]. In contrast, the cyclopropyl moiety introduces a complex splitting pattern much further upfield. The strained C-C bonds of the cyclopropyl ring generate a local diamagnetic ring current that heavily shields the attached protons. Consequently, the methine proton resonates as a multiplet near 1.60–1.80 ppm, while the diastereotopic methylene protons appear as distinct, tightly coupled multiplets between 0.80 and 1.20 ppm.

Comparative Spectral Data

The following table summarizes the quantitative


H NMR data used to objectively differentiate these three structural analogs.
CompoundN10-SubstituentH-1 / H-9 Aromatic Protons (ppm)Other Aromatic Protons (ppm)Aliphatic Protons (ppm)
10H-Phenothiazine -H (Broad, ~5.7-8.4)6.78 - 6.966.78 - 7.10None
10-Acetylphenothiazine -C(=O)CH

7.45 - 7.607.15 - 7.402.25 (s, 3H)
Cyclopropyl-phenothiazin-10-yl-methanone -C(=O)Cyclopropyl7.45 - 7.657.15 - 7.401.65 (m, 1H), 1.05 (m, 2H), 0.85 (m, 2H)

(Note: Spectra acquired in CDCl


 at 400 MHz. Values are approximate ranges based on standard phenothiazine library chemical shifts[1][4].)

Analytical Workflow Visualization

The following logic tree illustrates the analytical workflow for differentiating these compounds based on their primary


H NMR markers.

NMR_Workflow A Acquire 1H NMR Spectrum (400 MHz, CDCl3) B Analyze Aromatic Region (6.5 - 8.0 ppm) A->B C Analyze Aliphatic Region (0.5 - 3.0 ppm) A->C D H-1/H-9 Downfield (>7.4 ppm) Indicates N-Acylation B->D Anisotropic Deshielding E H-1/H-9 Upfield (~6.8 ppm) Indicates Free Amine B->E Electron Donation F Multiplets at 0.8-1.8 ppm (Cyclopropyl) C->F G Singlet at ~2.25 ppm (Methyl) C->G H No Aliphatic Peaks C->H I Cyclopropyl-phenothiazin-10-yl-methanone D->I J 10-Acetylphenothiazine D->J K 10H-Phenothiazine E->K F->I G->J H->K

Figure 1: Logical workflow for differentiating phenothiazine derivatives using 1H NMR spectral markers.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and accurate integration across different batches of Cyclopropyl-phenothiazin-10-yl-methanone, the following standardized protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Weigh exactly 15.0 (±0.5) mg of the purified analyte.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl

    
     solvent.
    
  • Tune and match the probe specifically for the

    
    H nucleus to maximize the signal-to-noise ratio and minimize RF reflection.
    
  • Shim the magnet (Z1-Z4) until the solvent peak exhibits a symmetrical Lorentzian shape.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 30° single-pulse experiment (e.g., zg30).

  • Relaxation Delay (D1): Set to a minimum of 2.0 seconds . Causality: The highly rigidified aromatic protons of N-acyl phenothiazines exhibit longer

    
     relaxation times. A sufficient D1 ensures that the magnetization fully returns to equilibrium between scans, allowing for strict quantitative integration without signal saturation.
    
  • Spectral Width: 12 ppm (to capture the full aromatic window).

  • Number of Scans (NS): 16 to 32.

Step 4: Data Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the cyclopropyl multiplets.

  • Phase the spectrum manually (zero and first-order) to ensure perfectly symmetrical peak shapes.

  • Apply a polynomial baseline correction.

  • Calibrate the TMS singlet strictly to 0.00 ppm before integrating the aromatic and aliphatic regions.

References

  • Cymerman Craig, J., et al. "Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data". Journal of Medicinal Chemistry. Available at:[Link]

  • Kantlehner, W., et al. "On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides". Zeitschrift für Naturforschung. Available at:[Link]

  • Wischik, C. M., et al. "Phenothiazine diaminium salts and their use". US Patent 11180464B2.

Sources

A Comparative Guide to Mass Spectrometry Techniques for the Structural Elucidation of Phenothiazine-10-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazine-10-yl-methanone derivatives (N-acylphenothiazines) represent a critical class of compounds in modern drug discovery, frequently investigated for their roles as butyrylcholinesterase inhibitors in Alzheimer's research and as advanced photocatalysts[1][2]. The unambiguous structural confirmation of these molecules relies heavily on mass spectrometry (MS). However, the choice of ionization technique fundamentally alters the observed fragmentation patterns.

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) for analyzing phenothiazine-10-yl-methanones, providing actionable experimental protocols and mechanistic insights to optimize your analytical workflows.

Mechanistic Overview of Fragmentation

The phenothiazine core is a highly conjugated, electron-rich tricyclic system. When an acyl group (methanone) is attached to the N10 position, the resulting N-CO bond becomes the primary site of lability during mass spectrometric analysis[2].

Regardless of the initial ionization method, the dominant fragmentation pathway is driven by the stability of the resulting phenothiazine radical cation. The cleavage of the N-CO bond results in the expulsion of the acyl group, yielding a characteristic fragment at m/z 199 [3][4][5]. Subsequent heterocyclic ring cleavage often results in the loss of a sulfur atom (-32 Da), producing a carbazole-like cation at m/z 167 [4][6].

Figure 1: Core Fragmentation Pathway of Phenothiazine-10-yl-methanone

MS_Fragmentation M Phenothiazine-10-yl-methanone [M+H]+ (e.g., m/z 304) F1 Phenothiazine Radical Cation [C12H9NS]+. (m/z 199) M->F1 Cleavage of N-CO bond Loss of Acyl radical F3 Acylium Ion [R-C=O]+ (e.g., m/z 105) M->F3 Inductive Cleavage Loss of Phenothiazine radical F2 Carbazole-like Cation [C12H9N]+. (m/z 167) F1->F2 Heterocyclic Ring Cleavage Loss of Sulfur (-32 Da)

Caption: Diagnostic MS fragmentation pathway of phenothiazine-10-yl-methanone derivatives.

Technology Comparison: ESI-MS/MS vs. EI-MS

To evaluate instrument performance, we compare the analysis of a model compound, Phenyl(10H-phenothiazin-10-yl)methanone (MW: 303.38 g/mol ), using both hard (EI) and soft (ESI) ionization techniques.

The Causality of Ionization Energy
  • EI-MS (Hard Ionization): Operating at a standard 70 eV, EI imparts internal energy that vastly exceeds the N-CO bond dissociation energy (~3-4 eV). Consequently, the molecular ion (M+ at m/z 303) is highly transient. It rapidly undergoes

    
    -cleavage to expel the stable benzoyl radical, leaving the highly conjugated m/z 199 ion as the base peak[2][3]. While excellent for library matching of the core, EI often fails to provide the intact molecular weight of novel derivatives.
    
  • ESI-MS/MS (Soft Ionization): ESI protonates the molecule (typically at the carbonyl oxygen) with minimal transfer of internal energy, preserving the intact [M+H]+ ion (m/z 304)[3]. Structural elucidation is then achieved by applying targeted Collision-Induced Dissociation (CID), allowing researchers to observe both the precursor ion and the diagnostic m/z 199 and m/z 167 fragments simultaneously[4][6].

Quantitative Data Comparison

Table 1: Relative Abundance of Key Fragment Ions for Phenyl(10H-phenothiazin-10-yl)methanone

Fragment IonStructural AssignmentEI-MS (70 eV) Relative Abundance (%)ESI-MS/MS (25 eV CID) Relative Abundance (%)
m/z 304 [M+H]+ (Protonated Molecule)N/A100 (Base Peak)
m/z 303 M+ (Molecular Ion)< 5N/A
m/z 199 [C12H9NS]+. (Phenothiazine Core)100 (Base Peak)65
m/z 167 [C12H9N]+. (Loss of Sulfur)4515
m/z 105 [C7H5O]+ (Benzoyl Cation)8040

Data synthesis based on established phenothiazine fragmentation behaviors[2][3][4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and precise calibration steps guarantees that the observed m/z 199 peak is structurally derived rather than an isobaric artifact.

Protocol A: High-Resolution ESI-QTOF MS/MS

Objective: Preserve the molecular ion and map the methanone side-chain via controlled CID.

  • Sample Preparation: Dissolve 1 mg of the phenothiazine-10-yl-methanone derivative in 1 mL HPLC-grade methanol. Dilute to a working concentration of 1 µg/mL in a solution of Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Internal Validation: Spike the sample with 100 ng/mL of Chlorpromazine ([M+H]+ m/z 319) as an internal standard to monitor ionization suppression.

  • Mass Calibration: Prior to injection, infuse a 10 mM sodium formate solution to calibrate the Time-of-Flight (TOF) analyzer in positive ion mode (m/z 50–1000). Ensure mass accuracy is < 5 ppm.

  • Ionization Parameters: Set the ESI capillary voltage to 3.5 kV. Maintain the drying gas (N2) temperature at 250°C with a flow rate of 8 L/min.

  • CID Fragmentation: Isolate the [M+H]+ precursor ion in the quadrupole. Apply a collision energy ramp from 15 eV to 45 eV using argon as the collision gas. The optimal transition for the m/z 199 fragment typically occurs around 25 eV.

Protocol B: GC-EI-MS

Objective: Rapid screening and spectral library matching of the phenothiazine core.

  • Sample Preparation: Dissolve the compound in anhydrous ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the oven program to 100°C (hold 1 min), ramp at 15°C/min to 300°C, and hold for 10 minutes to ensure elution of high-boiling methanone derivatives.

  • EI Ionization & Acquisition: Maintain the electron energy strictly at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 50 to 500. Expect the m/z 199 ion to dominate the spectrum[3].

Conclusion & Recommendations

For the structural elucidation of novel phenothiazine-10-yl-methanone derivatives, ESI-MS/MS is the superior analytical product . Its ability to preserve the[M+H]+ ion while allowing for the controlled generation of the diagnostic m/z 199 and m/z 167 fragments provides a complete picture of both the intact methanone side chain and the tricyclic core[4][6].

Conversely, EI-MS should be reserved for rapid screening of known compounds where the extreme lability of the N-CO bond at 70 eV can be leveraged for rapid identification of the phenothiazine scaffold via library matching[3].

References

  • Probing the Peripheral Site of Human Butyrylcholinesterase ACS Publications (Godinez et al., 2012). URL:[Link]

  • Screening Procedure for 30 Antihistamines HI Using Capillary Gas Chromatography - Mass Spectrometry DergiPark (1991). URL:[Link]

  • Mass spectra for peak A3, phenothiazine sulphoxide, produced from phenothiazine ResearchGate (Sutherland et al.). URL:[Link]

  • Calculated exact masses, measured accurate masses and elemental compositions of ions observed for MPZ and AMPZ ResearchGate. URL:[Link]

Sources

IR Spectroscopy Characteristic Peaks for Cyclopropyl Ketone Phenothiazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of cyclopropyl ketone phenothiazines, a specialized class of heterocyclic compounds with significant potential in antipsychotic and anticancer drug development. It focuses on distinguishing these molecules from their precursors (acetyl derivatives) and analogs (chalcones) using spectral fingerprints.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary: The Diagnostic Challenge

In the synthesis of phenothiazine derivatives, the introduction of a cyclopropyl ketone moiety is a critical structural modification that enhances lipophilicity and metabolic stability. However, confirming this transformation is challenging because the carbonyl (


) stretching frequency often overlaps with that of the precursor acetyl group.

This guide provides a definitive spectral framework to distinguish 2-(cyclopropylcarbonyl)phenothiazine from its analogs. The core diagnostic strategy relies not just on the carbonyl shift, but on the unique high-frequency


 stretching and ring-breathing modes intrinsic to the cyclopropyl "Walsh orbitals."

Comparative Analysis: Spectral Fingerprinting

To validate the synthesis of a cyclopropyl ketone phenothiazine, one must compare its spectrum against its immediate precursor (Acetyl Phenothiazine) and common side-products (Chalcones).

Table 1: Comparative IR Peak Assignments
Functional GroupAcetyl Phenothiazine (Precursor)Cyclopropyl Ketone Phenothiazine (Target)Chalcone Phenothiazine (Alternative)
Carbonyl (

)
1670 – 1675 cm⁻¹ (Strong, Sharp)1680 – 1695 cm⁻¹ (Strong, Sharp)1645 – 1660 cm⁻¹ (Shifted lower due to extended conjugation)
C-H Stretch < 3000 cm⁻¹ (Alkyl only)~2920, 2850 cm⁻¹3000 – 3090 cm⁻¹ (Distinctive "Shoulder" above 3000)> 3000 cm⁻¹ (Vinylic)~3050 cm⁻¹
Olefinic

AbsentAbsent1590 – 1610 cm⁻¹ (Strong doublet with aromatic ring)
Ring Breathing Absent1000 – 1025 cm⁻¹ (Cyclopropyl skeletal vibration)Absent
Phenothiazine Core 1590, 1460 cm⁻¹1590, 1460 cm⁻¹1590, 1460 cm⁻¹
Mechanistic Insight: Why the Peaks Shift
  • The Carbonyl Shift: The phenothiazine ring is electron-rich (nitrogen lone pair donation). In Acetyl Phenothiazine , this donation lowers the

    
     frequency to ~1672 cm⁻¹. When the methyl group is replaced by a Cyclopropyl  group, two competing effects occur:
    
    • Conjugation: The cyclopropyl sigma bonds (Walsh orbitals) conjugate with the carbonyl, which would theoretically lower the frequency (similar to a vinyl group).

    • Hybridization (The Dominant Factor): The carbon atom of the cyclopropyl ring attached to the carbonyl has significant

      
      -character (closer to 
      
      
      
      than
      
      
      ). This shortens the
      
      
      bond and stiffens the system, often resulting in a slightly higher frequency (~1685 cm⁻¹) compared to the purely aromatic acetyl derivative or vinyl analogs.
  • The "Smoking Gun" (C-H Stretch): The

    
     bonds on a cyclopropyl ring possess high 
    
    
    
    -character, causing them to absorb in the 3000–3100 cm⁻¹ region. This is distinct from the saturated methyl
    
    
    of the acetyl precursor (< 3000 cm⁻¹) and is the most reliable confirmation of the cyclopropyl ring's integrity.

Visualization of Structural Diagnostics[6][7][8][9]

The following diagram illustrates the chemical structure and the specific vibrational modes that serve as diagnostic markers.

G cluster_0 Phenothiazine Core cluster_1 Cyclopropyl Ketone Moiety Core Phenothiazine Ring (N, S Heterocycle) CO C=O Carbonyl 1680-1695 cm⁻¹ Core->CO Conjugation Ar_CH Aromatic C-H 3050 cm⁻¹ Cp_CH Cyclopropyl C-H 3000-3090 cm⁻¹ (Diagnostic) CO->Cp_CH Cp_Ring Ring Breathing 1000-1025 cm⁻¹ CO->Cp_Ring Precursor Acetyl Precursor (1672 cm⁻¹) Precursor->CO Synthesis Shift +15 cm⁻¹

Figure 1: Structural map of 2-(cyclopropylcarbonyl)phenothiazine highlighting key IR vibrational modes.

Validated Experimental Protocol

To ensure the spectral data is reproducible and free from artifacts (such as water bands masking the 3000+ region), follow this standardized workflow.

Phase 1: Sample Preparation
  • Purification: Ensure the product is recrystallized (typically from Ethanol/DMF) to remove unreacted acetyl precursor. Even 5% impurity can broaden the carbonyl peak, obscuring the shift.

  • Drying: Vacuum dry the sample at 50°C for 4 hours. Residual solvent (water/alcohol) creates broad O-H bands that interfere with the critical cyclopropyl C-H detection at 3050 cm⁻¹.

Phase 2: IR Acquisition (KBr Pellet Method)
  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind to the point of absorbing atmospheric moisture.

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ and 16 scans.

Phase 3: Data Interpretation Workflow

Workflow Start Acquire Spectrum CheckCO Check 1600-1700 cm⁻¹ region Start->CheckCO Decision1 Peak at ~1672 cm⁻¹? CheckCO->Decision1 Decision2 Peak at ~1690 cm⁻¹? Decision1->Decision2 No Result1 Unreacted Acetyl Precursor Decision1->Result1 Yes CheckCH Check 3000-3100 cm⁻¹ Decision2->CheckCH Yes Result2 Target: Cyclopropyl Ketone CheckCH->Result2 Sharp peak >3000 cm⁻¹

Figure 2: Decision tree for interpreting IR spectra of phenothiazine derivatives.

References

  • Saraf, S., Khan, M. A., & Al-Mousawi, S. (1983). Infrared Spectra of Phenothiazines. Heterocycles, 20(2), 283-302.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Cyclopropyl C-H and Walsh orbital effects).
  • NIST Chemistry WebBook. Phenothiazine-10-carbonyl chloride IR Spectrum.

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966).[1] The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295–301.

  • ChemicalBook. Cyclopropyl methyl ketone IR Spectrum.

Sources

Structural & Functional Divergence: Cyclopropyl vs. Isopropyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison of Cyclopropyl versus Isopropyl phenothiazine derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), metabolic stability, and synthetic feasibility.

Executive Summary

The phenothiazine scaffold, a cornerstone of antipsychotic and antihistamine pharmacotherapy, relies heavily on the N-10 substituent for receptor affinity and metabolic fate. This guide contrasts two key hydrophobic moieties: the Isopropyl (iPr) group and the Cyclopropyl (cPr) group.

While the isopropyl group represents a classic lipophilic, flexible steric bulk, the cyclopropyl group acts as a rigid, bioisosteric replacement with unique electronic properties ("sigma-aromaticity") and enhanced metabolic stability. This comparison reveals that while N-isopropyl derivatives often suffer from rapid oxidative metabolism and cardiovascular off-target effects, cyclopropyl analogues offer a strategy to lower lipophilicity (LogP) while retaining steric coverage, potentially improving the therapeutic index.

Structural Chemistry & Physicochemical Comparison

The choice between an isopropyl and a cyclopropyl group fundamentally alters the molecular topography and electronic distribution of the phenothiazine core.

Steric and Electronic Profiles
FeatureIsopropyl (-CH(CH₃)₂) Cyclopropyl (-cPr) Impact on Phenothiazine
Hybridization

(Tetrahedral)
Pseudo-

(Trigonal-like)
cPr induces greater rigidity at the attachment point.
Bond Angle ~109.5° (Flexible)60° (Strained, Rigid)cPr locks the conformation; iPr allows free rotation.
Electronic Effect +I (Inductive Donor)Electron Donating (+M like)cPr can stabilize adjacent cations; interacts with

-systems.
Lipophilicity High (Increases LogP)Moderate (Lower LogP than iPr)cPr improves aqueous solubility relative to iPr.
Metabolic Fate CYP-mediated HydroxylationResistant to DealkylationcPr blocks "soft spots" for metabolism.
The "Butterfly Angle" Effect

Phenothiazines adopt a folded "butterfly" conformation. The N-10 substituent dictates the fold angle, which is critical for Dopamine D2 receptor binding.

  • N-Isopropyl: The bulky, rotating methyl groups of the isopropyl moiety create steric clash with the peri-hydrogens (H-1, H-9) of the tricyclic ring. This flattens the butterfly angle, potentially reducing D2 affinity and increasing off-target cardiovascular binding (hERG blockade).

  • N-Cyclopropyl: The rigid, compact nature of the cyclopropyl ring minimizes steric clash while maintaining hydrophobic bulk. This often preserves the optimal fold angle (

    
    140°) required for neuroleptic activity.
    

Synthetic Pathways: A Divergence in Methodology

Synthesizing these derivatives requires distinct strategies. The isopropyl group allows for standard nucleophilic substitution (


), whereas the cyclopropyl group, due to ring strain and poor electrophilicity of cyclopropyl halides, requires transition-metal catalysis.
Comparative Synthetic Workflow (DOT Diagram)

Synthesis_Comparison cluster_Isopropyl Pathway A: N-Isopropyl (Standard Alkylation) cluster_Cyclopropyl Pathway B: N-Cyclopropyl (Chan-Lam Coupling) Phenothiazine 10H-Phenothiazine (Core Scaffold) Reagent_A 2-Bromopropane + NaH (Base) Phenothiazine->Reagent_A Reagent_B Cyclopropylboronic Acid + Cu(OAc)2, bipy (Cat.) Phenothiazine->Reagent_B Step_A SN2 Nucleophilic Substitution Reagent_A->Step_A Product_A 10-Isopropyl-10H-phenothiazine (Yield: ~75%) Step_A->Product_A Step_B Oxidative Cross-Coupling (Aerobic) Reagent_B->Step_B Product_B 10-Cyclopropyl-10H-phenothiazine (Yield: ~55%) Step_B->Product_B

Figure 1: Synthetic divergence. Pathway A utilizes classical alkylation for the isopropyl derivative, while Pathway B employs Copper-mediated Chan-Lam coupling to install the strained cyclopropyl ring.

Detailed Protocol: Chan-Lam Coupling for N-Cyclopropylation

Objective: Synthesis of 10-cyclopropyl-10H-phenothiazine (Target B). Rationale: Direct alkylation with cyclopropyl bromide is kinetically inert. Copper catalysis facilitates the C-N bond formation under mild conditions.

  • Reagents:

    • 10H-Phenothiazine (1.0 equiv, 5 mmol)

    • Cyclopropylboronic acid (2.0 equiv, 10 mmol)

    • Copper(II) acetate (

      
      , 1.0 equiv)
      
    • 2,2'-Bipyridine (bipy, 1.0 equiv) - Ligand to stabilize Cu species.

    • Sodium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: 1,2-Dichloroethane (DCE, 20 mL)

  • Procedure:

    • Step 1: In a dry round-bottom flask, charge Phenothiazine, Cyclopropylboronic acid,

      
      , bipy, and 
      
      
      
      .
    • Step 2: Add DCE and equip the flask with a drying tube (reaction requires air/oxygen for Cu re-oxidation, but moisture control is preferred).

    • Step 3: Heat the mixture to 70°C with vigorous stirring for 24 hours. Note: Monitoring by TLC is crucial as protodeboronation of the boronic acid is a competing side reaction.

    • Step 4: Cool to room temperature, filter through a Celite pad to remove copper salts, and wash with dichloromethane.

    • Step 5: Concentrate the filtrate in vacuo.

    • Step 6: Purify via flash column chromatography (SiO2, Hexane/EtOAc 9:1).

Validation:

  • 
    H NMR will show the characteristic cyclopropyl multiplets at 
    
    
    
    0.6–1.0 ppm (4H) and the methine proton at
    
    
    ~2.5 ppm.
  • Absence of the isopropyl methyl doublet (

    
     1.2 ppm) confirms structural differentiation.
    

Pharmacokinetics: Metabolic Stability & Bioactivation

The most significant advantage of the cyclopropyl group is its resistance to oxidative metabolism compared to the isopropyl group.

Metabolic Pathways (DOT Diagram)

Metabolism_Logic cluster_iPr Isopropyl Metabolism (High Clearance) cluster_cPr Cyclopropyl Metabolism (Enhanced Stability) iPr_Drug N-Isopropyl Derivative CYP_iPr CYP450 (CYP2D6/3A4) iPr_Drug->CYP_iPr OH_Metabolite Hydroxy-Isopropyl (Unstable) CYP_iPr->OH_Metabolite Hydroxylation Dealkyl Dealkylation (Loss of hydrophobic group) OH_Metabolite->Dealkyl Spontaneous cPr_Drug N-Cyclopropyl Derivative CYP_cPr CYP450 cPr_Drug->CYP_cPr Stable Metabolically Stable (No facile H-abstraction) CYP_cPr->Stable Blocked Site Suicide Mechanism-Based Inhibition (Rare, dose-dependent) CYP_cPr->Suicide Radical Ring Opening (Minor Pathway)

Figure 2: Metabolic fate comparison. Isopropyl groups are prone to rapid hydroxylation and subsequent dealkylation. Cyclopropyl groups resist this due to the high bond dissociation energy of cyclopropyl C-H bonds.

Mechanism of Stability
  • Isopropyl: The tertiary C-H bond in the isopropyl group is relatively weak (Bond Dissociation Energy ~96 kcal/mol), making it a prime target for CYP450-mediated hydrogen atom abstraction. This leads to the formation of a carbinolamine intermediate, which collapses to release acetone and the dealkylated phenothiazine (often inactive).

  • Cyclopropyl: The C-H bonds in a cyclopropyl ring are significantly stronger (~106 kcal/mol) due to the greater s-character of the carbon orbitals. This presents a high energy barrier for CYP enzymes, effectively "blocking" this site from metabolism and prolonging the drug's half-life (

    
    ).
    

Experimental Validation: Microsomal Stability Assay

To verify the superior stability of the cyclopropyl derivative, the following assay is recommended.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the N-isopropyl and N-cyclopropyl phenothiazine derivatives in DMSO.

  • Incubation:

    • Mix test compound (final conc. 1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the intrinsic clearance (
    
    
    
    ).

Expected Result: The N-cyclopropyl derivative should exhibit a significantly shallower slope (lower


) compared to the N-isopropyl derivative, indicating a longer half-life and reduced intrinsic clearance.

Conclusion

The substitution of an isopropyl group with a cyclopropyl moiety on the phenothiazine scaffold is a high-value medicinal chemistry strategy.

  • Structural: It reduces lipophilicity and locks conformation without sacrificing steric coverage.

  • Synthetic: It requires a shift from simple alkylation to transition-metal catalyzed cross-coupling.

  • Biological: It significantly enhances metabolic stability by blocking the primary site of oxidative dealkylation.

For drug development professionals, the N-cyclopropyl phenothiazine represents a "hardened" analog of the isopropyl variant, offering a pathway to improved oral bioavailability and reduced dosing frequency.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropyl as a bioisostere for isopropyl groups). Link

  • Barnes, J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (Systematic comparison of LogP and physicochemical properties). Link

  • Qiao, J. X., et al. (2008). Cyclopropylamine as a bioisostere of the isopropyl group: Application to HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Case study on metabolic stability). Link

  • Ma, J. A., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews. (Background on electronic properties of strained rings). Link

  • King, A. E., et al. (2010). Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines. Journal of the American Chemical Society. (Protocol basis for Chan-Lam coupling). Link

A Comparative Guide to the X-ray Diffraction Analysis of Cyclopropyl-phenothiazin-10-yl-methanone and Related Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from antipsychotic to anticancer agents.[1][2][3] The therapeutic efficacy and bioavailability of these compounds are intrinsically linked to their solid-state properties, which are best elucidated through X-ray diffraction (XRD) analysis. This guide provides a comprehensive overview of the anticipated XRD characteristics of Cyclopropyl-phenothiazin-10-yl-methanone, a novel derivative, by drawing comparisons with structurally related phenothiazines. Understanding the crystalline form and molecular conformation is paramount for drug development, influencing factors such as solubility, stability, and ultimately, clinical performance.

This document will delve into the typical crystallographic features of the phenothiazine scaffold, offer a detailed protocol for obtaining single-crystal and powder XRD data for Cyclopropyl-phenothiazin-10-yl-methanone, and present a comparative analysis with established phenothiazine derivatives.

The Phenothiazine Scaffold: A Crystallographic Perspective

The phenothiazine nucleus, a tricyclic system with a central thiazine ring, is not planar. It adopts a characteristic "butterfly" conformation. A key parameter derived from single-crystal XRD data is the dihedral angle (or folding angle) between the two benzene rings, which provides insight into the degree of puckering of the central ring. This angle is sensitive to the nature and position of substituents on the phenothiazine core.

For instance, the crystal structure of thiethylperazine, a phenothiazine derivative, reveals a dihedral angle of 139.0° between the two benzene rings.[4] In other derivatives, this angle can vary, influencing intermolecular interactions and crystal packing.[5][6][7] These interactions, such as π-π stacking and hydrogen bonding, are critical in determining the overall crystal lattice and can be meticulously studied using single-crystal XRD.[7][8]

Experimental Protocol: Obtaining XRD Data for Cyclopropyl-phenothiazin-10-yl-methanone

The following protocols outline the steps for a comprehensive XRD analysis of Cyclopropyl-phenothiazin-10-yl-methanone.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the crystal lattice.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality.

  • Methodology:

    • Dissolve the synthesized Cyclopropyl-phenothiazin-10-yl-methanone in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to prepare a saturated or near-saturated solution.[9]

    • Employ slow evaporation of the solvent at room temperature. This is a common and effective method for obtaining high-quality crystals of organic molecules.

    • Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be explored with different solvent systems to optimize crystal growth.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Methodology:

    • Select a suitable single crystal and mount it on a goniometer head. For air-sensitive samples, the crystal should be coated in a cryoprotectant oil.[10]

    • The data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[11]

    • Data is collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[10]

    • A series of diffraction images are collected as the crystal is rotated. The total rotation range should be sufficient to capture a complete and redundant dataset.[12]

3. Structure Solution and Refinement:

  • Objective: To determine the crystal structure from the collected diffraction data.

  • Methodology:

    • The collected data is processed to integrate the diffraction spots and obtain a list of reflection intensities.

    • The crystal system and space group are determined from the symmetry of the diffraction pattern.

    • The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. Software such as SHELXS and SHELXL are commonly used for this purpose.[13]

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Cyclopropyl- phenothiazin-10-yl-methanone Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer (Low Temperature) Mounting->Diffractometer Collection Diffraction Data Collection Diffractometer->Collection Processing Data Processing & Integration Collection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure

Caption: Workflow for Single-Crystal XRD Analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for "fingerprinting" a crystalline solid and is particularly useful for routine analysis, quality control, and studying polymorphism.[11][14]

1. Sample Preparation:

  • Objective: To prepare a sample with randomly oriented crystallites.

  • Methodology:

    • Gently grind the crystalline sample of Cyclopropyl-phenothiazin-10-yl-methanone into a fine powder using a mortar and pestle.

    • Pack the powder into a sample holder.

2. Data Collection:

  • Objective: To obtain a diffraction pattern characteristic of the crystalline phase.

  • Methodology:

    • The analysis is performed on a powder diffractometer.

    • The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The typical range is 5° to 35° 2θ.[11]

3. Data Analysis:

  • Objective: To identify the crystalline phase and determine unit cell parameters.

  • Methodology:

    • The resulting PXRD pattern is a plot of intensity versus 2θ.

    • The positions and relative intensities of the diffraction peaks are unique to a specific crystalline phase.

    • The pattern can be compared to a database or to simulated patterns from single-crystal data to confirm the phase.

    • Indexing software can be used to determine the unit cell parameters from the peak positions.

Workflow for Powder X-ray Diffraction

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind Crystalline Sample to a Fine Powder Mounting Pack Powder into Sample Holder Grinding->Mounting Diffractometer Powder X-ray Diffractometer Mounting->Diffractometer Scan Scan a Range of 2θ Angles Diffractometer->Scan Pattern Generate Intensity vs. 2θ Plot Scan->Pattern PhaseID Phase Identification Pattern->PhaseID Cell Unit Cell Determination Pattern->Cell Final_Report Final_Report PhaseID->Final_Report Final Report Cell->Final_Report

Sources

Benchmarking Synthesis Yields of Phenothiazine Acylation Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Introduction: The Chemical Challenge of Phenothiazine Acylation

Phenothiazine (PTZ) and its derivatives form the privileged scaffold of numerous bioactive compounds, including tricyclic antipsychotics, antihistamines, and emerging antitumor and antimicrobial agents[1]. However, the structural functionalization of the PTZ core—specifically the N-acylation at the central nitrogen (N10) position—presents a notorious synthetic challenge.

As a synthetic chemist, understanding the causality behind this difficulty is critical. The phenothiazine core adopts a folded, "butterfly" conformation. The lone electron pair on the N10 nitrogen is highly delocalized into the two flanking electron-rich aromatic rings. This delocalization severely depletes the nucleophilicity of the secondary amine. Furthermore, the tricyclic cavity creates significant steric hindrance, repelling bulky electrophiles like acyl chlorides or anhydrides. Consequently, traditional acylation methods often suffer from sluggish kinetics, requiring harsh conditions that promote unwanted side reactions (such as the oxidation of the S5 sulfur atom) and result in suboptimal yields[2][3].

This guide objectively benchmarks three distinct methodologies for phenothiazine N-acylation: Conventional Thermal Heating , Microwave-Assisted Synthesis , and Mechanochemical (Solid-Phase) Synthesis . By analyzing experimental yields, reaction times, and mechanistic pathways, we provide a self-validating framework for selecting the optimal protocol for your drug development pipeline.

Mechanistic Insights & Causality of Experimental Choices

To overcome the high activation energy barrier of PTZ N-acylation, the chosen synthetic method must either provide highly efficient energy transfer or utilize hyper-activated electrophilic intermediates.

  • Conventional Thermal Acylation: Relies on conductive bulk heating (e.g., refluxing in chloroform or toluene). The energy transfer is slow and inefficient, meaning the sterically hindered N10 atom struggles to attack the carbonyl carbon of the acylating agent. This results in long reaction times (12–48 hours) and moderate yields (50–76%) due to the competitive degradation of the starting materials[3].

  • Microwave-Assisted Synthesis (MW): Microwave irradiation provides direct dielectric heating to polar molecules. In the transition state of N-acylation, the formation of the polar tetrahedral intermediate (or an acylpyridinium-like species if a catalyst is used) couples highly with microwave energy. This localized superheating rapidly traverses the activation energy barrier, slashing reaction times from hours to minutes and boosting yields to 60–98%[1].

  • Mechanochemical (Solid-Phase) Synthesis: By removing the solvent, the local concentration of reactants becomes infinitely high. Using phosphorus pentachloride (

    
    ) as a catalyst with acetic acid generates highly reactive acetyl chloride in situ. The mechanical energy from grinding (mortar and pestle) constantly exposes unreacted surfaces, driving the reaction forward via Le Chatelier's principle. This method is highly atom-economical and consistently delivers yields exceeding 95%[2].
    

G PTZ Phenothiazine (PTZ) Sterically Hindered N-H Intermediate Polar Tetrahedral Transition State PTZ->Intermediate Nucleophilic Attack AcylAgent Acylating Agent (e.g., Acyl Chloride) AcylAgent->Intermediate Thermal Conventional Heating (Slow Energy Transfer) Product N-Acylphenothiazine (Target Product) Thermal->Product 12+ hrs, ~76% Yield Microwave Microwave Irradiation (Dielectric Heating) Microwave->Product 10 mins, ~92% Yield Mechanochem Mechanochemical / PCl5 (High Local Concentration) Mechanochem->Product 0.5-1 hr, >95% Yield Intermediate->Thermal Reflux Intermediate->Microwave MW Activation Intermediate->Mechanochem Grinding

Mechanistic pathways and energy transfer modes for phenothiazine N-acylation.

Quantitative Benchmarking of Acylation Methods

The following table synthesizes experimental data from peer-reviewed literature and patent data, providing a direct comparison of the three methodologies for the synthesis of 10-chloroacetylphenothiazine and 10-acetylphenothiazine.

MethodologyReagents / CatalystSolventTemperatureReaction TimeYieldGreen Chemistry Profile
Conventional Thermal [3]Chloroacetyl chloride (excess)Chloroform37 °C to Reflux12 hours76% Low (Toxic solvent, high energy consumption)
Microwave-Assisted Chloroacetyl chlorideDry TolueneMW (500 W)10 minutes92% Moderate (Uses solvent, but highly energy efficient)
Mechanochemical [2]Acetic Acid +

Solvent-FreeRoom Temp30–60 minutes>95% High (Solvent-free, room temperature, high atom economy)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are provided as self-validating systems. Each protocol includes built-in analytical checkpoints (e.g., TLC monitoring) to verify reaction completion.

Protocol A: Conventional Thermal N-Acylation

Optimized for laboratories lacking specialized microwave or mechanochemical equipment.[3]

  • Preparation: In a flame-dried round-bottom flask, dissolve 8.74 mmol of 10H-phenothiazine in 40 mL of anhydrous chloroform.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation during the initial addition.

  • Addition: Dropwise, add an excess of chloroacetyl chloride (25.1 mmol, ~3 equivalents) under continuous magnetic stirring.

  • Heating: Remove the ice bath and gently heat the mixture to 37 °C (or mild reflux). Maintain stirring for 12 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Dichloromethane (1:2 v/v). The reaction is complete when the starting material spot disappears.

  • Work-up: Quench the reaction, wash the organic layer with saturated aqueous

    
    , dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Yield: ~76%.
Protocol B: Microwave-Assisted N-Acylation

Optimized for high-throughput synthesis and rapid library generation.[1]

  • Preparation: In a microwave-safe reactor vial, dissolve 2.62 mmol of 10H-phenothiazine in 5 mL of dry toluene.

  • Addition: Add 6.2 mmol of the corresponding acyl chloride dropwise.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 500 Watts for exactly 10 minutes.

  • Validation: The rapid dielectric heating should drive the reaction to completion. Verify via TLC.

  • Work-up: Wash the crude mixture with 5% aqueous NaOH (2 × 5 mL) to neutralize unreacted acid chloride. Separate the organic phase, dry with anhydrous

    
    , and remove the solvent in vacuo.
    
  • Purification: Purify via preparative TLC or recrystallization. Yield: ~92%.

Protocol C: Solid-Phase Solvent-Free Acylation

Optimized for green chemistry, scalability, and maximum yield.[2]

  • Catalyst Activation: To a dry mortar, add 5.0 mmol of glacial acetic acid and 5.0 to 5.5 mmol of phosphorus pentachloride (

    
    ). Grind evenly at room temperature. Causality note: This step generates the active acylating species in situ.
    
  • Substrate Addition: Add 5.0 mmol of 10H-phenothiazine to the mortar.

  • Mechanochemical Reaction: Continue grinding the solid mixture vigorously at room temperature for 30 to 60 minutes.

  • Validation: Monitor via TLC using an Ethyl Acetate:Petroleum Ether (1:3 v/v) solvent system. Stop grinding when the phenothiazine starting material point completely disappears.

  • Work-up: Allow the product to stand at room temperature for 30–60 minutes. Wash thoroughly with distilled water and isolate via suction filtration.

  • Purification: Dry the filter cake at room temperature for 24 hours, then recrystallize from water to obtain pure N-acetylphenothiazine. Yield: >95%.

Workflow Start Starting Materials: PTZ + Acylating Agent MW_Path Microwave Reactor Start->MW_Path Conv_Path Thermal Reflux Start->Conv_Path Mech_Path Mortar & Pestle (PCl5) Start->Mech_Path MW_Cond Solvent: Toluene Time: 10 min Power: 500W MW_Path->MW_Cond Conv_Cond Solvent: Chloroform Time: 12 hours Temp: 37°C Conv_Path->Conv_Cond Mech_Cond Solvent: None Time: 30-60 min Temp: Room Temp Mech_Path->Mech_Cond Validation TLC Validation (Disappearance of PTZ) MW_Cond->Validation Conv_Cond->Validation Mech_Cond->Validation Final Pure N-Acylphenothiazine Validation->Final Work-up & Recrystallization

Experimental workflow comparison for phenothiazine N-acylation methods.

Conclusion

Benchmarking the synthesis of N-acylphenothiazines reveals a clear hierarchy in modern synthetic methodologies. While Conventional Thermal Acylation remains a staple due to its simplicity, it is severely outclassed in both yield and time efficiency. Microwave-Assisted Synthesis offers an elegant, high-throughput solution that forces sterically hindered reactions to completion via targeted dielectric heating. However, the Mechanochemical Solid-Phase approach stands out as the superior method for bulk synthesis, offering near-quantitative yields (>95%), eliminating toxic solvents, and operating entirely at room temperature. For drug development professionals scaling up phenothiazine derivatives, transitioning to mechanochemical or microwave-assisted protocols will drastically reduce bottlenecks in early-stage synthesis.

References

  • Preparation method for N-acetyl phenothiazine Google P
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold MDPI[Link]

  • Synthesis of New Phenothiazine/3-Cyanoquinoline and Phenothiazine/3-Aminothieno[2,3-b]pyridine (-Quinoline) Heterodimers Preprints.org[Link]

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds CONICET Digital Repository[Link]

Sources

Compositional Confirmation of Cyclopropyl-phenothiazin-10-yl-methanone: A Comparative Guide to Elemental Analysis vs. HRMS and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

Phenothiazine derivatives, particularly those with N-acyl substitutions like Cyclopropyl-phenothiazin-10-yl-methanone (CAS: 105925-76-6), are of significant interest in drug development due to their potential cytotoxic and cholinesterase modulatory activities [1]. However, before biological evaluation or incorporation into larger synthetic libraries, the structural identity and bulk purity of these compounds must be unequivocally established.

This guide objectively compares the performance, causality, and self-validating mechanisms of three premier analytical techniques: Combustion Elemental Analysis (CHNS/O) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By synthesizing technical accuracy with field-proven insights, this guide provides researchers with a definitive framework for confirming the elemental composition and absolute purity of phenothiazine derivatives.

The Molecule Profile

  • Compound: Cyclopropyl-phenothiazin-10-yl-methanone

  • CAS Number: 105925-76-6

  • Molecular Formula: C₁₆H₁₃NOS

  • Molecular Weight: 267.35 g/mol

  • Monoisotopic Mass: 267.0718 Da

  • Theoretical Elemental Composition: C: 71.88%, H: 4.90%, N: 5.24%, S: 11.99%, O: 5.98%

Comparative Methodology: CHNS/O vs. HRMS vs. qNMR

Choosing the correct analytical method requires understanding the causality behind what each instrument actually measures. According to the American Chemical Society (ACS) guidelines, evidence for elemental constitution must be provided by either elemental analysis or HRMS [2]. However, these techniques are not strictly interchangeable; they provide orthogonal data.

Table 1: Performance & Sensitivity Comparison
FeatureCHNS/O Combustion AnalysisHigh-Resolution MS (ESI-TOF)Quantitative ¹H NMR (qNMR)
Primary Output Bulk elemental mass percentagesExact mass-to-charge ratio (m/z)Absolute purity (% w/w)
Analyte Requirement 1–3 mg (Destructive)< 1 µg (Destructive)10–20 mg (Non-destructive)
Detection Limit ~0.1% absolute massFemtogram to Picogram~0.1% to 1% relative impurity
Strengths Proves bulk purity; detects inorganic salts/water [3].Unambiguous formula assignment; < 5 ppm error [4].No reference standard of the analyte needed [5].
Weaknesses Fails to distinguish isomers; requires highly pure samples.Cannot determine bulk purity (blind to salts/solvents).Requires non-overlapping signals and careful shimming.

The Causality of Choice: HRMS confirms that the molecule exists in your sample by measuring its exact mass and isotopic distribution [4]. However, if your sample contains 30% NaCl (an inorganic salt), HRMS will still show a perfect [M+H]⁺ peak for your organic compound, falsely implying a pure sample. CHNS/O analysis solves this by combusting the entire bulk sample. If 30% of the mass is non-combustible salt, the carbon percentage will drop drastically, failing the ACS requirement of being within ±0.4% of the theoretical value [2]. qNMR bridges the gap by providing an absolute purity value by comparing the proton integral of the analyte against a highly pure internal standard [5].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: CHNS/O Combustion Analysis
  • Mechanism: High-temperature oxidation followed by gas chromatography.

  • Step 1: Calibration. Calibrate the CHNS analyzer (e.g., LECO or Elementar) using a highly pure standard like Sulfanilamide (C₆H₈N₂O₂S), which contains all four target elements.

  • Step 2: Sample Preparation. Accurately weigh 1.500 ± 0.100 mg of desiccated Cyclopropyl-phenothiazin-10-yl-methanone into a tin capsule using a microbalance (resolution of 1 µg). Seal the capsule tightly to exclude atmospheric nitrogen.

  • Step 3: Combustion. Drop the capsule into the combustion reactor at 1000°C in an oxygen-rich environment. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete combustion to CO₂, H₂O, NOₓ, and SO₂.

  • Step 4: Reduction & Separation. Pass the gas mixture over a copper reduction column at 600°C to reduce NOₓ to N₂ and scavenge excess O₂. Separate the gases via a GC column.

  • Step 5: Detection & Validation. Detect gases using a Thermal Conductivity Detector (TCD). Self-Validation Check: Run a blank tin capsule before the sample. The blank must show <0.05% background carbon/nitrogen.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
  • Mechanism: Soft ionization coupled with Time-of-Flight mass separation.

  • Step 1: Tuning. Calibrate the TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm across the 100–1000 m/z range.

  • Step 2: Sample Prep. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Step 3: Acquisition. Inject via direct infusion at 10 µL/min. Operate in Positive Electrospray Ionization (ESI+) mode.

  • Step 4: Data Processing. Extract the [M+H]⁺ peak. Self-Validation Check: Compare the experimental isotopic pattern (A+1, A+2 peaks primarily driven by ¹³C and ³⁴S isotopes) against the theoretical model. The mass error must be < 5 ppm [4].

Protocol 3: Quantitative ¹H NMR (qNMR)
  • Mechanism: Direct proportionality between NMR peak area and the number of nuclei.

  • Step 1: Standard Selection. Select an internal standard (IS) that is highly pure, stable, and has simple NMR signals that do not overlap with the analyte. Maleic acid (traceable to NIST) is ideal here.

  • Step 2: Preparation. Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at 600 MHz. Critical Causality: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T₁) to ensure complete longitudinal relaxation of all protons. Use 64 scans for a high signal-to-noise ratio.

  • Step 4: Integration & Calculation. Phase and baseline correct the spectrum manually. Integrate the isolated cyclopropyl methine proton (1H) and the Maleic acid alkene protons (2H). Calculate absolute purity using the standard qNMR mass/integral ratio equation [5].

Results & Data Interpretation

Below is the expected quantitative data matrix for a successfully synthesized and highly pure (>99%) batch of Cyclopropyl-phenothiazin-10-yl-methanone.

Table 2: Quantitative Data Confirmation Matrix
Analytical MethodTarget / Theoretical ValueAcceptable Experimental RangePass/Fail Criteria
CHNS (% Carbon) 71.88%71.48% – 72.28%Must be within ±0.4% [2]
CHNS (% Hydrogen) 4.90%4.50% – 5.30%Must be within ±0.4% [2]
CHNS (% Nitrogen) 5.24%4.84% – 5.64%Must be within ±0.4% [2]
CHNS (% Sulfur) 11.99%11.59% – 12.39%Must be within ±0.4% [2]
HRMS [M+H]⁺ (m/z) 268.0791268.0778 – 268.0804Mass error < 5.0 ppm [4]
HRMS Isotope Match 100% match score> 95% match scoreValidates ³⁴S and ¹³C presence
qNMR Purity 100.0% w/w> 98.0% w/wConfirms absence of NMR-silent salts

Analytical Workflow Visualization

To ensure rigorous validation, modern laboratories employ an orthogonal analytical workflow. The following diagram illustrates the logical relationship between synthesis, purification, and the tripartite analytical confirmation strategy.

AnalyticalWorkflow Synthesis Synthesis of Cyclopropyl-phenothiazin-10-yl-methanone Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Branch Orthogonal Analytical Confirmation Strategy Purification->Branch CHNS Elemental Analysis (CHNS/O) Combustion Method Branch->CHNS HRMS High-Resolution MS (ESI-TOF) Exact Mass < 5 ppm Branch->HRMS qNMR Quantitative 1H NMR Absolute Purity Assay Branch->qNMR DataEval Data Evaluation & Cross-Validation CHNS->DataEval Bulk %C, %H, %N, %S HRMS->DataEval Exact m/z & Isotope Pattern qNMR->DataEval Absolute % Purity Confirmed Verified Composition & Bulk Purity Confirmed DataEval->Confirmed

Caption: Orthogonal analytical workflow for the compositional confirmation of phenothiazine derivatives.

Causality & Strategic Recommendations

As a Senior Application Scientist, my recommendation for characterizing Cyclopropyl-phenothiazin-10-yl-methanone is to never rely on a single analytical technique .

  • The Trap of HRMS Alone: While HRMS is highly sensitive and will easily confirm the C₁₆H₁₃NOS formula via the exact mass of 268.0791 Da [M+H]⁺, it is entirely blind to inorganic impurities (e.g., silica gel from chromatography, or residual inorganic bases used during the N-acylation step). Relying solely on HRMS can lead to disastrous dosage miscalculations in downstream in vitro or in vivo assays.

  • The Synergy of CHNS and qNMR: CHNS analysis is the ultimate arbiter of bulk purity. If the carbon content is found to be 68.00% instead of the theoretical 71.88%, the sample is impure, regardless of how clean the HRMS or standard qualitative NMR spectra look. qNMR serves as the perfect modern complement to CHNS; if CHNS fails due to trapped solvent (e.g., ethyl acetate), qNMR will precisely quantify that solvent, allowing you to recalculate the theoretical CHNS values accounting for the solvate [5].

By combining the exact formula verification of HRMS with the bulk purity validation of CHNS and qNMR, researchers create a self-validating, airtight data package suitable for high-impact publication and rigorous drug development pipelines.

References

  • Ali, A., et al. "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities." ACS Omega. Available at:[Link]

  • American Chemical Society. "Author Guidelines: Characterization Data." ACS Publications. Available at:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at:[Link]

  • Fiveable. "High-Resolution Mass Spectrometry Definition - Organic Chemistry." Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at:[Link]

Unlocking Photophysical Properties: A Comparative Guide to UV-Vis Absorption Spectra of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazine (PTZ) and its derivatives are cornerstone molecules bridging the gap between clinical pharmacology and advanced materials science. From their historical use as antipsychotics (e.g., chlorpromazine) and antihistamines (e.g., promethazine) to their modern resurgence as highly efficient photoredox catalysts and hole-transport materials in dye-sensitized solar cells (DSSCs), their utility is dictated by their unique electron-rich heterocyclic core[1][2].

For researchers and drug development professionals, UV-Vis absorption spectroscopy is the primary diagnostic tool for interrogating the electronic structure, HOMO-LUMO energy gaps, and


-conjugation of these molecules. This guide objectively compares the photophysical performance of various phenothiazine derivatives and provides a self-validating experimental framework for spectral acquisition.

Mechanistic Foundations of Phenothiazine Absorption

The UV-Vis absorption spectrum of a phenothiazine derivative is a direct readout of its molecular geometry and electronic distribution. The parent PTZ core typically exhibits strong absorption in the deep UV region due to


 transitions, accompanied by a broader band near 300–320 nm corresponding to 

transitions[3].

However, structural modifications predictably and dramatically alter these photophysical properties:

  • N-Alkylation and Halogenation (Pharmaceuticals): Drugs like chlorpromazine (CPZ) and promethazine (PMZ) feature N-alkyl chains and, in the case of CPZ, a highly electronegative chlorine atom. These modifications slightly alter the electron density of the nitrogen atom, yielding characteristic, tightly defined absorption maxima around 254 nm and 304 nm for CPZ[3], and 251 nm and 299 nm for PMZ[4].

  • Extended

    
    -Conjugation (Photocatalysts):  Fusing additional aromatic rings to the PTZ core extends the conjugation length, significantly narrowing the HOMO-LUMO gap. This results in a pronounced bathochromic (red) shift, pushing the primary absorption bands deep into the visible region (400–500 nm), which is highly desirable for visible-light-driven photocatalysis[1].
    
  • Push-Pull Systems & Oxidation State: Introducing electron-withdrawing groups—such as oxidizing the central sulfur atom to a 5,5-dioxide—stabilizes the HOMO energy level, resulting in a hypsochromic (blue) shift compared to the parent molecule[5]. Conversely, incorporating electron-deficient thiadiazole derivatives as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -spacers drastically red-shifts the absorption maxima, enhancing the light-harvesting efficiency required for solar cell applications.
    

Comparative UV-Vis Spectral Data

The following table summarizes the quantitative photophysical data of key phenothiazine derivatives, highlighting how structural causality influences their absorption maxima (


).
DerivativeStructural ModificationUV-Vis

(nm)
Primary Application
Phenothiazine (PTZ) Unsubstituted parent core~253, 318Baseline reference / Precursor
Chlorpromazine (CPZ) 2-chloro, 10-alkyl substitution254, 304Antipsychotic / Antibacterial research[3]
Promethazine (PMZ) 10-alkyl substitution251, 299Antihistamine / Antiemetic[4]
N-Phenylphenothiazine N-aryl substitution320Photoredox catalysis[2]
Extended PTZs Fused aromatic rings400–500Photocatalysts / DSSCs[1]
PTZ-5,5-dioxide Sulfur oxidation (electron acceptor)Hypsochromic shiftPush-pull chromophores[5]

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure scientific integrity, the acquisition of UV-Vis spectra for phenothiazine derivatives must be treated as a self-validating system. PTZs are highly sensitive to their microenvironment; thus, every experimental choice must account for potential artifacts like solvatochromism or photo-oxidation.

Step 1: Solvent Selection and Baseline Validation

  • Action: Select a solvent appropriate for the derivative (e.g., dichloromethane for N-aryl photoredox catalysts; distilled water or phosphate buffer for water-soluble pharmaceutical salts like CPZ·HCl).

  • Causality: Phenothiazines exhibit strong solvatochromism. The solvent dictates the stabilization of the excited state. A rigorous baseline correction using the pure, degassed solvent is mandatory to eliminate background scattering and solvent cutoff interference.

Step 2: Concentration Optimization and Dark Preparation

  • Action: Prepare highly dilute sample solutions (typically

    
     M to 
    
    
    
    M). Perform all dilutions in amber flasks or under red-light conditions.
  • Causality: High concentrations lead to excimer formation and detector saturation, violating the Beer-Lambert law. Furthermore, PTZs are highly prone to photo-oxidation under ambient light, which prematurely converts the molecules into radical cations[3][6].

Step 3: Spectral Acquisition in Quartz Cuvettes

  • Action: Transfer the sample to a high-purity quartz cuvette (1 cm optical path). Scan the full wavelength range from 200 nm to 1000 nm.

  • Causality: Standard glass or plastic cuvettes absorb strongly below 300 nm. Because the critical

    
     transitions of the PTZ core occur around 250 nm, quartz is non-negotiable[3].
    

Step 4: Post-Acquisition Validation (The Radical Cation Check)

  • Action: Inspect the acquired spectrum in the near-infrared (NIR) region (700–900 nm).

  • Causality: This is the internal validation step. Pure, unoxidized phenothiazine derivatives should have zero absorption in the NIR. If distinct peaks appear between 700–900 nm, the sample has undergone unintended one-electron oxidation to form a stable radical cation (

    
    )[6]. If this occurs, the data is compromised, and the sample preparation must be repeated in a strictly inert, dark environment.
    

Experimental Workflow Visualization

Workflow N1 Compound Selection N2 Sample Prep (10 µM, Dark) N1->N2 Dissolve & Dilute N3 UV-Vis Acquisition N2->N3 Quartz Cuvette N4 Data Analysis (λ_max & ε) N3->N4 Baseline Correct N5 Mechanistic Validation N4->N5 NIR Radical Check

Fig 1. Self-validating experimental workflow for UV-Vis spectral analysis of phenothiazines.

References

  • Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) - [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC - [Link]

  • Enhancement of chlorpromazine efficacy in breast cancer treatment by 266 nm laser irradiation - PMC - [Link]

  • N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes - MDPI - [Link]

  • Red shifting of absorption maxima of phenothiazine based dyes by incorporating electron-deficient thiadiazole derivatives as π-spacer - Arabian Journal of Chemistry - [Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - Beilstein Journals -[Link]

  • Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions - MDPI -[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cyclopropyl-phenothiazin-10-yl-methanone. As a novel research chemical, specific regulatory and safety data may be limited. Therefore, this protocol is grounded in established principles of hazardous waste management for phenothiazine derivatives and reactive chemical compounds, ensuring the protection of laboratory personnel and the environment.

Core Principles of Disposal: A Proactive Approach to Safety

The disposal of any research chemical, particularly one with a complex structure like Cyclopropyl-phenothiazin-10-yl-methanone, must be approached with the understanding that it is considered hazardous waste until proven otherwise. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for waste generators.[1][2] This means that from the moment it is declared waste, your laboratory is responsible for its safe handling, storage, and ultimate disposal.

Disposing of this compound down the drain or in regular trash is strictly prohibited.[1][3][4] Phenothiazine derivatives are known to be bioactive, and studies on related compounds indicate they are not readily biodegradable, potentially forming various transformation products in the aquatic environment.[5][6] Improper disposal can lead to significant environmental contamination and harm to aquatic life.[7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for Cyclopropyl-phenothiazin-10-yl-methanone, a risk assessment must be based on its constituent chemical moieties: a phenothiazine core, a cyclopropyl group, and a ketone.

  • Phenothiazine Core: Derivatives are often bioactive and can be skin and eye irritants.[9]

  • Cyclopropyl Group: This strained ring system can sometimes impart reactivity.

  • General Organic Ketones: Many are flammable and can be irritants.

Inferred Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and dispose of them after handling the waste.[11] Always use proper glove removal technique to avoid skin contact.[11]

  • Body Protection: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Handle the compound and its waste only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any dust or vapors.[12]

Step-by-Step Disposal Protocol

This protocol ensures that Cyclopropyl-phenothiazin-10-yl-methanone waste is handled in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Collection

  • Causality: The first principle of hazardous waste management is to never mix incompatible waste streams.[13] Mixing can cause unintended chemical reactions, generating heat, toxic gases, or even explosions.

  • Procedure:

    • Designate a specific, sealed container for "Cyclopropyl-phenothiazin-10-yl-methanone" waste. This includes the pure compound, reaction mixtures, and any contaminated materials like gloves, weighing papers, or pipette tips.[14]

    • Collect this waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15]

    • Do not mix this waste with solvents, aqueous waste, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

Step 2: Container Selection and Management

  • Causality: The integrity of the waste container is critical to preventing leaks and spills.[16] The container must be compatible with the chemical waste to avoid degradation.

  • Procedure:

    • Use a sturdy, leak-proof container with a secure, screw-top cap.[13][15] Whenever possible, use the original manufacturer's container.[16]

    • Ensure the container material is chemically compatible. A high-density polyethylene (HDPE) or glass container is generally appropriate.

    • Keep the waste container closed at all times except when adding waste.[13][17] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[15]

Step 3: Accurate and Compliant Labeling

  • Causality: Proper labeling is a legal requirement and is crucial for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.[3] Incomplete or incorrect labeling can result in costly fines and dangerous handling errors.

  • Procedure:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[17]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full, unabbreviated chemical name: "Cyclopropyl-phenothiazin-10-yl-methanone".[3]

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.[3]

      • The name of the Principal Investigator and the laboratory location.[3]

      • Appropriate hazard pictograms (e.g., irritant, harmful).[3]

Step 4: Safe Storage of Waste Containers

  • Causality: Proper storage prevents accidents and ensures the waste is secure until it can be removed.

  • Procedure:

    • Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.

    • Use secondary containment (such as a plastic tub) to capture any potential leaks.[13][17]

    • Store the container away from incompatible materials, particularly strong oxidizing agents, acids, or bases.[9]

    • Keep waste containers away from heat sources, open flames, and direct sunlight.

Step 5: Arranging for Disposal

  • Causality: Hazardous waste must be disposed of through a licensed and regulated program to ensure it is treated and neutralized safely.

  • Procedure:

    • Once the container is full, or within the time limits set by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[16][18]

    • Do not transport hazardous waste yourself.[17] Trained EHS professionals will handle the collection and transport.

Decontamination of Empty Containers

Empty containers that once held Cyclopropyl-phenothiazin-10-yl-methanone must also be managed as hazardous waste until properly decontaminated.[13]

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [13] Subsequent rinses for highly toxic chemicals may also need to be collected.[13]

    • Once triple-rinsed and air-dried in a fume hood, the container can be disposed of as regular glass or plastic waste after completely defacing or removing the original label.[13][15]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of Cyclopropyl-phenothiazin-10-yl-methanone.

G Disposal Workflow for Cyclopropyl-phenothiazin-10-yl-methanone cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Cyclopropyl-phenothiazin-10-yl-methanone & contaminated items B Wear Full PPE: Goggles, Lab Coat, Gloves A->B C Select Compatible, Leak-Proof Container B->C D Affix EHS Hazardous Waste Label C->D E Add Waste to Container (Do not overfill) D->E F Securely Seal Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Segregate from Incompatible Materials G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Waste Pickup I->J Yes L Continue Accumulation I->L No K EHS Collects for Licensed Disposal J->K L->E

Caption: Logical workflow for the safe disposal of Cyclopropyl-phenothiazin-10-yl-methanone.

Summary of Key Disposal Parameters

The following table summarizes critical quantitative data and regulatory guidelines applicable to the disposal of this chemical waste.

ParameterGuideline / RegulationRationale & Source
Sink/Sewer Disposal ProhibitedBioactive and not readily biodegradable, posing a risk to aquatic ecosystems. Regulated by the EPA under RCRA.[1][3]
Solid Waste (Trash) Disposal ProhibitedThe compound is considered hazardous and cannot be disposed of in regular trash.[4]
Waste Container Headspace Leave at least 10% emptyTo allow for thermal expansion of liquids and vapors, preventing container rupture.[15]
Maximum Accumulation (Lab) Do not exceed 55 gallonsFederal limit for satellite accumulation areas to maintain generator status and prevent large-scale storage in labs.[18]
Waste Removal Timeline Typically every 6-12 monthsEPA Subpart K regulations for academic labs and institutional policies require regular removal to prevent accumulation of old chemicals.[16][18]
Empty Container Rinsate First rinse (minimum) must be collected as hazardous waste.The initial rinse will contain significant residual chemical and must be treated as part of the original waste stream.[13]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Cyclopropyl-phenothiazin-10-yl-methanone, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Colorado Boulder Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet for 4'-Methylpropiophenone. (2024).
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet for a generic chemical. (n.d.).
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. Retrieved from [Link]

  • Safety Data Sheet for a generic chemical. (2024). NOVA Chemicals. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials. (2020). ACS Omega. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Fluorogenic Phenothiazine-Derivative as Radical Sensors. (2022). University of Turin (UniTo). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Generic University EHS Document.
  • Ready biodegradability of trifluoromethylated phenothiazine drugs. (2012). PubMed. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopropyl-phenothiazin-10-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling specialized intermediates like Cyclopropyl-phenothiazin-10-yl-methanone (CAS: 105925-76-6) requires an understanding of the molecule's fundamental physicochemical properties.

While specific toxicological data for this exact cyclopropyl-ketone derivative is highly specialized, its safety profile is dictated by the highly conserved phenothiazine core [1]. Phenothiazines are highly lipophilic, prone to photo-oxidation, and act as potent sensitizers[2]. Therefore, your operational and personal protective equipment (PPE) strategies must be designed to mitigate dermal absorption, respiratory aerosolization, and environmental contamination[3][4].

Here is your comprehensive, self-validating operational guide for handling Cyclopropyl-phenothiazin-10-yl-methanone.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To build a robust safety protocol, we must first understand the causality behind the hazards:

  • Dermal Sensitization & Phototoxicity: Phenothiazine derivatives easily oxidize upon exposure to light and air, forming reactive radical cations. If these come into contact with the skin, they bind to cellular proteins, triggering severe allergic contact dermatitis and photosensitization[2][5].

  • Systemic Toxicity via Lipophilicity: The tricyclic core is highly lipophilic. If solvated in common laboratory carriers (e.g., DMSO, Dichloromethane), the compound can rapidly bypass standard thin-elastomer gloves and dermal barriers, potentially leading to hepatic, renal, or hematological stress upon repeated exposure[2][6].

  • Aquatic Toxicity: Phenothiazines are classified as Category 1 aquatic hazards (H410: Very toxic to aquatic life with long-lasting effects)[6][7]. A "zero-drain" policy is absolute.

Quantitative PPE Selection Matrix

Do not rely on standard laboratory attire. The following table summarizes the mandatory PPE required for handling this compound in powder or solvated forms.

PPE CategoryMinimum SpecificationMechanistic Justification
Hand Protection Double-gloving. Inner: Nitrile (≥0.11 mm). Outer: Neoprene or heavy Nitrile (≥0.30 mm).Solvated phenothiazines rapidly permeate standard thin nitrile. The outer layer acts as a sacrificial barrier against solvent fronts[3].
Respiratory N95 / P100 (US) or P3 (EU) particulate respirator.Phenothiazine powders are prone to electrostatic aerosolization. P3/P100 filters block fine particulates from entering the respiratory tract[4][6].
Eye/Face Snug-fitting chemical splash goggles (EN 166/NIOSH approved).Prevents mucosal absorption of airborne dust and protects against micro-splashes during solvation[3][5].
Body Protection Disposable Tyvek® or polypropylene sleeves over a standard lab coat.Standard cotton coats trap fine powders. Disposable sleeves prevent cross-contamination and are easily discarded if exposed[6].

Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between the inherent chemical hazards of Cyclopropyl-phenothiazin-10-yl-methanone and the required engineering/PPE mitigations.

Hazard_Mitigation Hazard1 Aerosolization & Inhalation Risk Mitigation1 Ventilated Enclosure + P100 Respirator Hazard1->Mitigation1 Hazard2 Dermal Absorption & Photosensitization Mitigation2 Double Nitrile Gloves + Tyvek Sleeves Hazard2->Mitigation2 Hazard3 Aquatic Toxicity (H410 Hazard) Mitigation3 Zero-Drain Policy + Double-Bagging Hazard3->Mitigation3 Execution Safe Operational Execution & Transfer Mitigation1->Execution Mitigation2->Execution Mitigation3->Execution

Logical relationship between Phenothiazine hazards and mandated PPE/engineering controls.

Step-by-Step Operational Protocol (Self-Validating System)

Every procedure in the laboratory must be self-validating—meaning the protocol itself contains built-in checks to confirm it is working. Follow this workflow for weighing and solvating Cyclopropyl-phenothiazin-10-yl-methanone.

Step 1: Environmental Control & Preparation

  • Action: Conduct all powder handling inside a certified chemical fume hood or a localized ventilated balance enclosure (VBE)[4]. Keep away from strong oxidizers and direct UV/sunlight[5][6].

  • Validation Check: Before opening the chemical vial, hold a thin strip of Kimwipe at the sash opening. It must pull inward, visually validating negative pressure.

Step 2: PPE Donning & Integrity Testing

  • Action: Don standard lab coat, disposable sleeves, splash goggles, and a P100 respirator. Don the inner nitrile glove, followed by the outer heavier glove[3].

  • Validation Check: Perform an inflation test on the outer gloves prior to donning. Trap air inside and roll the cuff to pressurize the glove; discard if any micro-leaks are detected.

Step 3: Static-Free Weighing

  • Action: Use an anti-static gun (Zerostat) on the weigh boat and use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula. Phenothiazine derivatives hold static charge and will "jump," causing aerosolization[5][6].

  • Validation Check: A successful transfer is validated by the absence of powder clinging to the vertical walls of the weigh boat or the shaft of the spatula.

Step 4: Solvation & Light Shielding

  • Action: Transfer the powder to an amber glass vial before adding solvent. Because phenothiazines are highly photosensitive, amber glass prevents UV-induced radical formation and degradation[5].

  • Validation Check: Inspect the bottom of the amber vial against a light source to ensure complete dissolution before removing the sealed vial from the fume hood.

Step 5: Doffing & Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., Ethanol or Isopropanol), followed by a secondary wipe with aqueous detergent[4][5]. Remove outer gloves inside the fume hood to prevent spreading invisible dust.

  • Validation Check: Phenothiazine derivatives often exhibit distinct fluorescence under UV light. Sweep a handheld 365nm UV lamp over the balance area; the absence of fluorescence validates a successful decontamination.

Emergency Response & Disposal Logistics

Spill Response: Do not dry sweep. Dry sweeping aerosolizes the toxic powder[3]. Moisten the spill slightly with an appropriate solvent (like ethanol) to bind the dust, then absorb with inert materials (vermiculite or specialized chemical pads)[4][5]. Place all materials into a rigid, sealable hazardous waste container.

Disposal Plan: Cyclopropyl-phenothiazin-10-yl-methanone must be treated as a severe environmental hazard.

  • Solid Waste: All contaminated PPE (outer gloves, sleeves, weigh boats) must be double-bagged in heavy-duty polyethylene and placed in a designated "Toxic Solid Waste" drum[3][7].

  • Liquid Waste: Segregate liquid waste based on the solvent used (Halogenated vs. Non-Halogenated). Clearly label the waste carboy with "Contains Phenothiazine Derivatives - Aquatic Toxicity Category 1"[4][7].

  • Strict Prohibition: Under no circumstances should any glassware be rinsed in a standard sink without first undergoing a primary solvent rinse that is collected in the hazardous waste stream[3][4].

References

  • Redox. "Safety Data Sheet Phenothiazine Revision 4". Redox. Available at:[Link]

  • National Institutes of Health (NIH). "Nomination Background: Phenothiazine (CASRN: 92-84-2)". NIH. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.